Product packaging for Boc-4-acetyl-L-phenylalanine(Cat. No.:CAS No. 204856-73-5)

Boc-4-acetyl-L-phenylalanine

Cat. No.: B581905
CAS No.: 204856-73-5
M. Wt: 307.346
InChI Key: YVBRFBNRDRVUAF-ZDUSSCGKSA-N
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Description

Boc-4-acetyl-L-phenylalanine is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO5 B581905 Boc-4-acetyl-L-phenylalanine CAS No. 204856-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBRFBNRDRVUAF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-acetyl-L-phenylalanine is a synthetically modified, non-proteinogenic amino acid. As a derivative of the essential amino acid L-phenylalanine, it possesses a unique chemical structure characterized by a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetyl group at the para-position of the phenyl ring. This strategic functionalization makes it a valuable building block in peptide synthesis and drug discovery. The Boc group provides a stable yet readily cleavable protecting element for the amine, essential for controlled, stepwise peptide elongation. The acetyl moiety on the phenyl ring introduces a keto group, which can serve as a versatile chemical handle for various bioconjugation strategies, for studying protein-protein interactions, or for designing novel therapeutic agents. This guide provides a comprehensive overview of the available technical data, synthesis protocols, and potential applications of this compound and its closely related analogs.

Physicochemical Properties

Table 1: Physicochemical Data of Boc-4-acetyl-D-phenylalanine [1]

PropertyValue
Synonyms Boc-D-Phe(4-Ac)-OH, (R)-Boc-2-amino-3-(4-acetylphenyl)propionic acid
CAS Number 1212921-46-4
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
Appearance Pale yellow solid
Purity ≥ 99% (HPLC)
Storage Conditions 2 - 8 °C

Table 2: Physicochemical Data of Boc-4-(acetyl-amino)-L-phenylalanine [2]

PropertyValue
Synonyms Boc-L-Phe(4-NHAc)-OH, Boc-Phe(4-NHAc)-OH
CAS Number 114117-42-9
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Appearance Off-white powder
Purity ≥ 98% (HPLC)
Optical Rotation [a]D²⁵ = +23.7 ± 2º (c=2.64 in MeOH)
Storage Conditions 0 - 8 °C

Table 3: Physicochemical Data of 4-Acetyl-L-phenylalanine [3]

PropertyValue
Synonyms p-acetyl-L-phenylalanine, (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid
CAS Number 122555-04-8
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
XLogP3-AA -1.4
Exact Mass 207.08954328 Da

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached in two main stages: the synthesis of the core amino acid, 4-acetyl-L-phenylalanine, followed by the protection of the α-amino group with a Boc moiety.

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol is a generalized procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).[4][5]

Materials:

  • 4-acetyl-L-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-dioxane/water, THF, or DCM)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-acetyl-L-phenylalanine in the chosen solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group.

  • Slowly add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

G cluster_synthesis Synthesis of this compound A 4-acetyl-L-phenylalanine E Reaction Mixture A->E B Di-tert-butyl dicarbonate ((Boc)₂O) B->E C Base (e.g., NaOH, TEA) C->E D Solvent (e.g., Dioxane/Water) D->E F Boc Protection Reaction E->F G Work-up (Acidification, Extraction) F->G H Purification (Column Chromatography) G->H I This compound H->I G cluster_spps Incorporation of this compound in SPPS Resin Peptide-Resin (free N-terminus) Coupling Coupling (HBTU/DIPEA in DMF) Resin->Coupling BocAA This compound BocAA->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Neutralization Neutralization (DIPEA in DCM) Deprotection->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 NextAA Couple next Boc-amino acid Wash2->NextAA

References

An In-depth Technical Guide to the Core Chemical Properties of Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-4-acetyl-L-phenylalanine (Boc-4-acetyl-L-phenylalanine) is a synthetically modified amino acid that serves as a valuable building block in peptide synthesis and drug discovery. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled and sequential addition to a growing peptide chain. The presence of the acetyl moiety on the phenyl ring at the para position offers a unique functional handle for further chemical modifications and bioconjugation, making it a versatile tool for creating peptides with tailored properties and for studying protein structure and function. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Boc-4-acetyl-phenylalanine

PropertyValueSource
Molecular Formula C₁₆H₂₁NO₅[1]
Molecular Weight 307.34 g/mol [1]
Appearance Pale yellow solid[1]
CAS Number 1212921-46-4 (for D-enantiomer)[1]

Table 2: Predicted and Comparative Spectral Data

While experimental spectra for this compound are not available, the following table provides predicted shifts and values based on the analysis of structurally similar compounds such as Boc-L-phenylalanine, 4-acetyl-L-phenylalanine, and N-acetyl-L-phenylalanine.

Spectral DataPredicted/Comparative Values
¹H NMR δ (ppm): ~1.4 (s, 9H, Boc), ~2.6 (s, 3H, acetyl), ~3.1-3.3 (m, 2H, β-CH₂), ~4.3-4.5 (m, 1H, α-CH), ~7.3-7.9 (m, 4H, aromatic)
¹³C NMR δ (ppm): ~26 (acetyl CH₃), ~28 (Boc CH₃), ~37 (β-C), ~55 (α-C), ~80 (Boc C), ~128-138 (aromatic C), ~155 (Boc C=O), ~175 (carboxyl C=O), ~197 (acetyl C=O)
Mass Spec (ESI-MS) m/z: [M+H]⁺ ≈ 308.14, [M+Na]⁺ ≈ 330.12
FT-IR ν (cm⁻¹): ~3300 (N-H), ~2980 (C-H), ~1710 (C=O, acid), ~1680 (C=O, ketone & Boc), ~1520 (N-H bend), ~1250 (C-O)

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, it can be readily prepared from 4-acetyl-L-phenylalanine using a standard Boc-protection procedure.

Materials:

  • 4-acetyl-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution or dilute HCl

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 4-acetyl-L-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

  • Addition of Boc Anhydride: Cool the solution in an ice bath and add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a 5% citric acid solution or dilute HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-chemistry based solid-phase peptide synthesis.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Other Boc-protected amino acids

  • Cleavage cocktail (e.g., HF or TFMSA/TFA)

General SPPS Cycle:

  • Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a solution of DIEA in DCM.

  • Coupling: The next Boc-protected amino acid (in this case, this compound) is activated with a coupling reagent and added to the resin to form the peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • This cycle is repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid cocktail.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications:

  • Peptide Synthesis: It serves as a fundamental building block for the synthesis of novel peptides. The acetyl group can be used to modulate the electronic properties and potential interactions of the phenylalanine side chain.[1]

  • Drug Development: The unique functionality of the acetyl group allows for its use in creating peptidomimetics and other therapeutic agents. It can act as a site for bioconjugation, enabling the attachment of drugs, imaging agents, or other molecules to the peptide.[1]

  • Protein Engineering and Signaling Pathway Analysis: 4-acetyl-L-phenylalanine can be genetically incorporated into proteins in response to an amber stop codon. This allows for the site-specific introduction of a ketone handle into a protein of interest. This ketone group is chemically orthogonal to the functional groups of the canonical amino acids and can be selectively reacted with hydroxylamine- or hydrazine-containing probes. This powerful technique enables a wide range of studies, including:

    • Fluorescent Labeling: Attachment of fluorescent dyes to study protein localization, dynamics, and interactions.

    • Biophysical Probes: Introduction of spin labels for electron paramagnetic resonance (EPR) studies or other probes to investigate protein structure and conformational changes.

    • Cross-linking: Formation of covalent linkages to study protein-protein interactions within signaling pathways.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 4-acetyl-L-phenylalanine C Boc Protection A->C 1. Dissolution & Reaction B Boc₂O, NaOH, Dioxane/H₂O B->C D This compound C->D 2. Work-up & Purification

Caption: Workflow for the synthesis of this compound.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle cluster_cleavage Final Step cluster_final_product Final Product Resin Resin-NH-AA₁ Deprotection 1. Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-4-acetyl-L-Phe, HBTU) Neutralization->Coupling Coupling->Deprotection Repeat for next AA Cleavage 4. Cleavage from Resin (HF or TFMSA/TFA) Coupling->Cleavage After final AA Peptide Peptide with 4-acetyl-Phe Cleavage->Peptide

Caption: Incorporation of this compound in SPPS.

Conclusion

This compound is a highly valuable, albeit specialized, amino acid derivative for chemical biology and drug discovery. Its key feature is the acetyl group on the phenyl ring, which provides a versatile handle for a variety of chemical modifications, enabling the synthesis of complex peptides and the site-specific labeling of proteins. While detailed physicochemical data for the L-enantiomer is sparse in publicly available literature, its properties can be inferred from its D-enantiomer and related compounds. The established protocols for Boc-protection and solid-phase peptide synthesis are readily applicable to this compound, making it an accessible tool for researchers in the field. Its utility in the genetic incorporation of unnatural amino acids further solidifies its importance in the study of protein function and signaling pathways.

References

An In-depth Technical Guide to Boc-4-acetyl-L-phenylalanine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-4-acetyl-L-phenylalanine (Boc-4-acetyl-L-phenylalanine), a synthetically versatile amino acid derivative with significant potential in peptide synthesis and drug discovery. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its applications in the development of novel therapeutics and research tools.

Core Structure and Chemical Properties

This compound is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an acetyl group at the para (4-) position of the phenyl ring. The Boc group provides stability during peptide synthesis and is readily removable under acidic conditions, while the acetyl moiety offers a unique functional handle for further chemical modifications.

While specific experimental data for the L-enantiomer is not extensively available in public literature, the properties can be reliably inferred from its D-enantiomer and the un-protected form.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (inferred)Boc-4-acetyl-D-phenylalanine[1]4-Acetyl-L-phenylalanine[2]
Molecular Formula C₁₆H₂₁NO₅C₁₆H₂₁NO₅C₁₁H₁₃NO₃
Molecular Weight 307.34 g/mol 307.34 g/mol 207.23 g/mol
Appearance Likely a pale yellow or off-white solidPale yellow solidNot specified
CAS Number Not readily available1212921-46-4122555-04-8

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and logical two-step synthetic pathway can be proposed based on established organic chemistry principles:

  • Friedel-Crafts Acylation of L-phenylalanine: The synthesis would likely begin with the introduction of the acetyl group onto the phenyl ring of L-phenylalanine via a Friedel-Crafts acylation reaction. This typically involves reacting L-phenylalanine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The para position is the most likely site of acylation due to steric and electronic factors. It is crucial to perform this reaction under conditions that minimize racemization of the chiral center.

  • N-Boc Protection of 4-acetyl-L-phenylalanine: The resulting 4-acetyl-L-phenylalanine would then be protected at the α-amino group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) and an appropriate solvent system (e.g., a mixture of water and dioxane or tetrahydrofuran). This reaction is a standard procedure for the N-protection of amino acids.[3][4]

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-acetyl-L-phenylalanine (via Friedel-Crafts Acylation)

  • Materials: L-phenylalanine, acetyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

  • Procedure:

    • Suspend L-phenylalanine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add anhydrous AlCl₃ to the suspension with vigorous stirring.

    • Add acetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding it to ice-cold water.

    • Adjust the pH to precipitate the product.

    • Filter, wash the solid with cold water, and dry under vacuum to yield 4-acetyl-L-phenylalanine.

    • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (N-Boc Protection)

  • Materials: 4-acetyl-L-phenylalanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium bicarbonate (NaHCO₃), dioxane, water.

  • Procedure:

    • Dissolve 4-acetyl-L-phenylalanine in a mixture of dioxane and water.

    • Add sodium bicarbonate to the solution and stir until dissolved.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the dioxane under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., citric acid or KHSO₄) to a pH of 2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Key Signals
¹H NMR - Singlet around 1.4 ppm (9H, Boc group protons)- Singlet around 2.6 ppm (3H, acetyl group protons)- Multiplets in the aromatic region (4H, phenyl ring protons)- Multiplets corresponding to the α- and β-protons of the phenylalanine backbone.
¹³C NMR - Carbonyl carbons of the carboxylic acid, Boc group, and acetyl group.- Quaternary carbon of the Boc group.- Aromatic carbons.- α- and β-carbons of the phenylalanine backbone.
Mass Spectrometry (ESI-) Expected [M-H]⁻ ion at m/z ≈ 306.13

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of modified peptides and peptidomimetics. The presence of the acetyl group on the phenyl ring opens up numerous possibilities for researchers in drug development and chemical biology.

  • Site-Specific Modification of Peptides: The ketone functionality of the acetyl group provides a unique and orthogonal chemical handle for post-synthetic modifications. For instance, it can undergo oxime ligation with hydroxylamine-containing molecules, allowing for the site-specific attachment of various payloads such as fluorescent dyes, spin labels for EPR studies, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Development of Novel Peptide-Based Therapeutics: Incorporation of this compound into peptide sequences can lead to novel therapeutic agents with enhanced properties. The modified side chain can influence the peptide's conformation, receptor binding affinity, and metabolic stability. This is particularly relevant in the design of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial peptides.

  • Cross-linking and Bioconjugation: The acetyl group can be utilized in cross-linking studies to probe protein-protein interactions or to conjugate peptides to larger biomolecules like antibodies or nanoparticles for targeted drug delivery.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Boc Protection L_Phe L-Phenylalanine Ac_Phe 4-acetyl-L-phenylalanine L_Phe->Ac_Phe Acetyl Chloride, AlCl₃ Boc_Ac_Phe This compound Ac_Phe->Boc_Ac_Phe (Boc)₂O, NaHCO₃

Caption: Plausible two-step synthesis of this compound.

Logical Relationship of Applications

Applications Boc_Ac_Phe This compound Peptide_Synth Peptide Synthesis Boc_Ac_Phe->Peptide_Synth Modified_Peptide Modified Peptide Peptide_Synth->Modified_Peptide Site_Specific_Mod Site-Specific Modification (e.g., Oxime Ligation) Modified_Peptide->Site_Specific_Mod Crosslinking Cross-linking / Bioconjugation Modified_Peptide->Crosslinking Therapeutics Novel Therapeutics (Enzyme Inhibitors, etc.) Modified_Peptide->Therapeutics Research_Tools Chemical Biology Tools (Fluorescent Probes, Spin Labels) Site_Specific_Mod->Research_Tools Drug_Discovery Drug Discovery & Development Crosslinking->Drug_Discovery Therapeutics->Drug_Discovery Research_Tools->Drug_Discovery

Caption: Applications of this compound in research.

References

An In-depth Technical Guide to the Synthesis of Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for Boc-4-acetyl-L-phenylalanine, a valuable non-canonical amino acid analog used in peptide synthesis and drug discovery. The introduction of a keto group on the phenyl ring offers a versatile handle for further chemical modifications, such as the creation of peptidomimetics, bioconjugation, and the development of novel therapeutic agents.

The synthesis of this compound is typically achieved through a multi-step process commencing with commercially available L-phenylalanine. The core strategy involves the protection of the amino and carboxyl groups, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl moiety at the para-position of the phenyl ring.

Overall Synthetic Pathway

The logical synthetic route is a three-step process designed to ensure high yields and prevent unwanted side reactions. The workflow involves the initial protection of the carboxylic acid via esterification, followed by the protection of the amino group, and culminating in the key Friedel-Crafts acylation reaction.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection cluster_2 Step 3: Friedel-Crafts Acylation cluster_3 Step 4: Saponification (Optional) A L-Phenylalanine B L-Phenylalanine Methyl Ester A->B  SOCl2, MeOH   C Boc-L-Phenylalanine Methyl Ester B->C  (Boc)2O, Base   D This compound Methyl Ester C->D  Acetyl Chloride, AlCl3, DCM   E This compound D->E  LiOH, THF/H2O  

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections detail the experimental procedures for each step of the synthesis.

Step 1: Esterification of L-Phenylalanine

To prevent side reactions at the carboxylic acid functional group during the subsequent Friedel-Crafts acylation, it is first protected as a methyl ester.

Methodology:

  • Suspend L-phenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid, L-phenylalanine methyl ester hydrochloride, can be used in the next step without further purification, or it can be recrystallized from methanol/diethyl ether.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersTypical Yield
L-Phenylalanine1 eqStarting Material-
Methanol (Anhydrous)SolventReflux Temperature>95%
Thionyl Chloride1.2-1.5 eqReagent-
Step 2: N-Boc Protection of L-Phenylalanine Methyl Ester

The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the Friedel-Crafts step.

Methodology:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate (2.5-3 equivalents), to neutralize the hydrochloride and deprotonate the amino group.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, perform an aqueous workup. If using DCM, wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine methyl ester as an oil or a low-melting solid.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersTypical Yield
L-Phenylalanine Methyl Ester HCl1 eqStarting Material-
Di-tert-butyl dicarbonate1.1-1.2 eqBoc-protecting agent90-98%
Triethylamine/NaHCO₃2.5-3 eqBase-
Dichloromethane/Dioxane-H₂OSolventRoom Temperature-
Step 3: Friedel-Crafts Acylation

This is the key step where the acetyl group is introduced onto the phenyl ring. The reaction is directed to the para-position due to the steric hindrance of the amino acid side chain.

Methodology:

  • Dissolve Boc-L-phenylalanine methyl ester (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents), portion-wise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Slowly add acetyl chloride (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound methyl ester.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersTypical Yield
Boc-L-phenylalanine methyl ester1 eqStarting Material-
Aluminum Chloride (Anhydrous)2.5-3 eqLewis Acid Catalyst60-80%
Acetyl Chloride1.2-1.5 eqAcylating Agent-
Dichloromethane (Anhydrous)Solvent0 °C to RT-
Step 4: Saponification (Optional)

If the free carboxylic acid is the desired final product, the methyl ester is hydrolyzed.

Methodology:

  • Dissolve the this compound methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a cold, dilute acid solution (e.g., 1M HCl or KHSO₄).

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Reagent/SolventMolar Ratio/ConcentrationKey ParametersTypical Yield
This compound methyl ester1 eqStarting Material-
Lithium Hydroxide1.5-2 eqBase>90%
THF/WaterSolventRoom Temperature-

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis follow a logical progression of protection and functionalization, as illustrated in the reaction pathway diagram.

Caption: Reaction pathway illustrating the key transformations.

This detailed guide provides the necessary protocols and data for the successful synthesis of this compound, a key building block for advanced applications in chemical biology and drug development. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned in this protocol.

A Technical Guide to Boc-4-acetyl-L-phenylalanine: Properties, Synthesis, and Applications in Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-4-acetyl-L-phenylalanine (Boc-4-acetyl-L-phenylalanine), a synthetically versatile unnatural amino acid derivative. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, protein engineering, and the study of biological signaling pathways. This document details the physicochemical properties, a standard synthesis protocol, and key applications of this compound, with a focus on its role in advancing our understanding of protein structure and function.

Physicochemical Properties

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an acetyl moiety at the para position of the phenyl ring. The Boc group provides stability during chemical synthesis and is readily removable under acidic conditions, making it a cornerstone in solid-phase peptide synthesis (SPPS).[1] The acetyl group offers a unique chemical handle for bioorthogonal reactions, enabling the site-specific modification of peptides and proteins.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight 307.34 g/mol [2]
Molecular Formula C₁₆H₂₁NO₅[2]
Appearance Pale yellow solid[2]
Storage Conditions 2 - 8 °C[2]

Synthesis Protocol: Boc Protection of 4-acetyl-L-phenylalanine

The synthesis of this compound is typically achieved through the protection of the α-amino group of 4-acetyl-L-phenylalanine. A general and widely adopted method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

  • 4-acetyl-L-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • 5% Citric acid solution or Potassium hydrogen sulfate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: Dissolve 4-acetyl-L-phenylalanine in a 1:1 (v/v) mixture of dioxane and water containing one equivalent of sodium hydroxide.[1][3]

  • Addition of Boc Anhydride: To the stirred solution, add a slight molar excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.[1][3]

  • Work-up:

    • Dilute the reaction mixture with water and wash with a non-polar organic solvent like pentane or ethyl acetate to remove unreacted (Boc)₂O and by-products.[3]

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 using a cold solution of citric acid or potassium hydrogen sulfate.[3]

    • Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by crystallization or chromatography if necessary.

G Logical Flow for Boc Protection of 4-acetyl-L-phenylalanine cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up and Purification A 4-acetyl-L-phenylalanine D Dissolution in Solvent A->D B Di-tert-butyl dicarbonate ((Boc)₂O) E Addition of (Boc)₂O B->E C Base (e.g., NaOH) C->D D->E F Reaction at Room Temperature E->F G Aqueous Work-up and Extraction F->G H Acidification G->H I Extraction of Product H->I J Drying and Solvent Removal I->J K Purification J->K L This compound K->L

Caption: Logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in several advanced research areas, primarily due to the functionalities of its protecting group and the acetylated phenyl ring.

Solid-Phase Peptide Synthesis (SPPS)

As a Boc-protected amino acid, this compound is a key component in Boc-based SPPS.[2] This methodology is particularly effective for synthesizing complex and hydrophobic peptides. The general cycle of Boc-SPPS involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support, with an acid-mediated deprotection step to remove the Boc group before each coupling.

Incorporation of Unnatural Amino Acids into Proteins

A major application of this compound is in the field of protein engineering, where its deprotected form, p-acetyl-L-phenylalanine (pAcPhe), is genetically incorporated into proteins as an unnatural amino acid (UAA).[4] This is achieved by repurposing a stop codon (e.g., the amber codon, TAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAcPhe.[4][5]

The ketone group on the phenyl ring of the incorporated pAcPhe is chemically orthogonal to the functional groups of the 20 canonical amino acids.[4] This allows for the site-specific labeling of proteins with a wide range of probes, including:

  • Spin Labels: For studying protein structure and dynamics using site-directed spin labeling (SDSL) and electron paramagnetic resonance (EPR) spectroscopy.[4][6][7]

  • Fluorescent Dyes: To investigate protein localization, interactions, and conformational changes.

  • Cross-linking Agents: To map protein-protein interactions in vitro and in vivo.[5]

  • Biophysical Probes: To introduce novel chemical functionalities for various analytical purposes.[5]

This technique has been instrumental in studying challenging biological systems, such as G protein-coupled receptors (GPCRs), where it allows for the precise analysis of receptor activation and signaling.[8][9][10]

G Workflow for Site-Specific Protein Labeling using p-acetyl-L-phenylalanine cluster_genetic Genetic Incorporation cluster_expression Protein Expression and Purification cluster_labeling Bioorthogonal Labeling A Gene with TAG codon at desired site C Expression in host cells A->C B Orthogonal tRNA/aaRS pair for pAcPhe B->C E Protein expression with incorporated UAA C->E D Supplementation with p-acetyl-L-phenylalanine D->C F Cell lysis and protein purification E->F G Purified protein with pAcPhe F->G I Chemoselective ligation (oxime/hydrazone formation) G->I H Probe with hydroxylamine or hydrazide moiety H->I J Site-specifically labeled protein I->J K Biophysical studies (EPR, FRET, etc.) J->K

Caption: Experimental workflow for incorporating p-acetyl-L-phenylalanine into a protein.

Conclusion

This compound is a powerful tool for chemical biologists and drug discovery scientists. Its utility in peptide synthesis and, more significantly, as a precursor for the genetic incorporation of a keto-functionalized unnatural amino acid, provides a robust platform for the site-specific modification of proteins. This enables detailed investigations into protein structure, dynamics, and interactions that are often not achievable through conventional methods. The continued application of this and similar unnatural amino acids promises to further expand our ability to probe and manipulate biological systems with high precision.

References

Navigating the Solubility Landscape of Boc-4-acetyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-acetyl-L-phenylalanine is a crucial building block in contemporary drug discovery and peptide synthesis. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an acetyl moiety on the phenyl ring, offers valuable properties for the design of novel peptides and peptidomimetics. However, a thorough understanding of its solubility characteristics is paramount for its effective application in various experimental and manufacturing settings. This technical guide provides a comprehensive overview of the available solubility data for this compound and related compounds, details a general experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their endeavors.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, information on structurally similar compounds provides valuable insights into its likely solubility profile. The presence of the lipophilic Boc group generally enhances solubility in organic solvents.

Data Presentation: Solubility of Related Phenylalanine Derivatives

To provide a useful reference point, the following tables summarize the available quantitative solubility data for closely related N-acetyl and Boc-protected phenylalanine derivatives. These compounds share key structural features with this compound and can therefore offer an informed estimation of its solubility behavior.

Table 1: Solubility of N-Acetyl-L-phenylalanine

SolventTemperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Not Specified~12[1]
Dimethylformamide (DMF)Not Specified~16[1]
EthanolNot SpecifiedSlightly Soluble[1]
Phosphate-Buffered Saline (PBS), pH 7.2Not Specified~0.25[1]
EthanolNot Specified20[2]
AcetoneNot SpecifiedSoluble[2]

Table 2: Solubility of Boc-L-phenylalanine

SolventTemperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Not Specified100[3]

Qualitative Solubility Information for a Structurally Similar Compound:

Boc-4-amino-L-phenylalanine, which differs from the target compound by the substitution of the acetyl group with an amino group, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] A clear solution of 4-Amino-N-Boc-L-phenylalanine was also noted at a concentration of 0.3 g in 2 mL of DMF.[5] This suggests that this compound is also likely to be soluble in these common organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a standard approach to ascertain the saturation solubility of a solid in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), water, phosphate-buffered saline (PBS))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be employed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle / Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

References

A Comprehensive Technical Guide to the Storage and Handling of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in peptide synthesis and the development of complex pharmaceutical compounds.[1] Its utility is derived from its stability across a wide range of chemical conditions and its straightforward, selective removal under mild acidic environments.[1][2] Proper storage and handling of Boc-protected amino acids are paramount to preserving their integrity and ensuring the success of synthetic endeavors. This guide provides an in-depth overview of best practices, stability considerations, and essential experimental protocols.

Core Principles of Stability and Storage

The stability of Boc-protected amino acids is primarily influenced by their susceptibility to acid-catalyzed hydrolysis. The Boc group is robust under basic, nucleophilic, and reductive conditions, which allows for selective deprotection in complex synthetic routes.[1][2] However, exposure to acidic conditions, elevated temperatures, and moisture can lead to premature deprotection and degradation.

Key Degradation Pathways:

  • Acid Hydrolysis: The primary vulnerability of the Boc group is its lability in acidic conditions.[3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[3][4] Therefore, avoiding acidic environments during storage is critical.

  • Thermal Degradation: While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures (above 85-90°C) can cause thermal deprotection.[3]

  • Moisture: Atmospheric moisture can contribute to the slow hydrolysis of the Boc group, especially if acidic impurities are present.

Recommended Storage Protocols

To mitigate degradation and ensure the long-term stability of Boc-protected amino acids, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Long-term: 2-8°C[5][6] or -20°C[7]. Short-term: Room temperature is acceptable.[8]Minimizes thermal and hydrolytic degradation.[3]
Atmosphere Tightly sealed container.[8] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advised.[5]Prevents exposure to atmospheric moisture and carbon dioxide, which can form carbamate salts.[3][5]
Light Store in amber vials or other light-protecting containers.[3]Prevents potential photolytic degradation.[3]
Container Clean, dry, and tightly sealed containers.Prevents contamination and moisture ingress.[5]

Best Practices for Handling

Proper handling techniques are crucial to prevent contamination and degradation of these sensitive reagents.

  • Temperature Equilibration: Before opening a refrigerated container, always allow it to warm to room temperature.[5][8] This critical step prevents condensation of atmospheric moisture onto the cold powder, which could initiate hydrolysis.[5]

  • Minimize Exposure: When weighing or dispensing the compound, work efficiently to minimize its exposure to the atmosphere. Reseal the container securely and promptly after use.[5]

  • Inert Atmosphere: For sensitive applications or long-term use of a single container, flushing the container with a dry, inert gas like argon or nitrogen before sealing is a highly recommended practice.[5]

  • Avoid Contamination: Always use clean, dry spatulas and weighing equipment. Never return unused material to the original container to prevent cross-contamination.[5]

Solubility Characteristics

The solubility of Boc-protected amino acids is a critical factor in their application, particularly in solution-phase and solid-phase synthesis. While generally soluble in organic solvents, their solubility can vary based on the amino acid side chain.

Boc-Amino AcidSolventSolubilityNotes
Boc-Val-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~108.6 mg/mL.[9]
Boc-Gly-Gly-OHDMSO~100 mg/mLRequires sonication.[9]
Boc-β-Ala-OHDMSO~100 mg/mLRequires sonication, warming, and heating to 60°C.[9]
GeneralDCM, DMF, THFGenerally soluble.[1]Solubility in less polar solvents can vary.[1]

Troubleshooting Solubility Issues: Poor solubility can lead to low coupling efficiency in peptide synthesis.[9] If a Boc-amino acid precipitates from solution, consider the following:

  • Adding a small amount of a stronger co-solvent like DMSO.[9]

  • Gentle warming and/or sonication, while monitoring for degradation.[9]

  • Using a co-solvent system, such as a 1:1:1 mixture of DCM, DMF, and NMP.[9]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving Boc-protected amino acids.

Boc Protection of an Amino Acid

This protocol describes a general method for the N-α-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[1][10]

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Sodium hydroxide (NaOH) or triethylamine (TEA)[10][]

  • Dioxane and water (or another suitable solvent like THF)[10][]

  • Ethyl acetate

  • 5% Citric acid solution

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing a suitable base like NaOH or TEA (1.5 eq).[10][12]

  • Slowly add a solution of Boc₂O (1.1 eq) to the reaction mixture at room temperature with stirring.[2][12]

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, dilute the reaction mixture with water.[1][12]

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and byproducts.[12]

  • Acidify the aqueous layer with a cold 5% citric acid solution to a pH of approximately 3.[12]

  • Extract the product three times with ethyl acetate.[1][12]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[1][12]

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard manual cycle for the removal of the Boc group from a resin-bound peptide.[13][14]

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.[5][13]

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.[13][14]

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5][13]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[5][14]

  • To neutralize the resulting trifluoroacetate salt, wash the resin with a 5-10% solution of DIEA in DMF or DCM (2 times for 2 minutes each).[5][13]

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[5]

Coupling of a Boc-Amino Acid in SPPS (HBTU/HATU Activation)

This protocol is recommended for efficient peptide bond formation, especially for challenging couplings.[13][15]

Materials:

  • Deprotected peptide-resin

  • Boc-protected amino acid

  • HBTU or HATU

  • DIEA

  • DMF

Procedure:

  • Swell the deprotected and neutralized peptide-resin in DMF.[15]

  • In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to resin loading) and HBTU or HATU (2-4 equivalents) in DMF.[15]

  • Add DIEA (4-8 equivalents) to the amino acid solution to initiate pre-activation.[13][15]

  • Allow the mixture to pre-activate for 2-5 minutes.[13]

  • Immediately add the activated amino acid solution to the resin.[5][15]

  • Agitate the reaction mixture for 30-60 minutes at room temperature.[13]

  • Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test. A negative result indicates complete coupling.[5][13]

  • If the coupling is incomplete, the coupling step can be repeated.[15]

  • Once the reaction is complete, wash the resin with DMF (3 times) and DCM (3 times).[15]

Quality Control and Analytical Techniques

Ensuring the purity and structural integrity of Boc-protected amino acids is crucial. A suite of analytical techniques is employed for this purpose.[16]

TechniquePurpose
NMR Spectroscopy (¹H and ¹³C) Provides unambiguous structural confirmation. The Boc group has a characteristic singlet peak around 1.4 ppm in ¹H NMR for the nine equivalent protons.[16]
Mass Spectrometry (MS) Confirms the molecular weight of the Boc-protected amino acid.[16]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used to quantify impurities.[16][]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups, including the carbamate of the Boc group.[16]
Thin Layer Chromatography (TLC) A rapid method for monitoring the progress of protection and deprotection reactions.[4][16]

Common Impurities: Potential impurities in Boc-protected amino acids can include:

  • Residual starting materials (unprotected amino acid).

  • Di-Boc protected amino acids.

  • tert-Butyl esters formed as byproducts.[18]

  • Byproducts from the decomposition of Boc₂O.

Visual Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the handling and use of Boc-protected amino acids.

G cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Post-Use Receive Receive Shipment Inspect Inspect Container Integrity Receive->Inspect Equilibrate Equilibrate to Room Temp. Inspect->Equilibrate Store Store at 2-8°C under Inert Atmosphere Equilibrate->Store Weigh Weigh Quickly in Dry Environment Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reseal Flush with Inert Gas & Reseal Weigh->Reseal Protect Boc Protection Reaction Dissolve->Protect Couple Coupling Reaction (SPPS) Dissolve->Couple QC In-Process Quality Control (e.g., TLC, HPLC) Protect->QC Deprotect Boc Deprotection (SPPS) Couple->Deprotect Couple->QC Deprotect->QC Return Return to Storage Reseal->Return Return->Store

Caption: Logical workflow for handling and using Boc-protected amino acids.

G cluster_conditions Storage & Handling Conditions cluster_risks Degradation Risks Stability Compound Stability Temp Low Temperature (2-8°C) Temp->Stability promotes Moisture Low Moisture (Dry Environment) Moisture->Stability promotes Atmosphere Inert Atmosphere (Argon/Nitrogen) Atmosphere->Stability promotes Acid Absence of Acid Acid->Stability promotes HighTemp High Temperature HighTemp->Stability compromises HighMoisture Moisture Exposure HighMoisture->Stability compromises AcidExposure Acid Exposure AcidExposure->Stability compromises

Caption: Relationship between storage conditions and compound stability.

References

Commercial Availability and Technical Applications of Boc-4-acetyl-L-phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and key applications of Boc-4-acetyl-L-phenylalanine, a non-canonical amino acid of significant interest to researchers in drug discovery, protein engineering, and chemical biology. This document details potential commercial sources, presents technical data in a structured format, and offers detailed experimental protocols for its use in peptide synthesis and protein engineering.

Commercial Sourcing of 4-Acetyl-L-phenylalanine and its Derivatives

While direct, off-the-shelf commercial suppliers for this compound are not broadly listed, the unprotected precursor, 4-Acetyl-L-phenylalanine (CAS: 122555-04-8), is available from a number of chemical suppliers.[1][2][3][4][5] The availability of this precursor suggests that Boc-protected versions may be available through custom synthesis requests from these or other specialized vendors. Researchers are encouraged to inquire with the suppliers listed below regarding the availability of the Boc-protected form.

Table 1: Commercial Suppliers of 4-Acetyl-L-phenylalanine (CAS: 122555-04-8)

SupplierProduct NamePurityAdditional Notes
AChemBlock4-Acetyl-L-phenylalanine98%[1]
American ElementsH-Phe(4-Ac)-OHNot specified[2]
BLDpharmH-Phe(4-Ac)-OHNot specified[3]
ChemSceneH-Phe(4-Ac)-OH≥98%[4]
LGC Standards4-Acetyl-L-phenylalanine HydrochlorideNot specifiedHydrochloride salt form.[6]
CymitQuimicaL-Phenylalanine, 4-acetyl-97% to ≥97%Lists multiple purity grades.[7]

Note: The availability and specifications of these products are subject to change. Please consult the respective supplier's website for the most current information.

Chem-Impex lists the D-isomer, Boc-4-acetyl-D-phenylalanine, indicating their capability in handling similar compounds.[8]

Key Applications and Experimental Protocols

This compound is a valuable building block for two primary applications: its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and the site-specific introduction into proteins through genetic code expansion. The para-acetyl group serves as a versatile chemical handle for bio-orthogonal conjugation reactions.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of a well-established strategy for SPPS.[9][10][11] The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).

    • Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Follow with a 15-25 minute treatment with 50% TFA in DCM to ensure complete removal of the Boc group.[9][10]

    • Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.

    • Wash the resin thoroughly with DCM to remove excess base.

  • Amino Acid Coupling:

    • Dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

    • Add this solution to the neutralized peptide-resin.

    • Initiate the coupling reaction by adding 4-6 equivalents of DIEA.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing:

    • After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[9]

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-4-acetyl-L-Phe, HBTU/HOBt, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat for next amino acid Wash3->Cycle Continue Synthesis Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or Reagent K) Wash3->Cleavage Final Step Cycle->Deprotection Purification RP-HPLC Purification Cleavage->Purification

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Genetic Incorporation of p-Acetyl-L-phenylalanine into Proteins

The genetic incorporation of p-acetyl-L-phenylalanine (pAcF) allows for its site-specific placement within a protein sequence in a cellular expression system, typically E. coli.[12][13][14] This is achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes the amber stop codon (TAG).

Experimental Protocol: Site-Specific Incorporation of pAcF in E. coli

  • Plasmid System:

    • Requires two plasmids:

      • An expression vector for the target protein with a TAG codon at the desired incorporation site.

      • A plasmid encoding the orthogonal tRNA/aaRS pair specific for pAcF (e.g., pEVOL-pAcF).

  • Transformation:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL-pAcF plasmid.

  • Cell Culture:

    • Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid maintenance at 37°C with shaking.

  • Induction of Protein Expression:

    • When the cell culture reaches an OD600 of 0.6-0.8, add p-acetyl-L-phenylalanine to the medium to a final concentration of 1-2 mM.

    • Induce the expression of the orthogonal tRNA/aaRS pair with an appropriate inducer (e.g., L-arabinose for the pEVOL plasmid).

    • Induce the expression of the target protein with an appropriate inducer (e.g., IPTG for T7 promoter-based systems).[12]

  • Protein Expression:

    • Continue to grow the cells at a reduced temperature (e.g., 18-30°C) for several hours to overnight to allow for protein expression and incorporation of pAcF.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press) in a suitable lysis buffer.

  • Protein Purification:

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion). The ketone side chain of pAcF is stable to common purification reagents.[12]

Genetic_Incorporation_Workflow cluster_Ecoli E. coli Host Cell Plasmids Co-transformation: 1. Target Protein Plasmid (with TAG codon) 2. pEVOL-pAcF Plasmid (tRNA/aaRS) Growth Cell Growth (Antibiotic Selection) Plasmids->Growth Induction Induction: 1. Add p-acetyl-L-phenylalanine 2. Induce tRNA/aaRS (L-arabinose) 3. Induce Target Protein (IPTG) Growth->Induction Expression Protein Expression with pAcF Incorporation Induction->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification FinalProtein Purified Protein with Site-Specifically Incorporated pAcF Purification->FinalProtein

Genetic Incorporation of p-Acetyl-L-phenylalanine Workflow.

Role in Elucidating Signaling Pathways

This compound itself is not known to directly participate in or modulate specific signaling pathways. Its significance lies in its utility as a tool to study these pathways. By incorporating the p-acetylphenylalanine moiety into a protein of interest (e.g., a receptor, kinase, or transcription factor) within a signaling cascade, researchers can introduce a unique chemical handle for bio-orthogonal chemistry.[12][15]

This allows for the site-specific attachment of various probes, such as:

  • Fluorophores: For studying protein localization, conformation, and interactions using techniques like FRET.

  • Spin Labels: For investigating protein structure and dynamics via Electron Paramagnetic Resonance (EPR) spectroscopy.[12][13]

  • Biotin Tags: For protein purification and identification of interaction partners.

  • Cross-linking Agents: To capture transient protein-protein interactions within a signaling complex.

By labeling a specific protein in a signaling pathway, its behavior and interactions can be monitored with high precision, providing valuable insights into the mechanisms of signal transduction.

Signaling_Pathway_Application cluster_Protein_Engineering Protein Engineering cluster_Bioorthogonal_Chemistry Bio-orthogonal Chemistry cluster_Signaling_Pathway_Study Signaling Pathway Study pAcF p-Acetyl-L-phenylalanine (via Genetic Incorporation) TargetProtein Target Protein (e.g., Kinase, Receptor) pAcF->TargetProtein Site-specific incorporation LabeledProtein Labeled Target Protein TargetProtein->LabeledProtein Conjugation at acetyl group SignalingPathway Signaling Pathway LabeledProtein->SignalingPathway Introduced into Probes Biophysical Probes: - Fluorophores - Spin Labels - Cross-linkers Probes->LabeledProtein Analysis Biophysical Analysis: - FRET - EPR - Pulldown Assays SignalingPathway->Analysis Provides insights into

Application of p-Acetyl-L-phenylalanine in Studying Signaling Pathways.

References

Boc-4-acetyl-L-phenylalanine safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Boc-4-acetyl-L-phenylalanine

Introduction

N-tert-butoxycarbonyl-4-acetyl-L-phenylalanine (this compound) is a derivative of the essential amino acid L-phenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amino moiety makes it a valuable building block in peptide synthesis and drug discovery.[1][2] Understanding its safety profile and proper handling procedures is crucial for researchers and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

While specific hazard classification for this compound is not established, based on data for similar compounds like Boc-L-phenylalanine, it is not classified as a hazardous substance.[3][4] However, it is prudent to handle it as a substance that may cause eye, skin, and respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[5]

Potential Health Effects: [5][6]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed and may cause irritation of the digestive tract.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for the parent compound, L-phenylalanine, and related protected amino acids to provide an estimation of its properties.

PropertyBoc-4-acetyl-D-phenylalanineBoc-L-phenylalanine4-Acetyl-L-phenylalanineL-phenylalanine
Molecular Formula C₁₆H₂₁NO₅[7]C₁₄H₁₉NO₄C₁₁H₁₃NO₃[8]C₉H₁₁NO₂[9]
Molecular Weight 307.34 g/mol [7]265.3 g/mol [3]207.23 g/mol [8]165.19 g/mol [9]
Appearance Pale yellow solid[7]White powder[5]-White crystalline powder[9]
Melting Point -85 - 88 °C[10]-Decomposes at 271-273 °C[9]
Solubility -Insoluble in water[10]-Soluble in water[9]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Avoid contact with skin, eyes, and clothing.[5][11]

  • Avoid the formation of dust and aerosols.[6][12]

  • Use in a well-ventilated area, preferably with local exhaust ventilation.[6][11]

  • Wash hands thoroughly after handling.[6][12]

Storage
  • Keep the container tightly closed.[6][12]

  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Recommended storage temperature is 2–8 °C.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][12]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[3][13]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[3][13]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, a respirator may be necessary.[10][12]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][5]
Skin Contact Remove contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3][5] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[5] Seek immediate medical attention.[5]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[10]

  • Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable container for disposal.[10] Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains, surface water, or ground water.[3]

Fire and Explosion Hazard Data

  • Flammability: The material is combustible.[3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a water jet.[3]

  • Hazardous Combustion Products: In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be liberated.

  • Firefighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[6][12]

  • Conditions to Avoid: Incompatible products.[10]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[6][12]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[6][10]

Experimental Protocols

Protocol for Safe Handling and Weighing of a Powdered Compound
  • Preparation:

    • Ensure the work area (e.g., a chemical fume hood or a balance with a draft shield) is clean and uncluttered.

    • Don the required PPE: lab coat, safety glasses, and gloves.

  • Weighing:

    • Use a weigh boat or weighing paper on an analytical balance.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Avoid creating dust. If dust is generated, use a gentle brush to clean the balance and surrounding area.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weigh boat/paper and any contaminated wipes in the appropriate waste container.

    • Remove gloves and wash hands thoroughly.

Visualizations

SafeHandlingWorkflow Start Receipt of Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in Designated Cool, Dry, Ventilated Area (2-8 °C) Inspect->Store No Damage HandleDamaged Handle Damaged Container with Extra Precautions Inspect->HandleDamaged Damaged Prep Prepare for Use: - Review SDS - Don PPE Store->Prep Handle Handle in Ventilated Area (e.g., Fume Hood) Prep->Handle Weigh Weigh Compound Carefully Handle->Weigh Use Use in Experiment Weigh->Use Cleanup Decontaminate Work Area & Equipment Use->Cleanup Waste Dispose of Waste in Accordance with Regulations Cleanup->Waste End End of Workflow Waste->End HandleDamaged->Store

Caption: Workflow for the safe handling of chemical compounds.

PersonalProtectiveEquipment PPE Personal Protective Equipment (PPE) Required for handling This compound CoreProtection Core Protection Lab Coat Safety Glasses with Side Shields PPE->CoreProtection Base Layer HandProtection Hand Protection Chemical Resistant Gloves (e.g., Nitrile) PPE->HandProtection Direct Contact RespiratoryProtection Respiratory Protection Required if dust is generated or ventilation is inadequate PPE->RespiratoryProtection Inhalation Hazard

Caption: Logical relationship of Personal Protective Equipment.

References

Methodological & Application

Application Notes and Protocols for Boc-4-acetyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-acetyl-L-phenylalanine is a valuable non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a ketone handle into peptides. This functionality allows for site-specific modifications, such as the attachment of probes, labels, or other molecules through oxime or hydrazone ligation. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group ensures compatibility with the widely used Boc-SPPS strategy. These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides and highlight its utility in biochemical and pharmaceutical research.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₅Chem-Impex
Molecular Weight 307.34 g/mol Chem-Impex
Appearance Pale yellow solidChem-Impex
Purity ≥ 99% (HPLC)Chem-Impex
Storage 2 - 8 °CChem-Impex

Applications in Research and Drug Development

The incorporation of 4-acetyl-L-phenylalanine into peptides opens up a range of applications:

  • Site-Specific Labeling: The ketone group serves as a bioorthogonal handle for the attachment of fluorescent dyes, biotin, or other reporter molecules, enabling studies on peptide localization, trafficking, and protein-protein interactions.[1]

  • Peptide-Drug Conjugates: The acetyl moiety can be used to link cytotoxic drugs or other therapeutic agents to a target peptide, facilitating targeted drug delivery.

  • Probing Protein-Protein Interactions: Peptides containing 4-acetyl-L-phenylalanine can be used as baits to capture and identify interacting proteins through chemical cross-linking strategies.[2]

  • Kinase Activity Probes: The acetyl group can be a recognition element for certain kinases or can be further modified to create specific kinase inhibitors or activity-based probes.[3][4]

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual Boc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Swelling

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for the synthesis of peptides containing this compound.[5]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[6]

    • Drain the solvent.

Boc Deprotection

The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM.[5]

  • Procedure:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

    • Drain the deprotection solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[6]

Neutralization

The protonated N-terminus of the peptide-resin is neutralized to the free amine before coupling.[7]

  • Procedure:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once.

    • Wash the resin with DCM (5x) to remove excess base.[6]

Coupling of this compound

Standard coupling reagents used in Boc-SPPS can be employed for the incorporation of this compound. HBTU/HOBt or DCC are common choices.[6]

  • Procedure (using HBTU/HOBt):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[6]

    • Monitor the coupling reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[6]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[6]

Peptide Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cys, Met, or Trp, scavengers must be included.[7][8]

  • Standard Cleavage Cocktail (for peptides without sensitive residues):

    • 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[9]

  • Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K):

    • 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[7]

  • Procedure:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Add the appropriate cleavage cocktail to the resin (10 mL per gram of resin).[10]

    • Stir the mixture at room temperature for 1.5-2 hours.[10]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).[8]

    • Incubate at -20°C for at least 1 hour to maximize precipitation.[8]

    • Centrifuge or filter to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether (2-3 times) and dry under vacuum.[8]

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12]

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).[12]

    • Monitor the elution at 210-220 nm.[12]

    • Collect fractions containing the desired peptide.

    • Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[11]

Quantitative Data Summary

The following table summarizes typical quantitative data for a standard Boc-SPPS cycle and final peptide yield. These values are sequence-dependent and may require optimization.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[6]
Crude Peptide Purity >70%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.[6]
Final Purified Peptide Yield 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.[6]

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling 4. Coupling of Boc-4-acetyl-L-Phe Neutralization->Coupling Wash Wash Steps Coupling->Wash Repeat All Amino Acids Added? Wash->Repeat Repeat->Deprotection No Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification 6. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Application in a Kinase Signaling Pathway

Peptides containing 4-acetyl-L-phenylalanine can be designed as substrates or inhibitors for specific kinases, such as AKT kinase, which plays a crucial role in cell survival and proliferation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Response Cell Survival & Proliferation Downstream->Response Inhibitor Peptide Inhibitor (with 4-acetyl-L-Phe) Inhibitor->AKT Inhibits

Caption: Simplified AKT signaling pathway with a potential point of inhibition.

References

Application Notes and Protocols for Incorporating Boc-4-acetyl-L-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic potential, enabling the study of biological processes, and designing novel biomaterials. Boc-4-acetyl-L-phenylalanine, an N-terminally protected derivative of 4-acetyl-L-phenylalanine, is a particularly valuable building block. The acetyl group on the phenyl ring serves as a versatile chemical handle for various applications, most notably as a photo-crosslinking agent to investigate peptide-protein interactions. This document provides detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and its application in studying signaling pathways.

Data Presentation: Quantitative Analysis of Peptide Synthesis

The successful synthesis of peptides containing modified amino acids is dependent on optimized protocols to ensure high coupling efficiency, yield, and purity. Below is a summary of typical quantitative data for solid-phase peptide synthesis of peptides, including those containing modified phenylalanine residues. While specific results for a given peptide will vary based on the sequence and synthesis scale, these values provide a general benchmark.

ParameterTypical ValueMethod of DeterminationNotes
Resin Loading 0.4 - 0.8 mmol/gGravimetric analysis after coupling of the first amino acidThe loading capacity of the resin is a critical parameter for maximizing peptide yield.
Coupling Efficiency (per step) >98%Kaiser (Ninhydrin) TestA negative Kaiser test indicates the completion of the coupling reaction. For sterically hindered amino acids like this compound, a double coupling may be required to achieve high efficiency.
Crude Peptide Yield 60 - 85%Gravimetric analysis after cleavage and precipitationYield is dependent on the peptide length and the efficiency of each synthesis step.[1]
Crude Peptide Purity 70 - 90%Analytical RP-HPLCThe purity of the crude product will influence the ease and yield of the final purification step.[2]
Final Purified Peptide Yield 15 - 40%Gravimetric analysis after purificationThe final yield is significantly impacted by the purification process.
Final Peptide Purity >95%Analytical RP-HPLC and Mass SpectrometryHigh purity is essential for biological assays and structural studies.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-acetyl-L-phenylalanine

This protocol outlines the manual Boc-SPPS for a generic peptide on a Merrifield resin.

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield resin (or other suitable Boc-compatible resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and let it stand for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Perform a Kaiser test to confirm complete coupling (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[1]

    • Wash the resin with DCM and then DMF.

  • Neutralization:

    • Wash the resin with a 10% solution of DIPEA in DMF for 10 minutes (repeat twice).

    • Wash the resin with DMF.

  • Incorporation of this compound and Subsequent Amino Acids:

    • Repeat steps 2, 4, and 5 for each subsequent amino acid in the sequence, using this compound at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 4).

  • Cleavage and Resin Removal:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Lyophilize the pure fractions to obtain the final peptide.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Wash1 Wash (DMF/DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIPEA in DMF) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/HATU, DIPEA) KaiserTest Kaiser Test Coupling->KaiserTest Wash1->Neutralization Wash2->Coupling Wash3 Wash (DMF) Wash3->Deprotection Next Amino Acid FinalCleavage Final Cleavage (TFA Cocktail) Wash3->FinalCleavage Final Amino Acid KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash3 Negative Purification Purification (RP-HPLC) FinalCleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 2: Photo-Crosslinking of a Peptide to a Kinase

This protocol describes a general workflow for using a peptide containing 4-acetyl-L-phenylalanine to identify interaction sites with a target kinase.

Materials:

  • Purified peptide containing 4-acetyl-L-phenylalanine

  • Purified target kinase

  • Binding buffer (e.g., PBS or Tris-based buffer with appropriate salts and additives)

  • UV lamp (365 nm)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Binding Reaction:

    • Incubate the peptide containing 4-acetyl-L-phenylalanine with the target kinase in the binding buffer. The optimal concentrations and incubation time should be determined empirically.

  • UV Irradiation:

    • Expose the mixture to UV light at 365 nm for a specified duration (e.g., 15-60 minutes) on ice to induce photo-crosslinking.[5]

  • Analysis of Crosslinking:

    • Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the peptide-kinase conjugate.

  • Identification of Crosslinking Site (by Mass Spectrometry):

    • Excise the crosslinked band from the gel.

    • Perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS) to identify the peptide from the kinase that is covalently linked to the 4-acetyl-L-phenylalanine-containing peptide.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagram illustrates the application of a 4-acetyl-L-phenylalanine-containing peptide in studying a generic kinase signaling pathway through photo-crosslinking.

Kinase_Signaling_Workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Photo-Crosslinking Experiment cluster_analysis Analysis of Interaction cluster_signaling Kinase Signaling Pathway Start This compound SPPS Solid-Phase Peptide Synthesis Start->SPPS PurifiedPeptide Purified Photo-activatable Peptide SPPS->PurifiedPeptide Incubation Incubation PurifiedPeptide->Incubation TargetKinase Target Kinase TargetKinase->Incubation UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation CrosslinkedComplex Covalent Peptide-Kinase Complex UV_Irradiation->CrosslinkedComplex SDS_PAGE SDS-PAGE Analysis CrosslinkedComplex->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion MS_Analysis Mass Spectrometry (LC-MS/MS) Digestion->MS_Analysis InteractionSite Identification of Interaction Site MS_Analysis->InteractionSite Kinase Kinase InteractionSite->Kinase Provides structural insights into Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Experimental workflow for studying kinase-peptide interactions.

References

Application Notes and Protocols for Boc-4-acetyl-L-phenylalanine in Unnatural Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-4-acetyl-L-phenylalanine for the site-specific incorporation of the unnatural amino acid 4-acetyl-L-phenylalanine (pAcPhe) into proteins and peptides. This technique offers a powerful tool for protein engineering, drug discovery, and the development of novel bioconjugates by introducing a bio-orthogonal ketone handle into a polypeptide chain.

Introduction and Applications

This compound serves as a key building block for two primary methodologies: solid-phase peptide synthesis (SPPS) and in vivo unnatural amino acid (UAA) incorporation. The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of 4-acetyl-L-phenylalanine, making it amenable to standard peptide synthesis protocols.[1] For in vivo applications, the Boc group is cleaved prior to use, and the resulting pAcPhe is incorporated into proteins by an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

The introduction of the acetylphenylalanine residue provides a chemically unique ketone group that is absent in natural proteins. This ketone handle can be specifically targeted with hydroxylamine or hydrazine-containing molecules to form stable oxime or hydrazone linkages, respectively. This bio-orthogonal ligation strategy allows for the precise modification of proteins and peptides with a wide array of functionalities.

Key Applications Include:

  • Protein Engineering: Modification of proteins to enhance stability, activity, or to introduce novel functions.

  • Drug Development: Creation of antibody-drug conjugates (ADCs) and other targeted therapeutics by attaching cytotoxic agents or imaging molecules to specific sites on a protein.[1]

  • Bioconjugation: Site-specific labeling of proteins with probes for various applications, including:

    • Fluorescence Resonance Energy Transfer (FRET): Attaching donor and acceptor fluorophores to study protein conformation and dynamics.

    • Site-Directed Spin Labeling (SDSL): Introducing spin labels for Electron Paramagnetic Resonance (EPR) studies to measure distances and probe protein structure.[2]

    • Immobilization: Tethering proteins to solid supports for assays or biocatalysis.

  • Fundamental Research: Investigating protein-protein interactions, cellular localization, and dynamics.

Quantitative Data

The efficiency of unnatural amino acid incorporation and subsequent labeling can vary depending on the protein, the specific site of incorporation, and the expression or synthesis conditions. The following tables summarize representative quantitative data from published studies.

Table 1: In Vivo Incorporation and Protein Yields

ProteinExpression SystemUnnatural Amino AcidPlasmid System for Orthogonal PairTypical YieldReference
Z DomainE. colip-acetyl-L-phenylalaninemutRNACUATyr/LW1RS3.6 mg/L[3]
sfGFP-N135→7E. colio-cyano-phenylalaninepEVOL-PylRS(N346A/C348A)140 mg/L[4]
sfGFP-F27→7E. colio-cyano-phenylalaninepEVOL-PylRS(N346A/C348A)220 mg/L[4]
Green Fluorescent Protein (GFP)Cell-Free Systemp-acetyl-L-phenylalanineMjTyrRS/tRNACUAOpt>500 µg/mL[5]

Table 2: Labeling and Coupling Efficiency

ReactionMethodReactantsConditionsEfficiencyReference
Spin LabelingOxime LigationpAcPhe-containing Prion Protein + HO-412010 mM Sodium Acetate, pH 4.0, 37°C, 18-24 h>95%[1]
Peptide CouplingBoc-SPPSBoc-L-Phenylalanine-¹³C + Deprotected ResinDCC activation>99%[6]
BiotinylationOxime LigationpAcPhe-containing Protein + Biotin-hydrazinepH 4.0, 37°C, overnightNot specified, but effective[7]

Experimental Protocols

In Vivo Unnatural Amino Acid Incorporation in E. coli

This protocol details the site-specific incorporation of p-acetyl-L-phenylalanine into a target protein expressed in E. coli. It relies on the suppression of an amber stop codon (TAG) by an orthogonal tRNA charged with pAcPhe by its cognate aminoacyl-tRNA synthetase (aaRS).

Workflow for In Vivo UAA Incorporation

UAA_Incorporation_Workflow cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_downstream Downstream Processing pTarget Target Gene in Expression Plasmid mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) pTarget->mutagenesis pEvol pEVOL-pAcPhe Plasmid (tRNA + aaRS) coTransformation Co-transform E. coli (e.g., BL21(DE3)) pEvol->coTransformation mutagenesis->coTransformation culture Grow Culture with Antibiotics & pAcPhe coTransformation->culture induction Induce Expression (IPTG & L-arabinose) culture->induction harvest Harvest Cells induction->harvest lysis Cell Lysis harvest->lysis purification Protein Purification (e.g., Ni-NTA) lysis->purification verification Verification (SDS-PAGE, Mass Spec) purification->verification bioconjugation Bioconjugation verification->bioconjugation characterization Characterization verification->characterization

Caption: Workflow for in vivo incorporation of pAcPhe.

Materials:

  • Target gene cloned into an appropriate expression vector (e.g., pET series).

  • pEVOL-pAcPhe plasmid (contains the engineered MjTyrRS and cognate tRNA).[1]

  • Competent E. coli strain (e.g., BL21(DE3)).

  • p-acetyl-L-phenylalanine hydrochloride.

  • Antibiotics (e.g., Ampicillin, Chloramphenicol).

  • Luria-Bertani (LB) medium.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-(+)-Arabinose.

Protocol:

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in your target gene using site-directed mutagenesis.

    • Verify the mutation by DNA sequencing.

    • Prepare high-quality plasmid DNA for both the target plasmid and the pEVOL-pAcPhe plasmid.

  • Transformation:

    • Co-transform competent E. coli cells with the target plasmid and the pEVOL-pAcPhe plasmid (typically 10-50 ng of each).

    • Plate the transformation mix on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).

    • Incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB medium containing antibiotics with the overnight culture.

    • Add p-acetyl-L-phenylalanine to a final concentration of 2 mM.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding L-arabinose to a final concentration of 0.02% (w/v) and IPTG to a final concentration of 1 mM.

    • Continue to shake the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) depending on the protein's properties.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation.

    • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

  • Verification:

    • Confirm the successful incorporation of pAcPhe by mass spectrometry (e.g., ESI-MS), looking for the expected mass shift.[1]

Bioconjugation via Oxime Ligation

This protocol describes the reaction of the ketone handle of an incorporated pAcPhe with a hydroxylamine-functionalized molecule, such as a spin label or a biotin probe.

Oxime Ligation Reaction

Oxime_Ligation Protein_pAcPhe Protein with pAcPhe Reaction Oxime Ligation Protein_pAcPhe->Reaction Probe_Hyd Hydroxylamine Probe (e.g., Biotin-ONH2) Probe_Hyd->Reaction Labeled_Protein Site-Specifically Labeled Protein Reaction->Labeled_Protein Forms Oxime Bond Water H2O Reaction->Water Byproduct

Caption: Reaction scheme for oxime ligation.

Materials:

  • Purified protein containing pAcPhe.

  • Hydroxylamine-functionalized probe (e.g., N-(aminooxyacetyl)-N'-(D-biotinoyl) hydrazine).[7]

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.0-5.0).

  • Optional: Aniline catalyst (prepare a fresh stock solution).

Protocol:

  • Buffer Exchange:

    • Exchange the purified protein into a reaction buffer with a pH between 4.0 and 5.0. This can be done using a desalting column or dialysis.

  • Ligation Reaction:

    • Add a 10-fold molar excess of the hydroxylamine-functionalized probe to the protein solution.

    • If using a catalyst, add aniline to a final concentration of 10 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove the excess probe and catalyst by size-exclusion chromatography, dialysis, or using a centrifugal concentrator with a suitable molecular weight cutoff.

  • Analysis:

    • Confirm successful labeling by mass spectrometry (expect a mass increase corresponding to the mass of the probe minus 18 Da for the loss of water).[1]

Incorporation of this compound using Boc-SPPS

This protocol provides a general workflow for the manual incorporation of this compound into a peptide chain using Boc solid-phase peptide synthesis.

Boc-SPPS Cycle

Boc_SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Couple Boc-4-acetyl-L-Phe (e.g., HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 Next_Cycle Next Amino Acid or Final Cleavage Wash3->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

Caption: A single cycle of Boc-SPPS.

Materials:

  • Merrifield or other suitable resin for Boc chemistry.

  • Boc-protected amino acids, including this compound.

  • Dichloromethane (DCM).

  • N,N-Dimethylformamide (DMF).

  • Trifluoroacetic acid (TFA).

  • N,N-Diisopropylethylamine (DIEA).

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt).

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers).

Protocol:

  • Resin Preparation:

    • Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group from the N-terminal amino acid of the growing peptide chain.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% DIEA in DCM.

    • Wash the resin with DCM and then DMF to prepare for coupling.

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (2-4 equivalents relative to the resin substitution) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, treat the peptide-resin with a strong acid cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Concluding Remarks

The use of this compound provides a robust and versatile platform for the site-specific modification of proteins and peptides. The protocols outlined above offer a starting point for researchers to implement these powerful techniques in their own work. Optimization of reaction conditions may be necessary for specific protein or peptide targets to achieve maximal yields and efficiencies. The ability to introduce a bio-orthogonal ketone handle opens up a vast landscape of possibilities for creating novel bioconjugates with tailored properties for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols: Site-Specific Protein Labeling with 4-Acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics like antibody-drug conjugates (ADCs), and creating advanced diagnostic agents. Traditional methods that target natural amino acids such as lysine or cysteine often result in heterogeneous products due to the presence of multiple reactive sites.[1] The genetic incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups provides an elegant solution, enabling precise control over the location and stoichiometry of labeling.[2][3][4]

This document details the use of p-acetyl-L-phenylalanine (pAcF), a UAA bearing a chemically unique ketone group, for site-specific protein labeling. The ketone handle is bioorthogonal, meaning it does not react with native functional groups found in proteins, allowing for highly selective chemical modification.[2][3] The UAA is introduced into the protein's primary sequence at a desired position by reprogramming the genetic code through amber stop codon suppression.[1][2]

It is important to note that while the target UAA for incorporation is p-acetyl-L-phenylalanine, its synthetic precursor is often the Boc-protected form, Boc-4-acetyl-L-phenylalanine . The tert-butyloxycarbonyl (Boc) group serves to protect the amino group during chemical synthesis and is removed prior to its use in cell culture, yielding the free amino acid required by the cell's translational machinery.

Principle of the Method: Genetic Code Expansion

The site-specific incorporation of pAcF is achieved by hijacking the cell's translational machinery. This process requires two key components delivered on a secondary plasmid:

  • An engineered aminoacyl-tRNA synthetase (aaRS) , derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS).[5] This synthetase is evolved to exclusively recognize and charge pAcF.

  • A corresponding orthogonal suppressor tRNA (tRNACUA) whose anticodon is mutated to recognize the amber stop codon (UAG).[5]

This engineered aaRS/tRNA pair is "orthogonal," meaning the synthetase does not charge any endogenous tRNAs, and the tRNA is not recognized by any endogenous synthetases.[2] When the gene of interest, containing a UAG codon at the desired labeling site, is co-expressed with this orthogonal pair in the presence of pAcF, the ribosome reads through the stop codon and incorporates pAcF into the nascent polypeptide chain.

cluster_translation Ribosome cluster_charging Cytoplasm ribosome mRNA with UAG Codon trna tRNA_CUA (charged with pAcF) ribosome->trna Codon Recognition protein Growing Polypeptide with pAcF trna->protein Peptide Bond Formation pacf_rs Orthogonal pAcF-RS (Synthetase) pacf_rs->trna Charges tRNA pacf p-Acetyl-L-phenylalanine (pAcF) pacf->pacf_rs trna_uncharged tRNA_CUA (uncharged) trna_uncharged->pacf_rs

Caption: Mechanism of Amber Suppression for pAcF Incorporation.

Application Notes

Overall Experimental Workflow

The process begins with standard molecular biology techniques to introduce an amber stop codon (TAG) at the desired site within the gene of interest. This is followed by co-transformation of E. coli with the plasmid containing the mutated gene and a second plasmid (e.g., pEVOL-pAcF) that encodes the orthogonal synthetase and tRNA pair. The cells are cultured in media supplemented with pAcF, and protein expression is induced. Finally, the purified protein, now containing a ketone handle, is selectively labeled via oxime or hydrazone ligation.

Workflow mutagenesis 1. Site-Directed Mutagenesis (Introduce TAG codon in Gene of Interest) transformation 2. Co-transformation (Gene Plasmid + pEVOL-pAcF Plasmid) mutagenesis->transformation culture 3. Cell Culture (Add pAcF to media) transformation->culture induction 4. Induction of Protein Expression (e.g., with IPTG, Arabinose) culture->induction harvest 5. Cell Harvest & Lysis induction->harvest purification 6. Protein Purification (e.g., Ni-NTA Chromatography) harvest->purification labeling 7. Keto-Specific Bioconjugation (Add Probe-NH-O-NH2 or Probe-NH-NH2) purification->labeling analysis 8. Analysis (SDS-PAGE, Mass Spectrometry) labeling->analysis final_product Site-Specifically Labeled Protein analysis->final_product

References

Application Notes and Protocols: Site-Specific Bioconjugation Using Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a powerful tool in basic research, diagnostics, and the development of next-generation therapeutics such as antibody-drug conjugates (ADCs). The incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins offers precise control over the location and stoichiometry of conjugation, overcoming the limitations of traditional methods that target native amino acid residues. Boc-4-acetyl-L-phenylalanine, and its deprotected form, p-acetyl-L-phenylalanine (pAcPhe), is a UAA that introduces a ketone handle into the protein of interest. This ketone group can be selectively targeted for bioconjugation through highly efficient and stable oxime ligation, a form of "click chemistry".[1][2][3]

These application notes provide a comprehensive guide to the use of this compound for bioconjugation. We will cover the site-specific incorporation of pAcPhe into proteins expressed in E. coli, followed by detailed protocols for oxime ligation to conjugate molecules of interest, such as therapeutic payloads or fluorescent probes.

Principle of the Technology

The workflow involves two key steps:

  • Site-Specific Incorporation of p-acetyl-L-phenylalanine: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate pAcPhe in response to an amber stop codon (TAG) engineered at a specific site in the gene of the target protein.[3][4] The Boc protecting group on the amino acid is typically removed in vivo or during purification.

  • Oxime Ligation: The ketone group on the incorporated pAcPhe residue reacts with an alkoxyamine-functionalized molecule to form a stable oxime bond. This reaction is highly chemoselective and can be accelerated by aniline-based catalysts, even at physiological pH.[1][5]

Data Presentation

Table 1: Comparison of Aniline-Based Catalysts for Oxime Ligation
CatalystRelative Efficiency (Compared to Aniline)Optimal pHKey Advantages & Considerations
AnilineBaseline4.0 - 5.0Well-established, but less efficient at neutral pH.[1][4]
p-Methoxyaniline (p-OMeAn)Effective at neutral pH~6.0 - 7.0Useful for acid-sensitive proteins.[1]
p-Phenylenediamine (pPDA)Up to 19-fold faster than aniline at pH 7~7.0Highly effective at neutral pH, even at low millimolar concentrations.[1]
m-Phenylenediamine (mPDA)~2-fold faster at equal concentrations; up to 15-fold more efficient due to higher solubility~7.0Greater aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement.[6][7]
Table 2: General Reaction Conditions for Oxime Ligation
ParameterConditionNotes
Protein Concentration 1 - 10 mg/mL (or ~50-200 µM)Higher concentrations can increase reaction rates.
Alkoxyamine Reagent 2 - 10 molar excess over proteinThe optimal excess should be determined empirically.
Catalyst Concentration 10 - 100 mM (Aniline) or 2-10 mM (pPDA)Higher concentrations of mPDA (up to 750 mM) can be used due to its higher solubility.[6]
pH 4.0 - 7.0pH 4.0-5.0 is optimal for uncatalyzed reactions. For catalyzed reactions at neutral pH, a buffer around pH 7.0 is used.[4][8]
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase reaction rates, but protein stability must be considered.
Reaction Time 1 - 24 hoursDependent on reactants, concentrations, and catalyst used. Reaction progress should be monitored.
Solvent Aqueous buffer (e.g., phosphate or acetate buffer)Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reagents.
Table 3: Stability of Oxime and Other Common Bioconjugation Linkages
LinkageStructureStability at pH 5.0Stability at pH 7.4Key Features
Oxime R-CH=N-O-R'High (Half-life of ~25 days)[3]High (Half-life of ~25 days)[3]Very stable across a broad pH range, significantly more stable than hydrazones.
Hydrazone R-CH=N-NH-R'LabileModerately StableStability is tunable based on substituents; often used for acid-cleavable linkers in ADCs.
Thioether R-S-R'Very HighVery HighExtremely stable, formed via maleimide-thiol addition.
Amide R-CO-NH-R'Very HighVery HighHighly stable, formed via NHS ester chemistry.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of p-acetyl-L-phenylalanine (pAcPhe) in E. coli

This protocol is adapted from methodologies for expressing proteins with unnatural amino acids in E. coli.[1][4]

Materials:

  • Expression plasmid for the protein of interest with a TAG codon at the desired site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAcPhe.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium.

  • Antibiotics (e.g., ampicillin and chloramphenicol).

  • This compound (or its hydrochloride salt, pAcPhe).

  • L-arabinose.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Co-transform the E. coli expression strain with the expression plasmid for your protein of interest and the pEVOL-pAcPhe plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium containing antibiotics with the overnight culture.

  • Add pAcPhe to a final concentration of 1-2 mM.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce the expression of the orthogonal synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for an additional 4-6 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein folding and solubility.

  • Harvest the cells by centrifugation.

  • Purify the pAcPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Confirm the incorporation of pAcPhe by mass spectrometry. The mass of the protein will be higher than the wild-type protein.

Protocol 2: Oxime Ligation for Bioconjugation

This protocol provides a general method for conjugating an alkoxyamine-functionalized molecule to a pAcPhe-containing protein.

Materials:

  • Purified pAcPhe-containing protein (1-10 mg/mL in a suitable buffer).

  • Alkoxyamine-functionalized molecule (e.g., fluorescent dye, toxin, PEG).

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0 for catalyzed reactions, or 100 mM sodium acetate, pH 4.5 for uncatalyzed reactions).

  • Catalyst stock solution (e.g., 1 M aniline in DMSO, or a saturated solution of pPDA or mPDA in the reaction buffer).

  • Quenching reagent (optional, e.g., an excess of a ketone-containing small molecule).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • In a microcentrifuge tube, add the purified pAcPhe-containing protein to the desired final concentration in the reaction buffer.

  • Add the alkoxyamine-functionalized molecule from a stock solution to the desired final molar excess.

  • If using a catalyst, add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, 2-10 mM for pPDA).

  • Gently mix the reaction components and incubate at room temperature or 37°C for 1-24 hours. Protect from light if using a light-sensitive fluorescent dye.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry, or HPLC).

  • (Optional) Quench the reaction by adding an excess of a small molecule containing a ketone to react with any remaining alkoxyamine reagent.

  • Purify the resulting bioconjugate to remove excess reagents and catalyst using size-exclusion chromatography, dialysis, or another appropriate method.

  • Characterize the final conjugate by mass spectrometry to confirm the conjugation and by a functional assay to ensure the biological activity of the protein is retained.

Mandatory Visualizations

Application Example: HER2-Targeted Antibody-Drug Conjugate (ADC)

The site-specific incorporation of pAcPhe has been utilized to generate homogeneous ADCs. For example, an anti-HER2 antibody can be engineered to contain pAcPhe at a specific site, allowing for the precise attachment of a cytotoxic drug.[9][10][11]

HER2_ADC_Mechanism cluster_cell HER2+ Cancer Cell HER2_Receptor HER2 Receptor Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DNA_Damage DNA Damage & Apoptosis Lysosome->DNA_Damage 4. Drug Release & Action ADC Anti-HER2 ADC (pAcPhe-linked drug) ADC->HER2_Receptor 1. Binding

Caption: Mechanism of action for a site-specific anti-HER2 antibody-drug conjugate.

Experimental Workflow

The following diagram illustrates the general workflow for producing a site-specifically modified protein using this compound.

Experimental_Workflow cluster_incorporation 1. UAA Incorporation cluster_conjugation 2. Bioconjugation Plasmid_Prep Prepare Plasmids: - Target Gene (with TAG codon) - pEVOL-pAcPhe Transformation Co-transform E. coli Plasmid_Prep->Transformation Expression Protein Expression (with pAcPhe in media) Transformation->Expression Purification_UAA Purify pAcPhe-Protein Expression->Purification_UAA Oxime_Ligation Oxime Ligation Reaction: - pAcPhe-Protein - Alkoxyamine-Payload - Catalyst Purification_UAA->Oxime_Ligation Input for Conjugation Purification_Final Purify Final Conjugate Oxime_Ligation->Purification_Final Characterization Characterize Conjugate (MS, SDS-PAGE, Functional Assay) Purification_Final->Characterization

Caption: Experimental workflow for unnatural amino acid incorporation and bioconjugation.

References

Application Notes and Protocols: Boc-4-acetyl-L-phenylalanine for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Transient and weak interactions, however, are notoriously difficult to capture and characterize using traditional biochemical methods. The incorporation of unnatural amino acids (UAAs) into proteins provides a powerful tool to overcome these challenges. Boc-4-acetyl-L-phenylalanine, which is converted to p-acetyl-L-phenylalanine (pAcPhe) in vivo, is a versatile UAA that can be genetically encoded into a protein of interest.[1][2] The ketone group of pAcPhe serves as a bioorthogonal chemical handle, meaning it is reactive with specific probes but inert to the biological environment of the cell.[1][3] This allows for the site-specific introduction of photo-crosslinkers, affinity tags, or fluorescent dyes, enabling the capture and analysis of PPIs in their native context.[4][]

This document provides detailed application notes and protocols for the use of this compound in studying protein-protein interactions, with a focus on photo-crosslinking and subsequent mass spectrometry analysis.

Principle of the Method

The core of this technique lies in the site-specific incorporation of pAcPhe into a target protein in response to a nonsense codon (typically the amber codon, TAG) during protein synthesis.[2] This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAcPhe and does not recognize any of the canonical amino acids.[1][6] Once incorporated, the ketone handle on the pAcPhe side chain can be selectively reacted with a hydroxylamine-functionalized probe. For PPI studies, this probe is often a photo-crosslinker. Upon activation with UV light, the photo-crosslinker forms a covalent bond with nearby interacting molecules, effectively "trapping" the protein-protein interaction.[7][8] The resulting covalent complex can then be purified and analyzed by mass spectrometry to identify the interacting partner and map the interaction interface.[9][10][11]

Key Applications

  • Mapping Protein-Protein Interaction Interfaces: By incorporating pAcPhe at various positions within a protein of interest, it is possible to map the surfaces that are in close proximity to a binding partner.

  • Capturing Transient or Weak Interactions: Photo-crosslinking can stabilize interactions that are too transient to be detected by other methods like co-immunoprecipitation.[12]

  • In Vivo Crosslinking: The genetic incorporation of pAcPhe allows for photo-crosslinking studies to be performed in living cells, providing a snapshot of interactions in their native environment.[11][12]

  • Drug Discovery: This technique can be used to identify and validate protein targets of small molecule drugs by incorporating pAcPhe into the target protein and observing crosslinking to the drug molecule.

Data Presentation

The quantitative data obtained from mass spectrometry analysis following photo-crosslinking can be summarized to compare interaction strengths or identify specific cross-linked peptides. Below is a template for presenting such data.

Bait Protein (pAcPhe position) Prey Protein Identified Cross-linked Peptide Sequence (Bait) Cross-linked Peptide Sequence (Prey) Spectral Counts Fold Change (vs. Control)
Protein A (K55pAcPhe)Protein BGVLIAK VDTYLS GGFN15225.3
Protein A (T102pAcPhe)Protein BAIET YNSYLS GGFN254.2
Protein A (K55pAcPhe)Protein CGVLIAK VDTFGEA VDE153.1
Negative Control (No UV)---51.0
Negative Control (WT Protein A)---81.2

Table 1: Example of Quantitative Mass Spectrometry Data Summary. The table shows hypothetical data identifying interacting proteins ("Prey") for a "Bait" protein containing pAcPhe at a specific position. Spectral counts and fold change over control experiments indicate the strength and specificity of the interaction. The bolded letters in the peptide sequences indicate the cross-linked residues.

Experimental Protocols

Protocol 1: Genetic Incorporation of p-acetyl-L-phenylalanine (pAcPhe)

This protocol describes the expression of a target protein containing pAcPhe in E. coli.

Materials:

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAcPhe (e.g., pEVOL-pAcFRS).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium.

  • This compound.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 30°C for 6-8 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Photo-crosslinking of Protein-Protein Interactions

This protocol outlines the steps for photo-crosslinking the pAcPhe-containing protein to its interacting partners. For this protocol, we will assume the use of a hydroxylamine-functionalized photo-crosslinker that is added to the purified protein.

Materials:

  • Purified protein containing pAcPhe.

  • Hydroxylamine-functionalized photo-crosslinker (e.g., a hydroxylamine-diazirine derivative).

  • Binding partner protein or cell lysate containing the binding partner.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • UV lamp (365 nm).

  • Quartz cuvette or 96-well plate.

Methodology:

  • Labeling with Photo-crosslinker:

    • Dissolve the purified pAcPhe-containing protein in the reaction buffer.

    • Add the hydroxylamine-functionalized photo-crosslinker in a 10-fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours to allow for oxime ligation to the ketone handle of pAcPhe.

    • Remove excess, unreacted crosslinker by dialysis or size-exclusion chromatography.

  • Formation of Protein Complex:

    • Mix the labeled protein with its binding partner in the reaction buffer.

    • Incubate under conditions that favor the protein-protein interaction (e.g., 30 minutes at 4°C).

  • UV Irradiation:

    • Place the sample in a quartz cuvette or a UV-transparent plate.

    • Irradiate with a 365 nm UV lamp on ice for 15-60 minutes. The optimal irradiation time should be determined empirically.[11]

  • Analysis of Crosslinking:

    • The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of a higher molecular weight complex.

    • For identification of the interacting partner and crosslinking site, proceed to Protocol 3.

Protocol 3: Mass Spectrometry Analysis of Cross-linked Complexes

This protocol provides a general workflow for identifying cross-linked proteins and peptides by mass spectrometry.

Materials:

  • Cross-linked protein sample.

  • SDS-PAGE equipment and reagents.

  • In-gel digestion kit (containing trypsin).

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Database search software for identifying cross-linked peptides (e.g., pLink, MaxQuant).

Methodology:

  • Protein Separation:

    • Separate the cross-linked sample on an SDS-PAGE gel.

    • Visualize the proteins by Coomassie blue staining.

    • Excise the band corresponding to the cross-linked complex.[11]

  • In-Gel Digestion:

    • Destain the gel slice.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction and LC-MS/MS Analysis:

    • Extract the peptides from the gel slice.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.[10]

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a protein database to identify the cross-linked peptides. The software will search for pairs of peptides whose combined mass matches that of a precursor ion, taking into account the mass of the crosslinker.

    • The identification of cross-linked peptides will reveal the identity of the interacting protein and the specific residues at the interaction interface.

Visualizations

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Labeling cluster_crosslinking Crosslinking & Analysis cloning Site-directed mutagenesis (Introduce TAG codon) transformation Co-transform E. coli with protein and pEVOL plasmids cloning->transformation growth Cell growth and induction with IPTG and pAcPhe transformation->growth harvest Cell harvesting growth->harvest purification Purify pAcPhe-containing protein harvest->purification labeling Label with hydroxylamine-crosslinker purification->labeling incubation Incubate with binding partner labeling->incubation uv UV irradiation (365 nm) incubation->uv sds_page SDS-PAGE analysis uv->sds_page ms In-gel digestion and LC-MS/MS analysis sds_page->ms data_analysis Data analysis to identify cross-linked peptides ms->data_analysis

Figure 1: Experimental workflow for studying protein-protein interactions using this compound.

photo_crosslinking_logic cluster_proteinA Protein A (Bait) cluster_probe Probe cluster_proteinB Protein B (Prey) pAcPhe p-acetyl-L-phenylalanine (pAcPhe) incorporated labeled_protein Labeled Protein A pAcPhe->labeled_protein Oxime Ligation probe Hydroxylamine- functionalized photo-crosslinker probe->labeled_protein proteinB Interacting Protein complex Transient Protein Complex proteinB->complex Non-covalent interaction labeled_protein->complex covalent_complex Covalent Complex complex->covalent_complex UV light (365 nm)

Figure 2: Logical diagram of the photo-crosslinking process.

signaling_pathway_example ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding adaptor Adaptor Protein (with pAcPhe) receptor->adaptor Recruitment & Interaction effector Downstream Effector adaptor->effector Activation response Cellular Response effector->response

Figure 3: Example of a signaling pathway that can be studied using this technique. The interaction between the receptor and the adaptor protein can be captured by incorporating pAcPhe into the adaptor protein.

References

Application Notes and Protocols for Boc-4-acetyl-L-phenylalanine in Bioactive Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-acetyl-L-phenylalanine is a non-canonical amino acid that serves as a versatile building block in the synthesis of bioactive peptides. Its unique keto group provides a bioorthogonal handle for selective chemical modifications, enabling the creation of peptides with enhanced properties or novel functionalities. This application note provides detailed protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and subsequent ketone-based ligation, along with examples of its application in generating bioactive peptides.

The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for seamless integration into standard Boc-SPPS workflows. The acetyl moiety on the phenyl ring is stable to the repetitive acid treatments used for Boc deprotection, making it a robust component for peptide synthesis. The resulting ketone functionality in the final peptide can be chemoselectively ligated with hydroxylamine-containing molecules to form stable oxime bonds, a reaction that is orthogonal to the native functional groups present in peptides. This strategy is invaluable for applications such as peptide cyclization, labeling with imaging agents, or conjugation to other molecules of interest.

Applications in Bioactive Peptide Development

The incorporation of 4-acetyl-L-phenylalanine can be leveraged to develop a variety of bioactive peptides, including:

  • Enzyme Inhibitors: The ketone group can act as a warhead to form covalent bonds with active site residues of target enzymes, leading to potent and irreversible inhibition.

  • Antimicrobial Peptides (AMPs): The unique chemical properties of 4-acetyl-L-phenylalanine can be used to enhance the membrane-disrupting capabilities of AMPs or to create novel AMPs with improved selectivity and stability.

  • Targeted Therapeutics: The ketone handle allows for the site-specific conjugation of peptides to targeting moieties, such as antibodies or small molecules, to improve drug delivery and reduce off-target effects.

  • Probes for Studying Biological Systems: Peptides containing 4-acetyl-L-phenylalanine can be readily labeled with fluorescent dyes, biotin, or other reporter molecules to study peptide-protein interactions, receptor binding, and cellular uptake.

Quantitative Data Summary

While specific quantitative data for a wide range of bioactive peptides incorporating this compound is still emerging, the following table summarizes representative data for a closely related phenylalanine derivative, Boc-Phe-vinyl ketone, which also features a reactive ketone-like moiety and has been shown to target the AKT signaling pathway.[1] This data is provided as an illustrative example of the potential for keto-functionalized phenylalanine derivatives in developing potent bioactive peptides.

CompoundTargetAssayIC50 (nM)Cell LineReference
Boc-Phe-vinyl ketoneAKT1Z′-LYTE Kinase Assay580N/A[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-acetyl-L-phenylalanine

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS workflow on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

  • Scavengers (e.g., anisole, ethanedithiol) for cleavage

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Ether (cold)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[2]

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes. Drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[2]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x).[2]

  • Neutralization:

    • Wash the resin with DCM (2x) and then isopropanol (2x).

    • Add a solution of 10% DIEA in DCM and agitate for 2 minutes. Drain.[2]

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).[2]

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • In a separate vial, dissolve DCC (3 equivalents) in DCM.[2]

    • Add the this compound solution to the neutralized resin, followed by the DCC solution.[2]

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[2]

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Caution: This step involves the use of highly corrosive and toxic acids and should be performed in a specialized apparatus within a certified fume hood by trained personnel.

    • Dry the peptide-resin under vacuum.

    • Add a cleavage cocktail containing a strong acid (e.g., HF or TFMSA) and scavengers.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the acid.

    • Precipitate the crude peptide by adding cold ether.

    • Wash the peptide with cold ether and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-4-acetyl-L-Phe, DCC/DMF) Wash3 Wash (DCM/DMF) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Repeat Repeat for next amino acid Wash3->Repeat Cleavage Cleavage from Resin (HF or TFMSA) Wash3->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Boc-SPPS Workflow for Peptide Synthesis.
Protocol 2: Ketone-Hydroxylamine Ligation

This protocol describes the solution-phase ligation of a peptide containing 4-acetyl-L-phenylalanine with a hydroxylamine-functionalized molecule.

Materials:

  • Peptide containing 4-acetyl-L-phenylalanine

  • Hydroxylamine-functionalized molecule (e.g., a fluorescent dye with a hydroxylamine group)

  • Sodium acetate buffer (pH 4.0-4.5)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Dissolve the peptide containing 4-acetyl-L-phenylalanine in the sodium acetate buffer to a final concentration of 1-5 mg/mL.

  • Add the hydroxylamine-functionalized molecule in a 1.5 to 5-fold molar excess over the peptide.

  • Incubate the reaction mixture at 37°C for 4-24 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Upon completion, purify the ligated peptide by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Peptide Peptide with 4-acetyl-Phe Reaction Reaction Mixture (pH 4.0-4.5, 37°C) Peptide->Reaction Hydroxylamine Hydroxylamine -functionalized Molecule Hydroxylamine->Reaction Ligation Oxime Bond Formation Reaction->Ligation Purification Purification (RP-HPLC) Ligation->Purification FinalProduct Ligated Peptide Purification->FinalProduct

Ketone-Hydroxylamine Ligation Workflow.

Signaling Pathway Modulation

As an example of how a keto-functionalized phenylalanine derivative can modulate a signaling pathway, Boc-Phe-vinyl ketone has been shown to inhibit AKT1 kinase.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. By inhibiting AKT, peptides containing such modified phenylalanine residues can potentially disrupt this pathway and induce apoptosis in cancer cells.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Peptide Inhibitor (e.g., Boc-Phe-vinyl ketone) Inhibitor->AKT Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Conclusion

This compound is a valuable synthetic building block for the creation of novel bioactive peptides. Its straightforward incorporation into standard Boc-SPPS protocols and the bioorthogonal reactivity of the resulting ketone group open up a wide range of possibilities for peptide modification and the development of new therapeutic and diagnostic agents. The provided protocols offer a foundation for researchers to explore the potential of this versatile unnatural amino acid in their own drug discovery and development efforts. Further research is warranted to expand the library of bioactive peptides incorporating 4-acetyl-L-phenylalanine and to fully elucidate their mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for Boc-Deprotection of Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-4-acetyl-L-phenylalanine. The selection of an appropriate deprotection method is critical to avoid unwanted side reactions and ensure the integrity of the final product, particularly given the presence of the acetyl group.

Application Notes

The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1] The deprotection of this compound requires careful consideration of the reaction conditions to ensure selective removal of the Boc group without affecting the acetyl moiety.

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a simple carbamate hydrolysis mechanism. The process begins with the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] The carbamic acid readily decomposes into the free amine and carbon dioxide, driving the reaction to completion.[1][2]

Considerations for this compound

The primary concern when deprotecting this compound is the potential for hydrolysis of the acetyl group under harsh acidic or basic conditions.[3] Therefore, the choice of deprotection method should be guided by the need for mild and selective conditions. While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection, their concentration and the reaction temperature must be carefully controlled.[1][4] Alternative, milder methods may be preferable to maximize the yield of the desired product.

Potential Side Reactions

  • Acetate Hydrolysis: Prolonged exposure to strong acids or elevated temperatures can lead to the hydrolysis of the acetyl group, yielding 4-amino-L-phenylalanine.

  • t-Butylation: The liberated tert-butyl cation is an electrophile and can potentially alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate or in the reaction mixture.[5] The use of scavengers, such as anisole or thioanisole, can mitigate this side reaction.[6]

Comparative Summary of Deprotection Methods

The following table summarizes various methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and reported efficiencies. The choice of method for this compound should be made based on the desired selectivity and scale of the reaction.

Method/ReagentSolventTemperatureTimeYield (%)NotesReference(s)
Strong Acidic
20-50% TFADichloromethane (DCM)Room Temp.0.5 - 2 hHighStandard method; potential for acetyl group hydrolysis.[1][7][1][7]
4M HCl in Dioxane1,4-DioxaneRoom Temp.0.5 - 16 hHighGenerally provides good selectivity.[6][8][9][6][8][9]
Mild Acidic
p-Toluenesulfonic Acid (pTSA)Acetonitrile/WaterRoom Temp.ShortExcellentGreener alternative to strong acids.[10][10]
Non-Acidic/Thermal
Thermal (Boiling Water)Water100 °C10 min - 2 hQuantitativeEco-friendly; suitable for thermally stable substrates.[11][12][11][12]
Oxalyl Chloride/MethanolMethanolRoom Temp.1 - 4 h>70% (up to 90%)Mild conditions, tolerant of various functional groups.[11][13][11][13]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally efficient method for Boc deprotection.[1]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.[1]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method often provides better selectivity for acid-sensitive groups compared to TFA.[6][8]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.[8]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[8]

Protocol 3: Thermal Boc Deprotection in Boiling Water

This is an environmentally friendly protocol that avoids the use of acids.[12]

Materials:

  • This compound

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottomed flask, dissolve this compound (1 mmol) in water (1 mL).[12]

  • Heat the mixture to reflux (90-100 °C) and stir for the appropriate amount of time (typically 10-12 minutes, monitor by TLC).[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (5 mL) to the stirring mixture.[12]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the desired product.[12]

Visualizations

Boc_Deprotection_Mechanism BocPhe This compound Protonated Protonated Intermediate BocPhe->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu tert-Butyl Cation Protonated->tBu Product 4-acetyl-L-phenylalanine CarbamicAcid->Product - CO₂ CO2 CO₂ CarbamicAcid->CO2

Mechanism of Acid-Catalyzed Boc Deprotection.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in appropriate solvent AddReagent Add Deprotection Reagent (e.g., TFA, HCl, or Heat) Start->AddReagent Stir Stir at specified temperature AddReagent->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Quench Quench reaction / Neutralize Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify product (e.g., precipitation, chromatography) Concentrate->Purify FinalProduct 4-acetyl-L-phenylalanine Purify->FinalProduct Isolated Product

General Experimental Workflow for Boc Deprotection.

Decision_Tree A Select Deprotection Method for This compound B Is the acetyl group sensitive to strong acid? A->B C Standard Acidic Methods (TFA or HCl in Dioxane) B->C No E Mild Acidic or Non-Acidic Methods B->E Yes D Are 'green' conditions preferred? F Thermal Deprotection (Boiling Water) D->F Yes G Oxalyl Chloride/Methanol D->G No E->D

Decision Tree for Selecting a Deprotection Method.

References

Application Note: Coupling Reagents for Boc-4-acetyl-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Boc-4-acetyl-L-phenylalanine (Boc-Phe(4-Ac)-OH) is an unnatural amino acid that serves as a valuable building block in peptide synthesis. The ketone handle on the phenyl ring allows for site-specific modifications, such as the formation of oximes for protein labeling or the introduction of other functionalities.[1] The successful incorporation of Boc-Phe(4-Ac)-OH into a peptide chain is critically dependent on the choice of coupling reagent. The bulky tert-Butyloxycarbonyl (Boc) protecting group and the nature of the N-acylated amino acid present challenges, including potential steric hindrance and the risk of racemization at the α-carbon during carboxyl group activation.[2][3] This document provides a detailed guide to selecting appropriate coupling reagents and offers robust protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Selection and Comparison of Coupling Reagents

The formation of a peptide bond requires the activation of the carboxylic acid of the N-protected amino acid to make it susceptible to nucleophilic attack by the amino group of the incoming residue.[4] Modern coupling reagents are designed to be highly efficient, minimize side reactions, and suppress racemization.[5] For challenging couplings involving sterically hindered or racemization-prone amino acids like Boc-Phe(4-Ac)-OH, uronium/aminium salt-based reagents are generally preferred over carbodiimides used alone.[6][7]

  • Uronium/Aminium Salts (HATU, HBTU): These are among the most effective coupling reagents.[8] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often superior to HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), especially for difficult couplings.[9] HATU's reactivity stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate, leading to faster reaction times and reduced risk of racemization.[9][10][11] Excess uronium reagents should be avoided as they can cap the free N-terminus of the peptide chain.[12]

  • Phosphonium Salts (PyBOP, PyBrOP): These reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly efficient. PyBrOP is a more reactive phosphonium salt used for particularly difficult couplings, such as those involving N-methylated amino acids.[12]

  • Carbodiimides (DCC, DIC): N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective reagents but generally require an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve efficiency.[3][13] The urea byproduct of DCC is insoluble, making it unsuitable for solid-phase peptide synthesis (SPPS), where the more soluble DIC is preferred.[3]

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the expected performance of common coupling reagents for challenging couplings, such as the incorporation of this compound. The values are representative and based on general performance data for sterically hindered or racemization-prone amino acids.[8][10][11][14]

Coupling ReagentAdditiveBase (equiv.)Typical Reaction TimeExpected YieldRacemization RiskKey Advantages & Considerations
HATU None (contains HOAt)DIPEA (2-3)30 min - 2 h[8]>95%[14]Very Low[8]Highly reactive, ideal for hindered residues; rapid kinetics minimize racemization.[11]
HBTU None (contains HOBt)DIPEA (2-3)1 - 4 h[8]>90%[8]LowReliable and widely used, but less reactive than HATU.[10]
DIC / HOBt HOBtNone*2 - 6 h85-95%Low to ModerateCost-effective; base-free conditions can reduce racemization.[13] Urea byproduct is soluble.
PyBOP NoneDIPEA (2-3)1 - 4 h>90%LowEfficient phosphonium salt; avoids toxic HMPA byproduct seen with older reagents.[5]

Note: While carbodiimide reactions can be run without an external base, in situ neutralization protocols in SPPS often use a base like DIPEA.[15]

Visualizations: Workflows and Logic

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle Start Start: N-terminally Boc-Protected Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 5-10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling Activate Boc-Phe(4-Ac)-OH with HATU/DIPEA in DMF, add to resin Wash2->Coupling Monitoring Monitoring (e.g., Kaiser Test) Check for free amines Coupling->Monitoring Reaction complete? Wash3 Wash (DMF/DCM) End End: Elongated Peptide-Resin Ready for next cycle or cleavage Wash3->End Monitoring->Coupling No (recouple) Monitoring->Wash3 Yes

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Coupling_Reagent_Selection Logic for Coupling Reagent Selection Start Start: Couple Boc-Phe(4-Ac)-OH Hindrance Is steric hindrance a major concern? Start->Hindrance Racemization Is racemization risk high? Hindrance->Racemization No UseHATU Use HATU (Highest Reactivity) Hindrance->UseHATU Yes Scale Is this a large-scale or cost-sensitive synthesis? Racemization->Scale No Racemization->UseHATU Yes UseHBTU Consider HBTU/PyBOP (Good balance) Scale->UseHBTU No UseDIC Consider DIC/Oxyma (Cost-Effective) Scale->UseDIC Yes

References

Application Notes and Protocols for Boc-4-acetyl-L-phenylalanine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides offers a powerful strategy for the development of novel therapeutics with enhanced properties. Boc-4-acetyl-L-phenylalanine, a derivative of L-phenylalanine with a ketone group on the phenyl ring and a Boc-protected amine, is a key building block in this endeavor. The acetyl group serves as a versatile chemical handle for the site-specific conjugation of various molecules, such as drugs, imaging agents, or polyethylene glycol (PEG), through chemoselective ligation techniques. This allows for the precise construction of peptide-drug conjugates (PDCs), targeted imaging agents, and peptides with improved pharmacokinetic profiles.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of modified peptides and their subsequent application in developing peptide-based therapeutics.

Key Applications

The unique structure of this compound enables a range of applications in therapeutic peptide development:

  • Peptide-Drug Conjugates (PDCs): The ketone handle allows for the site-specific attachment of cytotoxic drugs to targeting peptides, enhancing their therapeutic window by delivering the payload directly to cancer cells.[3][4]

  • Targeted Imaging Agents: Conjugation of imaging agents (e.g., fluorescent dyes, radioisotopes) to the acetyl group facilitates the development of peptides for diagnostic purposes and for tracking drug delivery.

  • Improving Pharmacokinetics: PEGylation, the attachment of PEG chains to the ketone group, can increase the in vivo half-life and solubility of therapeutic peptides.

  • Probing Protein-Protein Interactions: The ability to introduce specific modifications allows for the synthesis of peptide-based tools to study and modulate protein-protein interactions, which are critical in many disease pathways.[5][6]

Data Presentation

Table 1: this compound Properties
PropertyValueReference
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-acetylphenyl)propanoic acid
CAS Number 1212921-46-4[1]
Molecular Formula C16H21NO5[1]
Molecular Weight 307.34 g/mol [1]
Appearance Pale yellow solid[1]
Purity (HPLC) ≥ 99%[1]
Storage Temperature 2 - 8 °C[1]
Table 2: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
ParameterCondition/ValueMonitoring MethodNotes
Resin Merrifield or PAM resin-Choice depends on the desired C-terminal functionality (acid or amide).
Boc Deprotection 50% TFA in DCMKaiser TestPerform for 1-2 min, followed by a 30 min reaction.
Coupling Reagent HBTU/HATUKaiser TestGenerally high coupling efficiency is expected.
Coupling Time 1-4 hoursKaiser TestCan be sequence-dependent; monitor for completion.
Single Coupling Efficiency >99%Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides.[7]
Crude Peptide Purity >70%RP-HPLCHighly dependent on the peptide sequence and synthesis efficiency.[7]
Final Peptide Yield (Purified) 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.[7]
Table 3: Optimized Conditions for Oxime Ligation of Peptides Containing 4-acetyl-L-phenylalanine
ParameterCondition/ValueExpected YieldNotes
pH 4.0 - 5.0HighOptimal for acid-catalyzed oxime formation.[2][8]
Catalyst Aniline or p-phenylenediamine (10-100 mM)High to QuantitativeSignificantly accelerates the reaction rate.[8]
Temperature Room Temperature to 37°CHighHigher temperatures can increase reaction speed.[2]
Reaction Time 1 - 24 hoursModerate to HighCan be optimized for rapid labeling, in some cases down to 5 minutes.[8]
Solvent Aqueous buffer, DMF, or co-solventsHighChoice of solvent can influence reaction kinetics.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-acetyl-L-phenylalanine

This protocol outlines the manual synthesis of a generic peptide incorporating this compound using the Boc/Bzl strategy.

1. Resin Preparation:

  • Place the appropriate amount of Merrifield or PAM resin in a reaction vessel.
  • Swell the resin in dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes with gentle agitation.
  • Drain the solvent.

2. Boc Deprotection:

  • Wash the resin with DCM (3 times).
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
  • Agitate for 1-2 minutes, drain, and then add fresh 50% TFA in DCM and agitate for 30 minutes.
  • Drain the TFA solution and wash the resin with DCM (3 times), isopropanol (IPA) (3 times), and DCM (3 times).

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
  • Drain and repeat the neutralization step.
  • Wash the resin with DCM (5 times).

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction mixture for 1-4 hours at room temperature.
  • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling.
  • After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the same procedure as for other Boc-protected amino acids.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Boc deprotection, wash the resin thoroughly with DCM and dry it under vacuum.
  • Add a cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers such as triisopropylsilane and water) to the resin.
  • Stir the mixture for 1-2 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide and wash with cold ether.
  • Dry the crude peptide under vacuum.

6. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass.[7]

Resin [label="Resin Swelling"]; Deprotection [label="Boc Deprotection\n(50% TFA in DCM)"]; Neutralization [label="Neutralization\n(10% DIEA in DCM)"]; Coupling [label="Amino Acid Coupling\n(Boc-AA-OH, HBTU, DIEA)"]; Wash1 [label="Wash"]; Wash2 [label="Wash"]; Wash3 [label="Wash"]; FinalCleavage [label="Cleavage from Resin\n(HF or TFA cocktail)"]; Purification [label="Purification\n(RP-HPLC)"]; Characterization [label="Characterization\n(MS, HPLC)"];

Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Coupling; Coupling -> Wash2; Wash2 -> Deprotection [label="Repeat for each\namino acid"]; Wash2 -> FinalCleavage [label="Final Cycle"]; FinalCleavage -> Purification; Purification -> Characterization; }

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Oxime Ligation for Peptide Conjugation

This protocol describes a general procedure for the conjugation of a payload (e.g., a drug, a fluorescent probe) containing a hydroxylamine or aminooxy group to a purified peptide containing a 4-acetyl-L-phenylalanine residue.

1. Reagent Preparation:

  • Dissolve the purified peptide containing 4-acetyl-L-phenylalanine in an appropriate buffer (e.g., 100 mM sodium acetate, pH 4.5).
  • Dissolve the hydroxylamine- or aminooxy-functionalized payload in a compatible solvent (e.g., DMF or water).
  • Prepare a stock solution of the catalyst (e.g., aniline) in the reaction buffer.

2. Ligation Reaction:

  • To the peptide solution, add the payload solution (typically 1.2-2 equivalents).
  • Add the aniline catalyst to a final concentration of 10-100 mM.
  • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time may be significantly shorter with optimized conditions.[8]
  • Monitor the reaction progress by RP-HPLC and/or mass spectrometry.

3. Purification and Characterization:

  • Purify the resulting peptide conjugate by RP-HPLC to remove unreacted peptide, payload, and catalyst.
  • Characterize the purified conjugate by mass spectrometry to confirm the successful ligation and determine the final product's mass.

Peptide [label="Peptide with\n4-acetyl-L-phenylalanine"]; Payload [label="Payload with\nAminooxy/Hydroxylamine Group"]; Mix [label="Mix in Buffer (pH 4.0-5.0)\n+ Aniline Catalyst"]; Reaction [label="Incubate\n(RT to 37°C, 1-24h)"]; Purification [label="Purification\n(RP-HPLC)"]; Characterization [label="Characterization\n(MS, HPLC)"]; FinalProduct [label="Peptide Conjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Peptide -> Mix; Payload -> Mix; Mix -> Reaction; Reaction -> Purification; Purification -> Characterization; Characterization -> FinalProduct; }

Oxime Ligation Workflow.

Application in Therapeutic Development: Targeting Signaling Pathways

Peptides containing 4-acetyl-L-phenylalanine can be designed to target specific cellular signaling pathways implicated in diseases like cancer. For example, a peptide could be designed to bind to a receptor that is overexpressed on cancer cells, such as a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). By conjugating a cytotoxic drug to the peptide via the acetyl group, the drug can be selectively delivered to the cancer cells, thereby minimizing off-target toxicity.

One such hypothetical pathway involves a peptide antagonist targeting a receptor that, when activated, promotes cell proliferation and survival through the MAPK/ERK and PI3K/Akt signaling pathways.

G Targeted Peptide-Drug Conjugate Action cluster_0 Extracellular cluster_2 Intracellular PDC Peptide-Drug Conjugate (with 4-acetyl-L-phenylalanine linker) Receptor Target Receptor (e.g., GPCR, RTK) PDC->Receptor Binding Internalization Internalization Receptor->Internalization MAPK_pathway MAPK/ERK Pathway Receptor->MAPK_pathway Blocks PI3K_pathway PI3K/Akt Pathway Receptor->PI3K_pathway Blocks DrugRelease Drug Release Internalization->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis Induces Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_pathway->Proliferation

Targeted Peptide-Drug Conjugate Action.

In this model, the peptide component of the PDC binds to the target receptor, leading to the internalization of the conjugate. Once inside the cell, the linker is cleaved, releasing the cytotoxic drug, which then induces apoptosis. Simultaneously, the peptide's binding to the receptor can antagonize its downstream signaling, further inhibiting cell proliferation and survival pathways.

Conclusion

This compound is a valuable and versatile building block for the development of sophisticated peptide-based therapeutics. Its unique ketone handle allows for precise, site-specific modifications, enabling the creation of targeted drug delivery systems, advanced imaging agents, and peptides with enhanced pharmacological properties. The protocols and data presented here provide a foundation for researchers to incorporate this powerful tool into their drug discovery and development pipelines.

References

Troubleshooting & Optimization

Troubleshooting low yield in Boc-4-acetyl-L-phenylalanine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in peptide coupling reactions involving Boc-4-acetyl-L-phenylalanine. The guidance provided is based on established principles for solid-phase peptide synthesis (SPPS) and strategies for overcoming challenges associated with sterically hindered or electronically modified amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges associated with the coupling of this compound?

The primary challenges in coupling this compound stem from its unique structure:

  • Steric Hindrance: The acetyl group in the para position of the phenyl ring can create steric hindrance, potentially slowing down the coupling reaction and leading to incomplete acylation of the free amine on the growing peptide chain.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the acetyl group can influence the reactivity of the carboxyl group during activation.

  • Aggregation: As with many hydrophobic amino acids, peptide sequences containing this compound may be prone to aggregation on the solid support, which can obstruct reactive sites and lead to incomplete reactions.[3]

  • Side Reactions: While the ketone of the acetyl group is generally stable under standard coupling conditions, the potential for side reactions should not be entirely dismissed, especially under prolonged reaction times or elevated temperatures.[4][5][6]

Q2: Which coupling reagents are recommended for this compound?

For sterically demanding amino acids, more potent coupling reagents are generally required.[7] Standard carbodiimide reagents like DCC or DIC alone may prove inefficient. Onium salt-based reagents are often the preferred choice:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[7] HATU is often considered superior for many difficult couplings.[7]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[7] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[7] Phosphonium reagents do not carry the risk of chain termination through guanidinylation, which can be a side reaction with uronium salts.[8]

Q3: How can I minimize the risk of racemization during the coupling of this compound?

Racemization is a critical concern, particularly with N-acylated amino acids which have a higher tendency to form azlactones.[6] To minimize racemization:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its more effective analogues, 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), is crucial for suppressing racemization.[9]

  • Choose the Right Base: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[9]

  • Control Temperature: Perform the coupling at room temperature or lower (e.g., 0 °C) to reduce the rate of racemization.[9]

  • Minimize Pre-activation Time: A shorter pre-activation time for the carboxylic acid before adding it to the amine component can reduce the opportunity for racemization.[7]

Q4: What are the recommended solvents for coupling this compound?

N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. However, if aggregation is suspected, consider the following:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a more polar aprotic solvent that can be more effective at disrupting peptide aggregation.

  • Solvent Mixtures: A mixture of DMF and dichloromethane (DCM) can sometimes improve solubility and coupling efficiency.

  • Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic salts like LiCl to the solvent may be beneficial.[3]

Troubleshooting Guide for Low Coupling Yield

This guide provides a systematic approach to diagnosing and resolving low coupling yields when using this compound.

Problem: Low yield of the desired peptide after cleavage and purification.

Step 1: Verify Complete Deprotection of the N-terminus
  • Issue: Incomplete removal of the preceding amino acid's N-terminal protecting group (e.g., Boc) will prevent the coupling of this compound, leading to truncated sequences.

  • Verification: Perform a Kaiser (ninhydrin) test on a small sample of resin beads after the deprotection step. A positive result (blue beads) indicates the presence of free primary amines, signifying successful deprotection. For secondary amines (like proline), an isatin test can be used.

  • Solution:

    • Increase the deprotection time or perform a second deprotection step.

    • Ensure efficient mixing and swelling of the resin to allow the deprotection reagent to access all sites.

Step 2: Optimize the Coupling Reaction
  • Issue: The coupling of this compound may be incomplete due to steric hindrance or aggregation.

  • Verification: After the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result suggests incomplete reaction.

  • Solutions:

    • Double Couple: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. This is highly recommended for hindered amino acids.[1]

    • Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).

    • Extend Reaction Time: Increase the coupling time (e.g., from 2 hours to 4 hours or overnight). Monitor the reaction progress with the Kaiser test at intermediate time points.

    • Change Coupling Reagent: If using a less potent reagent, switch to HATU, HBTU, or PyBOP.

    • Elevate Temperature: Gently heating the reaction to 40-50°C can help overcome the activation energy barrier, but be mindful of the increased risk of racemization.

Step 3: Address Potential Aggregation
  • Issue: The peptide chain may be aggregating on the resin, preventing efficient coupling.

  • Symptoms: Resin clumping, reduced swelling, and persistently positive Kaiser tests despite optimized coupling conditions.

  • Solutions:

    • Change Solvent: Switch from DMF to NMP or a DMF/DCM mixture.

    • Incorporate Disrupting Elements: If the sequence allows, the strategic incorporation of pseudoproline dipeptides can disrupt secondary structure formation.

    • Use a Low-Loading Resin: A lower substitution resin can increase the distance between peptide chains, reducing aggregation.

Step 4: Investigate Potential Side Reactions
  • Issue: Although the acetyl group is generally stable, side reactions could be occurring. The presence of unexpected masses in the final product analysis can indicate side reactions.

  • Verification: Analyze the crude peptide by mass spectrometry to identify any byproducts.

  • Potential Side Reactions and Solutions:

    • Racemization: As discussed in the FAQs, this can lead to diastereomeric impurities that are difficult to separate. Follow the strategies outlined in Q3 to minimize this.

    • Modification of the Acetyl Group: While less common under standard conditions, ensure that the reagents and conditions used are not known to react with ketones.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltHigh reactivity, low racemization rates, effective for sterically hindered amino acids.[4][8]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[8]
HBTU Uronium/Aminium SaltGood balance of reactivity and cost, reliable for standard couplings.[4]Less effective for highly hindered couplings compared to HATU, can also cause guanidinylation.[8]
PyBOP Phosphonium SaltHigh reactivity, good for solution and solid-phase synthesis, no risk of guanidinylation.[8]Solutions in DMF have moderate stability.
DIC/HOBt CarbodiimideCost-effective, readily available.Generally less reactive for hindered couplings, risk of forming insoluble DCU byproduct if DCC is used.

Table 2: Recommended Reaction Conditions for a Difficult Coupling

ParameterRecommended ConditionRationale
Amino Acid Excess 3 - 5 equivalentsDrives the reaction to completion.
Coupling Reagent Excess 3 - 5 equivalents (relative to amino acid)Ensures efficient activation.
Base (DIPEA) Excess 6 - 10 equivalents (relative to resin loading)Neutralizes the protonated amine and facilitates the reaction.
Solvent DMF or NMPNMP is preferred if aggregation is suspected.
Temperature 0°C to Room TemperatureLower temperatures minimize racemization.
Reaction Time 2 - 12 hoursLonger times may be needed for complete coupling; monitor with a Kaiser test.
Pre-activation Time < 5 minutesMinimizes the risk of racemization of the activated amino acid.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling of this compound

This protocol outlines a manual coupling cycle on a pre-swollen peptide-resin where the N-terminal Boc group has been removed.

  • Resin Preparation:

    • Ensure the peptide-resin is well-swollen in DMF.

    • Perform a standard Boc-deprotection protocol (e.g., 50% TFA in DCM for 1 min, followed by 50% TFA in DCM for 20 min).[10]

    • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).[10]

    • Neutralize the resin with 10% DIPEA in DMF (2x for 2 min each), followed by washing with DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and vortex for 1-2 minutes for pre-activation.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.

    • If the test is negative (yellow beads), the coupling is complete.

    • If the test is positive (blue beads), continue coupling for another 2 hours or proceed to a double coupling (Protocol 2).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Double Coupling for Incomplete Reactions
  • After the initial coupling (Protocol 1, step 2) and a positive Kaiser test, drain the coupling solution and wash the resin with DMF (3x).

  • Repeat the activation and coupling steps (Protocol 1, step 2) with a fresh solution of activated this compound.

  • Agitate for an additional 2-4 hours.

  • Perform another Kaiser test. If negative, proceed with washing. If still positive, consider capping the unreacted amines (Protocol 3).

Protocol 3: Capping of Unreacted Amines

If a double coupling fails to yield a negative Kaiser test, it is advisable to cap the unreacted N-termini to prevent the formation of deletion sequences.

  • Wash the resin with DMF (3x).

  • Prepare a capping solution of 10% acetic anhydride and 10% DIPEA in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Visualizations

G General Peptide Coupling Workflow start Start: Peptide-Resin with Free N-terminus deprotection N-terminal Deprotection (e.g., TFA for Boc) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (e.g., DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Add Activated Amino Acid to Resin (Coupling Reaction) wash2->coupling activation Activate this compound (Coupling Reagent + Base in DMF) activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring wash3 Wash (DMF, DCM) monitoring->wash3 Negative incomplete Incomplete Coupling monitoring->incomplete Positive next_cycle Proceed to Next Cycle wash3->next_cycle incomplete->coupling Recouple or Cap

Caption: A generalized workflow for a single coupling cycle in Boc-based solid-phase peptide synthesis.

G Troubleshooting Low Yield in this compound Coupling start Low Peptide Yield check_deprotection Kaiser test after deprotection positive? start->check_deprotection optimize_deprotection Optimize Deprotection: - Increase time - Double deprotection check_deprotection->optimize_deprotection Yes check_coupling Kaiser test after coupling positive? check_deprotection->check_coupling No optimize_deprotection->check_coupling double_couple Perform Double Coupling check_coupling->double_couple Yes analyze_crude Analyze Crude by MS for Side Reactions check_coupling->analyze_crude No check_again Still positive? double_couple->check_again increase_reagents Increase Reagent Excess & Extend Time check_again->increase_reagents Yes check_again->analyze_crude No check_again2 Still positive? increase_reagents->check_again2 change_reagent Change Coupling Reagent (e.g., to HATU or PyAOP) check_again2->change_reagent Yes check_again2->analyze_crude No check_aggregation Suspect Aggregation? (Resin clumping, poor swelling) change_reagent->check_aggregation address_aggregation Address Aggregation: - Switch to NMP - Use low-load resin check_aggregation->address_aggregation Yes cap_and_proceed Cap Unreacted Amines & Proceed with Synthesis check_aggregation->cap_and_proceed No address_aggregation->cap_and_proceed

Caption: A decision tree for troubleshooting low coupling yields with this compound.

References

Technical Support Center: Optimizing Boc-Deprotection of 4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the successful Boc-deprotection of 4-acetyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc-deprotection of 4-acetyl-L-phenylalanine?

Incomplete deprotection is a frequent issue and can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. Low concentrations of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) may be insufficient for complete removal, especially if the acid quality has degraded (e.g., TFA absorbing water).[1][2][3]

  • Inadequate Reaction Time: While many substrates are deprotected within 1-2 hours, 4-acetyl-L-phenylalanine may require extended reaction times due to the electronic properties of the acetyl group.[1][2] It is crucial to monitor the reaction to completion.

  • Low Temperature: Standard procedures are often run at room temperature. If the reaction is sluggish, a gentle increase in temperature may be necessary, but this also risks increasing side reactions.[1]

  • Poor Substrate Solubility: If the Boc-protected starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[3]

Q2: I'm observing side products in my reaction. What are they and how can I prevent them?

The primary cause of side reactions is the generation of the reactive tert-butyl cation during Boc cleavage.[4][5]

  • Aromatic Alkylation: The tert-butyl cation can alkylate the electron-rich phenyl ring of another molecule of 4-acetyl-L-phenylalanine. This is a common issue with aromatic amino acids.[4]

  • Minimization Strategy: The most effective way to prevent this is by using a "scavenger" in the reaction mixture. Scavengers are nucleophilic agents that trap the tert-butyl cation before it can react with your product.[4][6] Common scavengers include triisopropylsilane (TIS) or water.

Q3: Can the acetyl group on the phenyl ring interfere with the deprotection reaction?

Yes, the acetyl group can have an electronic effect on the reaction. As an electron-withdrawing group, it can slightly destabilize the carbocation intermediate formed during the acid-catalyzed cleavage, potentially slowing down the reaction compared to unsubstituted phenylalanine.[3] However, the acetyl group's ketone functionality is generally stable to the acidic conditions used for Boc deprotection, such as TFA or HCl in dioxane, provided water is minimized.[7][8]

Q4: How can I effectively monitor the progress of the deprotection?

Regularly monitoring the reaction is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): This is a fast and simple method. The deprotected product (the amine salt) will have a much lower Rf value (it will stick to the baseline) than the Boc-protected starting material in most common solvent systems (e.g., ethyl acetate/hexanes).[2][3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any side products.[1][2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient acid concentration/quality.[1][3]2. Reaction time is too short.[2]3. Reaction temperature is too low.[1]1. Use fresh, high-purity acid (e.g., TFA). Increase the concentration (e.g., from 25% to 50% TFA in DCM).[6][9]2. Extend the reaction time and monitor by TLC or LC-MS until no starting material is observed.[1]3. If the reaction is slow at room temperature, consider gently warming to 30-40°C, monitoring closely for side product formation.[1]
Significant Side Product Formation (Observed by LC-MS or NMR)1. tert-butyl cation alkylation of the aromatic ring.[4][6]1. Add a scavenger to the reaction mixture. A common choice is 1-5% triisopropylsilane (TIS) in the TFA/DCM solution.[6]
Product is an Oil and Difficult to Isolate 1. The product is the TFA or HCl salt, which can be hygroscopic or non-crystalline.1. After removing the acid and solvent in vacuo, triturate the resulting oil with cold diethyl ether. The product salt should precipitate as a solid, which can then be collected by filtration.[10]
Low Isolated Yield 1. Incomplete precipitation during work-up.2. Loss during purification steps.1. Ensure the diethyl ether used for precipitation is cold and use a sufficient volume. Allow adequate time for the solid to form.2. The crude amine salt is often pure enough for the next step. Avoid chromatographic purification of the salt if possible, as it can be difficult. If purification is necessary, consider converting the salt to the free amine first.[1]

Experimental Protocols

Protocol 1: Boc-Deprotection using TFA in DCM

This is the most common and generally effective method for Boc deprotection.[9][11]

  • Preparation: Dissolve Boc-4-acetyl-L-phenylalanine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reaction: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.[9]

  • Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or LC-MS every 30-60 minutes.[1]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Isolation: To the resulting residue, add cold diethyl ether and stir or sonicate. The desired 4-acetyl-L-phenylalanine TFA salt will precipitate as a solid. Collect the solid by filtration, wash with more cold diethyl ether, and dry under vacuum.[10]

Protocol 2: Boc-Deprotection using HCl in 1,4-Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the amine.[1][12]

  • Preparation: Suspend or dissolve this compound (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The product hydrochloride salt may precipitate out of the solution during the reaction.

  • Monitoring: Monitor the reaction by taking a small aliquot, quenching it with a basic solution (like saturated NaHCO₃), extracting with an organic solvent, and analyzing by TLC or LC-MS.

  • Work-up & Isolation: Once complete, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. Alternatively, if a precipitate has formed, it can be isolated directly by filtration. Wash the collected solid with cold diethyl ether and dry under vacuum.[1]

Visualizations

Experimental Workflow Diagram

G start Start: This compound dissolve Dissolve in DCM start->dissolve react Add Acid (TFA or HCl) Stir at Room Temp dissolve->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Remove Volatiles (in vacuo) monitor->workup Reaction Complete isolate Precipitate with Cold Diethyl Ether workup->isolate product Final Product: 4-acetyl-L-phenylalanine Salt isolate->product

Caption: General workflow for the Boc-deprotection of 4-acetyl-L-phenylalanine.

Troubleshooting Logic Diagram

G start Problem Detected: Incomplete Deprotection check_time Was reaction time >2 hours? start->check_time extend_time Action: Extend time to 4h and re-analyze. check_time->extend_time No check_acid Is acid concentration sufficient? (e.g., 50% TFA) check_time->check_acid Yes extend_time->check_time increase_acid Action: Use fresh acid or increase concentration. check_acid->increase_acid No check_side_products Are significant side products observed? check_acid->check_side_products Yes increase_acid->check_acid add_scavenger Action: Add scavenger (e.g., 1-5% TIS). check_side_products->add_scavenger Yes success Problem Resolved check_side_products->success No add_scavenger->success

Caption: Troubleshooting flowchart for incomplete Boc-deprotection reactions.

References

Technical Support Center: Boc-4-acetyl-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-4-acetyl-L-phenylalanine. Our goal is to help you anticipate and prevent potential side reactions, ensuring the successful incorporation of this unique amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetyl group at the para-position of the phenyl ring.[1] This non-canonical amino acid is a valuable building block in peptide synthesis and drug development.[2] The acetyl group serves as a versatile handle for post-synthesis modifications, such as the creation of oximes, hydrazones, or for use in cross-linking studies and bioconjugation.

Q2: Is the acetyl group on this compound stable during standard Boc-SPPS?

While specific literature on the stability of the acetyl group of this compound during solid-phase peptide synthesis (SPPS) is limited, the acetophenone moiety is generally considered stable under the acidic conditions of Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic/nucleophilic conditions of coupling. An acetophenone-based linker has been developed for solid-phase synthesis that is cleaved with 10-20% TFA in dichloromethane (DCM), suggesting the acetyl group itself is stable to these conditions.[3] However, prolonged exposure to very strong acids or bases could potentially lead to side reactions.

Q3: What are the primary side reactions to be aware of when using this compound?

The primary side reactions are generally those common to Boc-SPPS, rather than specific reactions of the acetyl group. These include:

  • Tert-butylation: During Boc deprotection with TFA, the generated tert-butyl cation can alkylate the electron-rich phenyl ring of the phenylalanine derivative.[4]

  • Racemization: Activation of the carboxylic acid for coupling can lead to epimerization at the α-carbon, particularly with certain coupling reagents and bases.[5][6]

  • Incomplete coupling or deprotection: Steric hindrance from the bulky Boc group or the growing peptide chain can lead to incomplete reactions.[7]

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.[5]

While the acetyl group is expected to be largely inert, it is prudent to be aware of potential, albeit less likely, side reactions involving the ketone under specific conditions.

Troubleshooting Guides

Issue 1: Unexpected mass addition of +56 Da in the final peptide.
  • Possible Cause: Tert-butylation of the phenyl ring. The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can attack the aromatic ring of the phenylalanine side chain.[4]

  • Troubleshooting Workflow:

    G start Unexpected +56 Da Mass Peak check_scavengers Review Deprotection Cocktail: Are scavengers present? start->check_scavengers add_scavengers Add/Optimize Scavengers (e.g., TIS, EDT, water) check_scavengers->add_scavengers No or low concentration purify Purify by RP-HPLC check_scavengers->purify Yes scavenger_protocol Implement Standard Scavenger Protocol: TFA/TIS/H2O (95:2.5:2.5) add_scavengers->scavenger_protocol scavenger_protocol->purify confirm Confirm Mass of Purified Peptide purify->confirm

    Caption: Troubleshooting workflow for tert-butylation side reaction.

  • Preventative Measures & Solutions:

    • Use Scavengers: Always include scavengers in your TFA deprotection cocktail to trap the tert-butyl cations.[4] A common and effective cocktail for aromatic residues is a mixture of TFA, triisopropylsilane (TIS), and water.[4]

    • Optimize Scavenger Cocktail: For peptides particularly sensitive to alkylation, consider adding 1,2-ethanedithiol (EDT) to the scavenger mix.

Scavenger Cocktail Composition (v/v/v) Application Notes Reference
StandardTFA / TIS / H₂O95 : 2.5 : 2.5Effective for most peptides containing phenylalanine.[4]
For sensitive residuesTFA / TIS / EDT / H₂O94 : 1 : 2.5 : 2.5EDT can help minimize oxidation and provides an additional scavenger.
Issue 2: Low coupling efficiency or peptide truncation after incorporating this compound.
  • Possible Cause 1: Steric Hindrance. The bulky nature of the Boc-protected amino acid can sometimes lead to incomplete coupling, especially with adjacent bulky residues.

  • Possible Cause 2: Peptide Aggregation. As the peptide chain elongates, it may aggregate on the solid support, preventing reagents from accessing the reactive sites.

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU or HBTU are often more effective for sterically hindered couplings than carbodiimides alone.[5]

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.

    • Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.

    • Monitor with a Qualitative Test: Use a test like the Kaiser test to confirm the presence of free primary amines, indicating incomplete coupling.[8]

Issue 3: Racemization of the 4-acetyl-L-phenylalanine residue.
  • Possible Cause: The activation of the carboxylic acid for peptide bond formation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5] The choice of coupling reagents and the amount of base used can influence the extent of racemization.[6]

  • Preventative Measures:

    • Use Racemization-Suppressing Additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimide coupling reagents.[9]

    • Choose Appropriate Coupling Reagents: Phosphonium- and aminium-based reagents (e.g., PyBOP, HBTU, HATU) are generally associated with lower rates of racemization.[9]

    • Control Base Concentration: Use the minimum necessary amount of a non-nucleophilic base like diisopropylethylamine (DIPEA). An excess of base can promote racemization.[6]

Key Experimental Protocols

Protocol 1: Boc Deprotection with Scavengers

This protocol is a general guideline for the removal of the N-terminal Boc group during SPPS.

  • Resin Preparation: After the previous coupling step, thoroughly wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).

  • Deprotection Cocktail Preparation: In a well-ventilated fume hood, prepare the deprotection cocktail fresh: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).

  • Deprotection Reaction: Add the deprotection cocktail to the washed resin and agitate at room temperature for 30 minutes.

  • Washing: Filter the resin and wash thoroughly with DCM (3 x 1 min).

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DCM (2 x 2 min) to neutralize the resulting ammonium salt.

  • Final Washes: Wash the resin with DCM (3 x 1 min) and then with dimethylformamide (DMF) (3 x 1 min) to prepare for the next coupling step.

G cluster_0 Boc Deprotection Workflow start Washed Peptide-Resin deprotection Add TFA / TIS / H2O (95:2.5:2.5) Agitate for 30 min start->deprotection wash_dcm1 Wash with DCM deprotection->wash_dcm1 neutralize Neutralize with 10% DIPEA in DCM wash_dcm1->neutralize wash_dcm2 Wash with DCM neutralize->wash_dcm2 wash_dmf Wash with DMF wash_dcm2->wash_dmf end Ready for Next Coupling wash_dmf->end

Caption: Standard workflow for Boc deprotection in SPPS.

Protocol 2: Standard Coupling using HBTU/DIPEA

This protocol describes a standard method for coupling the next Boc-protected amino acid.

  • Resin Preparation: Start with the deprotected and neutralized peptide-resin, washed with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents). Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the absence of free primary amines.[8] If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

Disclaimer: The information provided is based on general principles of peptide synthesis and available literature. While the acetyl group of this compound is expected to be stable under standard SPPS conditions, it is recommended to perform small-scale test reactions to optimize conditions for your specific peptide sequence.

References

Technical Support Center: Synthesis of Peptides with Acetylated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing acetylated phenylalanine. This resource addresses common challenges encountered during solid-phase peptide synthesis (SPPS), cleavage, and purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main types of acetylated phenylalanine used in peptide synthesis?

A1: There are two primary forms of acetylated phenylalanine used in peptide synthesis:

  • N-acetyl-L-phenylalanine (Ac-Phe-OH): In this form, the acetyl group is attached to the N-terminal alpha-amino group of phenylalanine. It is often used to cap the N-terminus of a peptide, which can increase its stability against enzymatic degradation.[1][2]

  • p-acetyl-L-phenylalanine (pAcPhe): This is an unnatural amino acid where an acetyl group is attached at the para position of the phenyl ring. The ketone group on the side chain can be used for site-specific modifications and protein engineering.[3]

Q2: Which coupling reagents are recommended for incorporating Fmoc-p-acetyl-L-phenylalanine?

A2: For the incorporation of Fmoc-p-acetyl-L-phenylalanine, standard and highly efficient coupling reagents are generally effective. Aminium/uronium salts like HATU and HCTU are recommended for their high efficiency and rapid coupling times (15-45 minutes), which can minimize side reactions.[4] Phosphonium salts such as PyBOP are also a good choice, offering a balance of reactivity and stability with a low propensity for racemization.[4] For routine syntheses, a more cost-effective option is the use of DIC/OxymaPure® .[4]

Q3: Is the ketone group of p-acetyl-L-phenylalanine stable during solid-phase peptide synthesis and cleavage?

A3: The ketone side chain of p-acetyl-L-phenylalanine is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated exposure to piperidine for Fmoc deprotection and strong acids like trifluoroacetic acid (TFA) for final cleavage.

Q4: What are the primary challenges when synthesizing peptides with N-acetyl-L-phenylalanine?

A4: The main challenge associated with N-acetyl-L-phenylalanine is the increased risk of racemization during the coupling step. The acetylated N-terminus can promote the formation of an azlactone intermediate, which is susceptible to deprotonation by bases used in the coupling reaction, leading to a loss of stereochemical integrity.[5][6] This is particularly problematic when using strong bases like DIPEA in combination with coupling reagents like TBTU.[7]

Q5: How can I minimize racemization when coupling N-acetyl-L-phenylalanine?

A5: To minimize racemization, it is crucial to carefully select the base and coupling conditions. Using a weaker base, such as pyridine, instead of DIPEA has been shown to reduce the extent of racemization during TBTU-mediated coupling.[5][6] Additionally, using coupling reagents that generate more reactive esters, such as those based on HOAt (e.g., HATU), can lead to faster coupling times, which may reduce the window for racemization to occur.[8]

Q6: My peptide containing acetylated phenylalanine has poor solubility. What can I do?

A6: Poor solubility is a common issue with modified and hydrophobic peptides.[9] Here are a few strategies to address this:

  • Small-Scale Solubility Test: First, test the solubility of a small aliquot of your peptide in various solvents to avoid risking the entire batch.[7]

  • Co-solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[7]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase solubility. For acidic peptides, a slightly basic solution may help, while basic peptides may dissolve better in a slightly acidic solution.[7]

  • Chaotropic Agents: For peptides prone to aggregation, using denaturing agents like 6M guanidine hydrochloride or 8M urea for initial dissolution can be effective, followed by dilution.[10]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of Fmoc-p-acetyl-L-phenylalanine
  • Symptom: Incomplete coupling reaction, leading to deletion sequences in the final product, as observed by mass spectrometry.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance The bulky side chain of p-acetyl-L-phenylalanine may slightly reduce coupling efficiency compared to non-substituted phenylalanine.[11] Solution: Increase the coupling time (e.g., to 2 hours) or perform a double coupling.[11]
Peptide Aggregation The growing peptide chain may aggregate on the resin, hindering access of the activated amino acid.[12] Solution: Switch to a more effective solvent for dissolving the amino acid and for the coupling reaction, such as NMP, or add DMSO. Sonication during coupling can also help disrupt aggregation.[12]
Inefficient Coupling Reagent The chosen coupling reagent may not be sufficiently reactive for this specific amino acid. Solution: Switch to a more powerful coupling reagent such as HATU or HCTU, which are known for their high efficiency.[4]
Issue 2: Racemization of N-acetyl-L-phenylalanine
  • Symptom: The final peptide product shows two peaks on RP-HPLC with the same mass, corresponding to the desired L-isomer and the undesired D-isomer.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Base-Promoted Azlactone Formation The use of strong, non-nucleophilic bases like DIPEA can facilitate the formation of a planar azlactone intermediate, which is prone to racemization.[7] Solution: Replace DIPEA with a weaker base like pyridine.[5][6]
Prolonged Activation Time Leaving the N-acetyl-L-phenylalanine to activate for an extended period before adding it to the resin can increase the likelihood of racemization. Solution: Minimize the pre-activation time. Add the coupling reagent and base to the amino acid and immediately add the mixture to the deprotected resin.
Issue 3: Side Reactions During Cleavage
  • Symptom: The mass spectrum of the crude peptide shows unexpected masses, or the product is discolored.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation of Sensitive Residues If other sensitive amino acids like methionine or tryptophan are present, they can be oxidized during cleavage. Solution: Use a cleavage cocktail containing scavengers appropriate for these residues. For example, Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust choice for peptides with multiple sensitive residues.[13]
Re-attachment to Resin C-terminal tryptophan-containing peptides can sometimes re-attach to the resin during cleavage.[14] Solution: Use a cleavage cocktail containing ethanedithiol (EDT).[14]
Issue 4: Difficulty in Purifying the Crude Peptide
  • Symptom: Poor peak shape (tailing or broadening) or co-elution of impurities with the main product during RP-HPLC.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide Aggregation The peptide may be aggregating on the column.[15] Solution: Modify the mobile phase by adding an organic solvent like isopropanol to help break up aggregates.[15]
Secondary Interactions The peptide may be interacting with the stationary phase in undesirable ways, leading to peak tailing. Solution: Ensure that a strong ion-pairing agent like TFA (typically 0.1%) is present in the mobile phase to minimize these interactions.[15]
Co-elution with Scavengers Scavengers from the cleavage cocktail, such as phenol or thioanisole, can be difficult to remove and may co-elute with the peptide.[14] Solution: Adjust the gradient of the organic solvent (acetonitrile) in your HPLC method. Making the gradient steeper or shallower can often resolve the peptide peak from the scavenger peaks.[14]

Quantitative Data

Table 1: Performance Comparison of Common Coupling Reagents for Fmoc-Phenylalanine Derivatives

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate

Data compiled from various scientific sources for Fmoc-Phe-OH and similar residues.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating Fmoc-p-acetyl-L-phenylalanine
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[11]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-p-acetyl-L-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. A double coupling can be performed for potentially difficult sequences.[11]

    • After coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[11]

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail. For most peptides, a solution of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) is sufficient. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Purification and Characterization
  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and determine its purity by analytical RP-HPLC.

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AcPhe-OH, HATU, DIPEA) Deprotection->Coupling Wash 4. Washing (DMF) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next cycle Cleavage 5. Cleavage & Deprotection (TFA/TIS/Water) Repeat->Cleavage Final cycle Purification 6. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Troubleshooting logic for common synthesis problems.

References

Technical Support Center: Improving Solubility of Peptides Containing Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of peptides containing the modified amino acid Boc-4-acetyl-L-phenylalanine. This amino acid derivative, while valuable for various applications such as photo-crosslinking and bioconjugation, can significantly increase the hydrophobicity of a peptide, leading to solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound difficult to dissolve?

A1: The solubility of a peptide is largely determined by its amino acid composition and sequence.[1][2] The presence of the this compound modification contributes to poor solubility in aqueous solutions for two main reasons:

  • Increased Hydrophobicity: Both the N-terminal Boc (tert-butyloxycarbonyl) protecting group and the 4-acetyl group on the phenylalanine side chain are non-polar, which significantly increases the overall hydrophobicity of the peptide.[3][4][] Hydrophobic peptides tend to aggregate in aqueous solutions to minimize their contact with water.[6][7]

  • Neutral Charge Contribution: The Boc group and the acetyl moiety are uncharged, which can lead to a near-neutral overall peptide charge, especially in shorter peptides. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2][8]

Q2: What is the first step I should take to dissolve my peptide?

A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test with a small amount of the peptide (e.g., 1 mg).[2][9][10] This prevents the loss of valuable material if the chosen solvent is inappropriate.[1] The general recommendation is to start with sterile, distilled water.[2][11] If the peptide does not dissolve, proceed to other solvent systems based on the peptide's properties.

Q3: How does pH affect the solubility of my peptide?

A3: Adjusting the pH of the solvent is a critical step in improving peptide solubility.[1][12][13] Peptides are generally more soluble at pH values away from their isoelectric point (pI).[2][12]

  • For acidic peptides (net negative charge): Try dissolving in a basic buffer (pH > 7), such as 0.1M ammonium bicarbonate.[14] A small amount of a dilute basic solution like 10% ammonium hydroxide can also be used.[1][11]

  • For basic peptides (net positive charge): An acidic solution (pH < 7) is recommended.[9] Try dissolving in 10-30% acetic acid or adding a small amount of 0.1% trifluoroacetic acid (TFA).[1][11][12]

Since peptides are often lyophilized from a solution containing TFA during purification, the peptide powder may be acidic.[13]

Q4: Can I use organic co-solvents to dissolve my hydrophobic peptide?

A4: Yes, for highly hydrophobic peptides, dissolving in a small amount of an organic solvent followed by dilution with an aqueous buffer is a common and effective strategy.[1][7][15][16]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and isopropanol are frequently used.[1][12][15]

  • Procedure: First, dissolve the peptide completely in the organic solvent. Then, slowly add the aqueous buffer to the desired concentration.[12][15] If the solution becomes cloudy, you have reached the solubility limit.[12]

  • Caution: Be mindful of the final concentration of the organic solvent, as it may interfere with subsequent biological assays.[1][13] Most cell-based assays can tolerate up to 1% DMSO.[1] Also, avoid using DMSO with peptides containing cysteine (Cys) or methionine (Met) residues, as it can cause oxidation; use DMF instead.[1][11][15]

Q5: My peptide is still not dissolving. What other options do I have?

A5: If standard methods fail, you can try the following:

  • Sonication: Brief periods of sonication can help break up aggregates and enhance dissolution.[1][10][12][17] It is recommended to chill the sample on ice between sonications.[10]

  • Gentle Warming: Increasing the temperature can improve the solubility of some peptides.[12] However, be cautious to avoid degradation.[1]

  • Chaotropic Agents: For peptides that are prone to aggregation, using denaturing agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be effective.[11][15] These will disrupt secondary structures that may be contributing to insolubility. Note that these agents will likely need to be removed before most biological applications.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peptide will not dissolve in water. The peptide is hydrophobic due to the this compound and other hydrophobic residues.1. Calculate the net charge of the peptide.[11] 2. If acidic, try a basic buffer (e.g., 0.1M ammonium bicarbonate).[14] 3. If basic, try an acidic solution (e.g., 10% acetic acid).[11] 4. If neutral or still insoluble, proceed to use organic co-solvents.
Peptide precipitates out of solution when aqueous buffer is added to the organic stock. The peptide has reached its solubility limit in the aqueous/organic mixture.1. The peptide may need to be used at a lower final concentration. 2. Try a different organic co-solvent (see Table 1). 3. Increase the percentage of the organic co-solvent if your experiment allows.
The peptide solution is cloudy or contains visible particles. The peptide is not fully dissolved or is aggregated.1. Use sonication to aid dissolution.[1][10] 2. Gently warm the solution.[12] 3. Centrifuge the solution to pellet any undissolved material before use to avoid inaccurate concentration measurements.[1][12]
Low recovery after attempting to dissolve and transfer the peptide. The peptide may be adsorbing to surfaces (e.g., pipette tips, tubes) due to its hydrophobicity.1. Pre-rinse pipette tips with the solvent before transferring the peptide solution. 2. Use low-adhesion microcentrifuge tubes.

Data Presentation: Recommended Solvents and Co-solvents

Table 1: Solubilization Strategies for Peptides Containing this compound

Peptide Characteristics Primary Solvent Secondary Solvent/Additive Notes
Net Positive Charge (Basic) Deionized Water10-30% Acetic Acid or 0.1% TFA[1][11]Start with water; if insoluble, add the acidic solution dropwise.
Net Negative Charge (Acidic) Deionized Water0.1M Ammonium Bicarbonate or 10% NH4OH[1][11][14]Be cautious with high pH if the peptide contains residues prone to degradation.
Net Neutral Charge or Highly Hydrophobic DMSO, DMF, Acetonitrile, Isopropanol[1][12][15][16]Aqueous Buffer (e.g., PBS, Tris)Dissolve completely in the organic solvent first, then slowly add the aqueous buffer.[15]
Strongly Aggregating 6M Guanidinium-HCl or 8M Urea[11][15]Dialysis or buffer exchange will be required to remove the denaturant for functional assays.Use as a last resort for very difficult peptides.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

  • Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Test Water: Add a small volume of sterile, deionized water to the first tube to achieve a high concentration (e.g., 10 mg/mL). Vortex and visually inspect for dissolution.

  • Test pH Modification:

    • If insoluble in water, take a new aliquot. Based on the calculated net charge, add an appropriate acidic (e.g., 10% acetic acid) or basic (e.g., 0.1M ammonium bicarbonate) solution.[1][14] Vortex and observe.

  • Test Organic Co-solvents:

    • If the peptide is still insoluble, take a new aliquot and add a small volume of DMSO (or DMF if the peptide contains Cys/Met).[11][15] Vortex until fully dissolved.

    • Slowly add your desired aqueous buffer dropwise while vortexing. Observe for any precipitation. Note the final concentration at which the peptide remains in solution.

  • Aids to Dissolution: For each step, sonication (e.g., 3 cycles of 10 seconds) can be applied to assist dissolution.[10]

  • Record Keeping: Carefully document the solvent system, final concentration, and any observations for the method that successfully dissolves the peptide.

Protocol 2: Preparing a Peptide Stock Solution for Biological Assays

  • Bring the lyophilized peptide to room temperature and briefly centrifuge the vial to ensure all the powder is at the bottom.[10]

  • Based on the results from Protocol 1, add the determined volume of the appropriate organic solvent (e.g., 100% DMSO) to dissolve the peptide at a high concentration (e.g., 10-20 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Create a working stock solution by diluting the concentrated stock with your final assay buffer. Perform this dilution step-wise and with constant mixing to avoid precipitation.

  • Before adding the peptide to your experiment, centrifuge the working stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any micro-aggregates.[1]

  • Carefully pipette the supernatant for use in your assay, avoiding the bottom of the tube.

  • For storage, aliquot the high-concentration organic stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[11][15]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Peptide Solubility start Start: Lyophilized Peptide test_water Dissolve small aliquot in H2O start->test_water check_water Soluble? test_water->check_water calc_charge Calculate Net Charge check_water->calc_charge No success Success: Soluble Peptide Solution check_water->success Yes check_charge Charge? calc_charge->check_charge add_acid Add 10% Acetic Acid check_charge->add_acid Positive add_base Add 0.1M NH4HCO3 check_charge->add_base Negative use_organic Dissolve in minimal DMSO/DMF check_charge->use_organic Neutral check_ph Soluble? add_acid->check_ph add_base->check_ph check_ph->use_organic No check_ph->success Yes add_buffer Slowly add aqueous buffer use_organic->add_buffer check_final Soluble? add_buffer->check_final check_final->success Yes failure Consider Chaotropic Agents (GdnHCl, Urea) or Re-evaluate Concentration check_final->failure No

Caption: A logical workflow for troubleshooting the solubility of difficult peptides.

ExperimentalWorkflow Experimental Workflow for Preparing Peptide Stock start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temp & Centrifuge Vial start->equilibrate dissolve Dissolve in 100% DMSO to create Concentrated Stock (e.g., 20 mM) equilibrate->dissolve vortex Vortex / Sonicate to ensure complete dissolution dissolve->vortex dilute Dilute to Working Stock with Assay Buffer vortex->dilute aliquot Aliquot Concentrated Stock for Storage (-20°C / -80°C) vortex->aliquot centrifuge_stock Centrifuge Working Stock (>10,000 x g, 5 min) dilute->centrifuge_stock use Use Supernatant for Assay centrifuge_stock->use

Caption: Workflow for preparing peptide stock solutions for use in biological assays.

References

Technical Support Center: Boc-4-acetyl-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-4-acetyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding aggregation issues encountered during the use of this compound in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an acetyl group at the para (4) position of the phenyl ring.[1][2] The Boc group provides temporary protection of the amino group during peptide synthesis, which is a standard strategy in Boc-based SPPS.[3][4] The 4-acetyl modification makes it a non-natural amino acid that can be incorporated into peptides to introduce unique structural features, serve as a spectroscopic probe, or act as a reactive handle for further chemical modifications. This compound is noted to be compatible with standard coupling reagents, which facilitates its use in peptide synthesis.[5]

Q2: What are the primary causes of peptide aggregation in SPPS?

A2: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets. These aggregates can hinder the access of reagents to the reactive sites on the peptide-resin, resulting in incomplete deprotection and coupling steps. Hydrophobic sequences are particularly susceptible to aggregation.

Q3: Are peptides containing this compound particularly prone to aggregation?

A3: While there is limited specific data on the aggregation propensity of peptides containing this compound, several factors suggest a potential for increased aggregation. The presence of the aromatic phenyl ring contributes to hydrophobicity. While the acetyl group adds some polarity, the overall character of the residue remains largely hydrophobic. Peptides with multiple hydrophobic residues are known to be prone to aggregation. Therefore, sequences containing this compound, especially in conjunction with other hydrophobic amino acids, should be monitored closely for signs of aggregation.

Q4: What are the common indicators of on-resin peptide aggregation?

A4: Several signs during synthesis can point towards aggregation issues:

  • Poor Resin Swelling: The resin beads may appear clumped or fail to swell adequately in the synthesis solvent.

  • Slow or Incomplete Reactions: This can be observed through a positive Kaiser test (for primary amines) after a coupling step, indicating unreacted free amines. Deprotection of the Boc group may also be sluggish.

  • Physical Clumping of the Resin: The resin may become difficult to agitate and may not remain in a free-flowing suspension.

  • Low Yield and Purity: Upon cleavage, the desired peptide may be obtained in low yield with the presence of deletion sequences (n-1, n-2, etc.) identified by mass spectrometry.

Troubleshooting Guide for Aggregation Issues with this compound

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of a deletion sequence lacking 4-acetyl-phenylalanine in the final mass spectrum.

Possible Causes:

  • Steric Hindrance: While not as bulky as some other amino acids, the modified side chain of this compound could present some steric hindrance, especially when coupling to a sterically demanding N-terminal amino acid on the resin.

  • Peptide Aggregation: The growing peptide chain may be aggregating, preventing the activated this compound from accessing the N-terminal amine.

Solutions:

StrategyRecommendationRationale
Double Coupling If the initial coupling is incomplete, perform a second coupling with a fresh solution of activated this compound.This increases the reaction time and concentration of the activated amino acid, helping to drive the reaction to completion.
Use a More Potent Coupling Reagent Switch from standard carbodiimide reagents (like DCC/HOBt) to a more powerful uronium/aminium or phosphonium-based reagent.Reagents like HBTU, HATU, or PyBOP are known to be more effective for difficult couplings, including those involving sterically hindered amino acids.[6][7]
Elevated Temperature Perform the coupling reaction at a moderately elevated temperature (e.g., 40-50°C).Increased temperature can help disrupt secondary structures and provide the necessary activation energy to overcome steric barriers.
Solvent Exchange If aggregation is suspected, wash the resin with a different solvent (e.g., NMP or a small percentage of DMSO in DMF) before and during coupling.N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are more polar and better at disrupting hydrogen bonds than Dichloromethane (DCM) or Dimethylformamide (DMF).

G start Positive Kaiser Test after Coupling double_couple Perform Double Coupling start->double_couple kaiser_test_2 Kaiser Test Still Positive? double_couple->kaiser_test_2 change_reagent Use a More Potent Coupling Reagent (HBTU, HATU, PyBOP) kaiser_test_2->change_reagent Yes success Coupling Successful, Proceed to Next Cycle kaiser_test_2->success No elevate_temp Increase Coupling Temperature (40-50°C) change_reagent->elevate_temp solvent_exchange Use Aggregation-Disrupting Solvents (NMP, DMSO) elevate_temp->solvent_exchange cap_and_proceed Cap Unreacted Amines and Proceed with Synthesis solvent_exchange->cap_and_proceed

Issue 2: Poor Resin Swelling and Slow Reagent Drainage Throughout the Synthesis

Symptoms:

  • Visible shrinking or clumping of the resin.

  • Solvents and reagents drain slowly from the reaction vessel.

  • Consistently poor coupling and deprotection efficiencies for multiple residues after the incorporation of this compound.

Possible Cause:

  • Severe On-Resin Aggregation: The entire peptide-resin matrix is likely in an aggregated state, making it less permeable to solvents and reagents. This can be exacerbated by hydrophobic sequences.

Solutions:

StrategyRecommendationRationale
Chaotropic Salt Washes Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF.Chaotropic salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, which can help to break up peptide aggregates.
In Situ Neutralization For Boc-SPPS, employ an in situ neutralization protocol where the neutralization of the N-terminal TFA salt and the subsequent coupling occur simultaneously.This minimizes the time the deprotected amine is in its free base form, which is the state most prone to initiating aggregation.[8][9]
Resin Selection For future syntheses of similar sequences, consider using a low-loading resin or a PEGylated resin (e.g., TentaGel).Lower loading increases the distance between peptide chains, reducing the likelihood of intermolecular interactions. PEGylated resins create a more solvating environment that helps to keep peptide chains separated.
Microwave-Assisted SPPS If available, utilize a microwave peptide synthesizer.Microwave energy can efficiently break up aggregates and accelerate both deprotection and coupling reactions.

G start Signs of Severe Aggregation (Poor Swelling, Slow Drainage) chaotropic_wash Perform Chaotropic Salt Wash (e.g., LiCl in DMF) start->chaotropic_wash in_situ_neut Employ In Situ Neutralization Protocol start->in_situ_neut microwave Utilize Microwave-Assisted Synthesis start->microwave resin_choice For Resynthesis, Use Low-Loading or PEGylated Resin start->resin_choice Proactive Strategy outcome Improved Solvation and Reagent Accessibility chaotropic_wash->outcome in_situ_neut->outcome microwave->outcome

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HBTU

This protocol is recommended for coupling this compound, especially if initial coupling with standard reagents is unsuccessful.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform the Boc deprotection using 50% TFA in DCM.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x).

    • Neutralize the resin with 10% DIEA in DMF (2 x 2 min).

    • Wash the resin with DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add HBTU (2.9 equivalents) and HOBt (3 equivalents).

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult sequences, the time can be extended or the temperature raised to 40°C.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for completion. A negative result (yellow beads) indicates a successful coupling.

    • If the Kaiser test is positive, a second coupling (recoupling) should be performed.

    • After successful coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Chaotropic Salt Wash for Aggregated Peptides

This protocol can be inserted before a difficult coupling step when aggregation is suspected.

  • Resin Preparation:

    • After the neutralization and washing steps (as in Protocol 1, step 1), suspend the resin in DMF.

  • Chaotropic Wash:

    • Drain the DMF and add a solution of 0.4 M LiCl in DMF to the resin.

    • Agitate the resin in the chaotropic salt solution for 15-30 minutes.

    • Drain the salt solution and wash the resin thoroughly with DMF (5x) to remove all traces of LiCl.

  • Coupling:

    • Proceed immediately with the amino acid activation and coupling as described in Protocol 1.

Quantitative Data Summary

Coupling ReagentTypical Coupling TimeRelative Efficiency for Difficult CouplingsNotes
DCC/HOBt 1-2 hoursStandardA classic and cost-effective choice. The byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove.
HBTU 15-60 minutesHighA highly efficient aminium-based reagent that promotes rapid coupling with minimal racemization.
HATU 15-60 minutesVery HighSimilar to HBTU but often exhibits faster reaction rates and is preferred for the most difficult couplings.
PyBOP 15-60 minutesHighA phosphonium-based reagent that is also highly effective and can be advantageous in certain applications.

G start Start of Cycle: Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization aggregation_check Check for Aggregation (Resin Swelling, Drainage) neutralization->aggregation_check coupling Amino Acid Coupling kaiser_test Kaiser Test coupling->kaiser_test recouple Recouple kaiser_test->recouple Positive end_cycle End of Cycle: Washed Peptide-Resin kaiser_test->end_cycle Negative aggregation_check->coupling No Aggregation troubleshoot Apply Troubleshooting Protocol (e.g., Chaotropic Wash, Different Reagent) aggregation_check->troubleshoot Aggregation Detected troubleshoot->coupling recouple->kaiser_test

References

Racemization of Boc-4-acetyl-L-phenylalanine during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the racemization of Boc-4-acetyl-L-phenylalanine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers. In peptide synthesis, the precise sequence and stereochemistry of amino acids are critical for the final peptide's biological activity and three-dimensional structure. The presence of the D-enantiomer of this compound can result in a diastereomeric peptide impurity that is often difficult to separate and can lead to a product with reduced or altered biological function.

Q2: What is the primary mechanism leading to the racemization of this compound during coupling?

A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of chirality. The incoming amine can then attack the achiral oxazolone from either face, resulting in both the desired L-L peptide and the undesired D-L diastereomer.[1][2] N-acetyl protected amino acids, which are structurally similar to Boc-protected amino acids, are known to have a recurring tendency to form these azlactones and racemize in a basic environment during activation.[3]

Q3: How does the 4-acetyl group on the phenyl ring of this compound affect its susceptibility to racemization?

A3: The 4-acetyl group is an electron-withdrawing group. Electron-withdrawing substituents on the phenyl ring of phenylalanine can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. This increased acidity facilitates the formation of the achiral enolate intermediate, thereby increasing the risk of racemization compared to unsubstituted Boc-L-phenylalanine.

Q4: Are certain coupling reagents more prone to causing racemization?

A4: Yes, the choice of coupling reagent is critical. While highly reactive reagents can speed up the coupling reaction, potentially outcompeting racemization, they can also form highly reactive intermediates that are more prone to racemization. Uronium/aminium salt-based reagents like HBTU, HATU, and TBTU, especially when used with additives, are generally considered to cause less racemization than carbodiimides (e.g., DCC, DIC) used alone.[3][4] Adding racemization suppressants like HOBt, HOAt, or Oxyma is crucial when using carbodiimides.[5]

Q5: What role does the base play in the racemization of this compound?

A5: The base is a key factor in racemization. It facilitates the deprotonation of the α-carbon, either directly or via the oxazolone intermediate. The strength (pKa) and steric hindrance of the base are important considerations. Stronger, less sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are more likely to promote racemization.[1] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred to minimize racemization.[1] In a study on the closely related N-acetyl-L-phenylalanine, using pyridine as a base was shown to significantly reduce racemization compared to DIPEA.[3]

Troubleshooting Guide: Racemization of this compound

Issue: High levels of the D-diastereomer are detected in the peptide product after coupling with this compound.

This troubleshooting guide will help you diagnose and resolve issues related to the racemization of this compound during peptide coupling.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_base Base Evaluation cluster_reagent Coupling Reagent Evaluation cluster_conditions Reaction Conditions Evaluation cluster_amino_acid Amino Acid Quality Check start High Racemization Detected check_base Step 1: Evaluate the Base start->check_base check_coupling_reagent Step 2: Assess Coupling Reagent and Additives check_base->check_coupling_reagent If issue persists solution Reduced Racemization check_base->solution Problem Solved base_type Is a strong, non-hindered base (e.g., DIPEA) being used? check_reaction_conditions Step 3: Review Reaction Conditions check_coupling_reagent->check_reaction_conditions If issue persists check_coupling_reagent->solution Problem Solved reagent_type Are you using a carbodiimide (DCC, DIC) without an additive? check_amino_acid Step 4: Verify Amino Acid Quality check_reaction_conditions->check_amino_acid If issue persists check_reaction_conditions->solution Problem Solved temperature Is the reaction temperature elevated? check_amino_acid->solution Problem Solved purity_check Has the enantiomeric purity of the starting This compound been confirmed? base_stoichiometry Is an excess of base being used? base_type->base_stoichiometry base_solution Action: Switch to a weaker/hindered base (NMM, TMP, Pyridine). Use stoichiometric amount of base. base_stoichiometry->base_solution preactivation_time Is the pre-activation time too long? reagent_type->preactivation_time reagent_solution Action: Add HOBt, HOAt, or Oxyma. Consider using an onium salt (HBTU, HATU). Minimize pre-activation time. preactivation_time->reagent_solution solvent What is the solvent polarity? temperature->solvent conditions_solution Action: Perform coupling at a lower temperature (e.g., 0 °C). Use a less polar solvent if solubility permits. solvent->conditions_solution purity_solution Action: Analyze the starting material by chiral HPLC. purity_check->purity_solution

Caption: Troubleshooting workflow for racemization of this compound.

Data Presentation

The following tables summarize quantitative data on the effect of the base and coupling reagent on the racemization of N-acetyl-L-phenylalanine, a close structural analog of this compound. This data can be used to guide the selection of reaction conditions to minimize racemization.

Table 1: Effect of Different Bases on the Racemization of N-acetyl-L-phenylalanine during TBTU-mediated Coupling

EntryBasepKa of Conjugate AcidBase EquivalentsDiastereoisomeric Ratio (L:D)
1DIPEA10.7216:84
2Et3N10.7222:78
3NMM7.4245:55
42,4,6-Collidine7.4270:30
5Pyridine5.22>99:1
62,6-Lutidine6.7293:7

Data adapted from a study on N-acetyl-L-phenylalanine, which is expected to show a similar trend to this compound.[3]

Table 2: Comparison of Coupling Reagents in the Synthesis of a Peptide Prone to Racemization

Coupling ReagentAdditiveBase% D-Isomer
DIC-DIPEAHigh
DICHOBtDIPEAModerate
DICOxymaDIPEALow
HBTU-DIPEALow
HATU-DIPEAVery Low
T3P-DIPEAHigh (for N-Ac-L-Phe)

This table provides a qualitative comparison based on general knowledge of peptide synthesis and specific data for T3P with N-acetyl-L-phenylalanine.[3]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Racemization

This protocol describes a general method for determining the extent of racemization of this compound after a coupling reaction by analyzing the resulting peptide.

1. Sample Preparation: a. After the coupling reaction, cleave a small sample of the peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). b. Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. c. Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

2. HPLC Conditions: a. HPLC System: A standard HPLC system with a UV detector. b. Chiral Stationary Phase: A macrocyclic glycopeptide-based column, such as a teicoplanin-based column (e.g., Chirobiotic T), is often effective for the separation of N-protected amino acid enantiomers and their corresponding diastereomeric peptides.[6] c. Mobile Phase: A reversed-phase mobile phase is typically suitable for Boc-protected amino acids.[6] A common starting point is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25 °C. f. Detection: UV at 260 nm (due to the aromatic nature of phenylalanine).

3. Data Analysis: a. Integrate the peak areas of the L-L and D-L diastereomers. b. Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

Experimental Workflow for Racemization Analysis

Racemization_Analysis_Workflow start Peptide Coupling Reaction with this compound cleavage Cleavage of Peptide from Solid Support start->cleavage dissolution Dissolution of Crude Peptide cleavage->dissolution hplc_injection Injection onto Chiral HPLC dissolution->hplc_injection separation Separation of Diastereomers hplc_injection->separation detection UV Detection at 260 nm separation->detection data_analysis Peak Integration and Calculation of % D-Isomer detection->data_analysis end Report Enantiomeric Purity data_analysis->end

Caption: Workflow for the analysis of racemization by chiral HPLC.

Signaling Pathways and Mechanisms

Mechanism of Base-Catalyzed Racemization via Oxazolone Formation

Racemization_Mechanism cluster_activation Activation cluster_cyclization Cyclization cluster_racemization Racemization cluster_coupling Coupling BocPhe Boc-4-acetyl-L-Phe-OH ActivatedEster Activated Intermediate BocPhe->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) ActivatedEster->Oxazolone AchiralIntermediate Achiral Intermediate Oxazolone->AchiralIntermediate Base (-H+) AchiralIntermediate->Oxazolone +H+ LL_Peptide L-L Peptide (Desired Product) AchiralIntermediate->LL_Peptide Amine Attack DL_Peptide D-L Peptide (Racemized Product) AchiralIntermediate->DL_Peptide Amine Attack

Caption: Mechanism of racemization via oxazolone formation.

References

Technical Support Center: Purification of Peptides with Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for the purification of synthetic peptides containing the unnatural amino acid Boc-4-acetyl-L-phenylalanine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question: Why is my crude peptide poorly soluble in the initial HPLC mobile phase (e.g., 0.1% TFA in water)?

Answer: Poor aqueous solubility is a common challenge for peptides containing this compound. The low solubility is primarily due to the hydrophobic nature of both the tert-butyloxycarbonyl (Boc) protecting group and the phenyl ring.[1][2] Peptides with a high content of non-polar amino acids tend to aggregate.[2][3]

  • Immediate Solution: Start by dissolving the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with the initial aqueous mobile phase.[1] It is crucial to ensure the final concentration of the organic solvent in the injected sample is low enough not to interfere with the peptide binding to the column.

  • Alternative Solvents: For extremely hydrophobic peptides, trifluoroethanol (TFE) or isopropanol can be effective, but their compatibility with your HPLC system and potential to precipitate buffers must be considered.[4][5]

  • Sonication: To aid dissolution, sonicate the sample in a water bath for several minutes, avoiding excessive heat.[1]

Question: My HPLC chromatogram shows multiple peaks close to my main product peak. What are these impurities?

Answer: The presence of closely eluting peaks indicates impurities that have similar hydrophobicity to your target peptide. After solid-phase peptide synthesis (SPPS), the crude product can contain various contaminants.[6] For peptides containing this compound, common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[7]

  • Truncated Peptides: Sequences where synthesis was prematurely terminated. Capping unreacted amino groups by acetylation can help separate these as they will be more distinct from the full-length peptide.[7]

  • Incompletely Deprotected Peptides: Impurities where side-chain protecting groups from other amino acids in the sequence have not been fully removed during cleavage.[6]

  • Oxidized Peptides: If your sequence contains methionine, tryptophan, or cysteine, these residues are susceptible to oxidation.[8] This can often be identified by a mass increase of +16 Da (or multiples) in your mass spectrometry analysis.

Question: I have low recovery of my peptide after lyophilization. Where did my product go?

Answer: Low recovery after lyophilization is often due to either sample loss during handling or the peptide adhering to surfaces. Hydrophobic peptides are particularly prone to irreversible adsorption onto glass and plasticware.

  • Pre-treatment of Vials: Silanize glass vials to minimize surface adsorption.

  • Solubilization Aid: Before lyophilization, ensure the peptide is fully dissolved. Adding a small amount of a volatile organic solvent like acetonitrile or tert-butanol (up to 10-20% v/v) to the aqueous solution can help prevent aggregation and improve recovery.

  • Careful Handling: Ensure complete transfer of the peptide solution between containers. Rinse containers with the purification buffer to recover any adhered peptide.

Question: My mass spectrometry results show a mass corresponding to the loss of the Boc group. Why did this happen?

Answer: The Boc group is designed to be labile under moderately acidic conditions.[9] Exposure to the trifluoroacetic acid (TFA) in standard RP-HPLC mobile phases can cause premature cleavage of the Boc group, especially with prolonged exposure or elevated temperatures.

  • Minimize Exposure: Do not let the crude peptide sit in the acidic mobile phase for extended periods before injection.

  • Optimize TFA Concentration: While 0.1% TFA is standard, you can test if a lower concentration (e.g., 0.05%) provides adequate peak shape and resolution while minimizing Boc-group loss.[]

  • Alternative Acid Modifiers: In some cases, formic acid can be a milder alternative to TFA, though it may alter the separation selectivity and is not always as effective at ion pairing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for peptides containing this compound?

A1: The standard and most effective method for purifying these peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][11] This technique separates molecules based on their hydrophobicity.[11] Given the significant hydrophobicity imparted by the Boc group and the acetylated phenyl ring, RP-HPLC provides excellent resolution to separate the target peptide from more polar synthesis impurities.[12]

Q2: Which stationary phase (column) is best suited for this type of peptide?

A2: A C18-modified silica stationary phase is the most common and generally effective choice for peptide purification.[6] For large or very hydrophobic peptides, a column with a wider pore size (e.g., 300 Å) is recommended to ensure the peptide can access the hydrophobic ligands within the pores.[12]

Q3: How does the this compound residue affect the elution profile in RP-HPLC?

A3: This unnatural amino acid significantly increases the overall hydrophobicity of the peptide. This means the peptide will bind more strongly to the C18 column and will require a higher concentration of organic solvent (typically acetonitrile) to elute compared to a similar peptide without this modification.[11] The presence of the Boc group is a major contributor to this increased retention time.

Q4: What are the ideal mobile phases for RP-HPLC purification?

A4: The most common mobile phase system consists of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. TFA acts as an ion-pairing agent, which sharpens peptide peaks and improves separation.[]

Q5: How can I confirm the purity and identity of my final peptide product?

A5: After purification and pooling of the correct fractions, you should perform two key analyses:

  • Analytical RP-HPLC: Inject a small amount of the purified product onto an analytical HPLC column to confirm its purity, which should ideally appear as a single sharp peak.[11]

  • Mass Spectrometry (MS): Use techniques like ESI-MS or MALDI-TOF to confirm that the molecular weight of the purified peptide matches the theoretical mass of the desired product.[13][14][15] This is crucial to verify that no unintended modifications or degradations occurred during synthesis or purification.

Quantitative Data Summary

The following table provides typical parameters for the preparative RP-HPLC purification of peptides containing hydrophobic, Boc-protected amino acids. These are starting points and should be optimized for each specific peptide.

ParameterRecommended Value/RangeRationale & Notes
Column Type C18 Silica, 5-10 µm particle sizeC18 provides strong hydrophobic retention necessary for these peptides.
Pore Size 300 ÅWide pores are crucial for peptides to prevent restricted diffusion.
Mobile Phase A 0.1% TFA in WaterTFA is an effective ion-pairing agent for peptides.[]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the standard organic modifier for peptide RP-HPLC.
Flow Rate Dependent on column diameterFor a 22 mm ID column, ~15-20 mL/min is typical.
Detection Wavelength 214 nm or 220 nmWavelengths where the peptide amide bond strongly absorbs UV light.[6]
Gradient Slope 0.5% - 1.0% B/minA shallow gradient provides better resolution for complex mixtures.[16]
Typical Loading Capacity 1-2 mg crude peptide / mL of column packing volumeOverloading can lead to poor separation and peak broadening.[17]
Detailed Experimental Protocol: Preparative RP-HPLC

This protocol outlines a general procedure for purifying a peptide containing this compound.

1. Sample Preparation: a. Weigh approximately 50 mg of the crude lyophilized peptide. b. Add 1-2 mL of DMSO and vortex thoroughly to dissolve the peptide. c. Add Mobile Phase A (0.1% TFA in water) dropwise while vortexing until a final volume of 5-10 mL is reached. If the peptide begins to precipitate, add a small amount of acetonitrile (not to exceed 10% of the final volume). d. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Preparation and Equilibration: a. Install a preparative C18 column (e.g., 250 x 22 mm, 10 µm, 300 Å). b. Purge the pump lines with fresh Mobile Phases A and B. c. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate for at least 3-5 column volumes. Ensure the baseline is stable.

3. Chromatographic Separation: a. Inject the prepared sample onto the equilibrated column. b. Run a linear gradient. A typical starting gradient would be from 5% B to 65% B over 60 minutes. Because peptides with this compound are hydrophobic, the elution will likely occur at a higher percentage of solvent B (e.g., 40-60%). c. Monitor the elution profile at 220 nm.

4. Fraction Collection: a. Collect fractions (e.g., 5-10 mL per tube) as peaks begin to elute from the column. Pay close attention to the main peak corresponding to your product.

5. Analysis of Fractions: a. Analyze small aliquots from the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

6. Product Recovery: a. Pool the pure fractions into a lyophilization flask. b. Freeze the pooled solution completely (e.g., using a dry ice/acetone bath or a -80°C freezer). c. Lyophilize the sample until a dry, fluffy white powder is obtained. This typically takes 48-72 hours. d. Weigh the final product and store it at -20°C or -80°C under argon or nitrogen.

Visualizations

Peptide_Purification_Workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Recovery Crude Crude Peptide Dissolve Dissolve in DMSO & Dilute with Phase A Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject on Prep RP-HPLC Filter->Inject Gradient Gradient Elution (ACN/H2O/TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC & MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure Peptide Product Lyophilize->Pure Troubleshooting_Tree start Low Purity after Initial Purification check_chroma Examine Chromatogram: Multiple Peaks or Broad Peak? start->check_chroma multi_peaks Multiple, Sharp Peaks check_chroma->multi_peaks Multiple Peaks broad_peak Single, Broad Peak check_chroma->broad_peak Broad Peak cause_multi Cause: Incomplete Separation (e.g., deletion sequences) multi_peaks->cause_multi cause_broad Cause: Aggregation or Column Overload broad_peak->cause_broad sol_multi Solution: 1. Use shallower gradient. 2. Try different ion-pair reagent. 3. Check synthesis integrity. cause_multi->sol_multi sol_broad Solution: 1. Reduce sample load. 2. Add organic solvent (e.g., ACN) to sample. 3. Increase column temperature. cause_broad->sol_broad

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the photo-reactive unnatural amino acid, Boc-4-acetyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry experiments?

This compound is a synthetic amino acid derivative. It incorporates two key features: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a 4-acetyl group on the phenyl ring. The acetylated phenyl ring functions as a photo-activatable crosslinker. Upon exposure to UV light, it can form a covalent bond with nearby molecules, making it a valuable tool for studying protein-protein interactions. Mass spectrometry is then used to identify the cross-linked peptides and interaction sites.

Q2: What are the main challenges when analyzing peptides with this compound by mass spectrometry?

The primary challenge is the labile nature of the Boc protecting group.[1] This group is sensitive to acidic conditions and can easily fragment during the ionization process in the mass spectrometer, a phenomenon known as in-source decay.[1] This can lead to the observation of a peak corresponding to the deprotected peptide, complicating data interpretation.

Q3: What are the characteristic fragmentation patterns of Boc-protected peptides in tandem mass spectrometry (MS/MS)?

In collision-induced dissociation (CID), Boc-protected peptides often exhibit characteristic neutral losses. The most common are the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).[1] These neutral loss peaks can be dominant in the MS/MS spectrum.

Q4: How can I minimize the in-source decay of the Boc group during mass spectrometry analysis?

To minimize the premature loss of the Boc group, consider the following:

  • Use a soft ionization technique: Matrix-assisted laser desorption/ionization (MALDI) is generally a softer ionization method than electrospray ionization (ESI) and can reduce in-source fragmentation.

  • Optimize ESI source conditions: If using ESI, lower the fragmentor or cone voltage to reduce the energy imparted to the ions in the source.

  • Avoid acidic mobile phases: Trifluoroacetic acid (TFA) in the mobile phase can promote the cleavage of the Boc group.[2][3] If possible, replace TFA with a less harsh acid like formic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of peptides containing this compound.

Problem Possible Causes Suggested Solutions
No peptide signal or very low intensity 1. Poor sample purity (presence of salts, detergents).2. Low peptide concentration.3. Inefficient ionization.1. Desalt and purify the peptide sample using C18 ZipTips or reversed-phase HPLC.2. Concentrate the sample.3. Optimize ionization source parameters (e.g., spray voltage, gas flow). Consider switching between ESI and MALDI.
Dominant peak corresponding to the deprotected peptide (loss of 100 Da) 1. In-source decay of the Boc group due to high source energy.2. Presence of acid (e.g., TFA) in the sample or mobile phase.1. Lower the fragmentor/cone voltage in the ESI source.2. Use a softer ionization technique like MALDI.3. Replace TFA with formic acid in the LC mobile phase.
Complex MS/MS spectra with many unassigned peaks 1. In-source fragmentation leading to multiple precursor ions.2. Non-specific cross-linking during the photo-activation step.3. Presence of contaminants.1. Optimize source conditions to minimize in-source decay.2. Optimize the UV exposure time and concentration of the cross-linking agent to minimize non-specific cross-links.3. Ensure high sample purity.
Difficulty identifying cross-linked peptides 1. Low abundance of cross-linked products.2. Complex fragmentation patterns of the cross-linked peptides.1. Enrich for cross-linked peptides using techniques like size-exclusion chromatography.2. Use specialized software for cross-link identification that can handle the complexity of the spectra.
Poor sequence coverage in MS/MS 1. Dominant neutral loss of the Boc group.2. Insufficient fragmentation energy.1. If the Boc group is still present, its neutral loss can dominate the spectrum. Consider analyzing the deprotected peptide for sequence confirmation.2. Increase the collision energy (CID) to promote backbone fragmentation.

Experimental Protocols

Protocol 1: General Sample Preparation for Mass Spectrometry
  • Protein Digestion: If the peptide is part of a larger protein, digest the protein using a standard protocol with an enzyme like trypsin.

  • Desalting and Purification: It is crucial to remove salts and detergents that can interfere with mass spectrometry.

    • Use a C18 ZipTip or a similar reversed-phase solid-phase extraction method.

    • Alternatively, purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Solvent Exchange: Ensure the final sample is dissolved in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI).

Protocol 2: Photo-Crosslinking Experiment Workflow

This protocol provides a general workflow for a photo-crosslinking experiment using a peptide containing this compound to identify protein-protein interactions.

G cluster_preparation Sample Preparation cluster_processing Sample Processing cluster_analysis MS Analysis & Data Interpretation prep1 Incubate peptide with This compound with target protein(s) prep2 Expose to UV light (e.g., 365 nm) to initiate cross-linking prep1->prep2 Interaction proc1 Quench reaction prep2->proc1 proc2 Enzymatic Digestion (e.g., Trypsin) proc1->proc2 proc3 Enrich for cross-linked peptides (optional) proc2->proc3 ana1 LC-MS/MS Analysis proc3->ana1 ana2 Database search with cross-linking software ana1->ana2 ana3 Identify cross-linked peptides and interaction sites ana2->ana3 GPCR_Signaling ligand Ligand (e.g., peptide with This compound) gpcr GPCR ligand->gpcr Binding & Photo-crosslinking g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activation beta_arrestin β-Arrestin gpcr->beta_arrestin Binding & Photo-crosslinking effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream

References

Validation & Comparative

A Researcher's Guide to Validating Boc-4-acetyl-L-phenylalanine Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating the successful incorporation of Boc-4-acetyl-L-phenylalanine, a key UAA for protein engineering and therapeutic development. Experimental protocols and supporting data are presented to facilitate informed decisions in your research.

The ability to introduce UAAs like this compound at specific sites within a protein opens up a vast landscape of possibilities, from creating novel bioconjugates to developing next-generation therapeutics. The Boc (tert-butyloxycarbonyl) protecting group offers a stable handle for various applications, while the acetylphenylalanine moiety can be used for bioorthogonal reactions. However, the fidelity of UAA incorporation is a critical parameter that must be rigorously validated to ensure the homogeneity and desired function of the engineered protein. Mass spectrometry has emerged as the gold standard for this purpose due to its high sensitivity, accuracy, and ability to provide sequence-specific information.

Comparative Analysis of Validation Techniques

While mass spectrometry is a powerful tool, other techniques can also provide valuable information regarding UAA incorporation. The choice of method depends on the specific experimental needs, available instrumentation, and the level of detail required.

FeatureMass Spectrometry (LC-MS/MS)NMR SpectroscopyWestern Blotting / Click Chemistry
Primary Function Confirms mass modification, identifies incorporation site, quantifies efficiencyConfirms incorporation, provides structural informationConfirms presence of the UAA, assesses overall incorporation
Sensitivity High (femtomole to attomole)Moderate (micromolar)High (nanogram to picogram)
Quantitative Yes (relative and absolute)Semi-quantitativeYes (relative)
Throughput HighLowHigh
Strengths Precise mass determination, site-specific information, high sensitivityProvides structural context of the UAAHigh throughput, relatively simple
Limitations Requires protein digestion, expensive equipmentRequires high protein concentration, complex data analysisIndirect detection, may not confirm site-specificity

Validating this compound Incorporation with Mass Spectrometry

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of peptides, allowing for the unambiguous identification of the incorporated this compound. The expected mass shift provides a clear signature of successful incorporation.

Table 1: Theoretical Masses for Mass Spectrometry Analysis

Amino AcidMonoisotopic Mass (Da)
Phenylalanine (Phe)147.0684
4-acetyl-L-phenylalanine191.0892
This compound 291.1419

Table 2: Expected Mass Shifts in Peptides

ModificationMass Shift (Da)
Phe to 4-acetyl-L-phenylalanine+44.0208
Phe to this compound +144.0735

Table 3: Example LC-MS/MS Data for a Peptide with this compound Incorporation

ParameterValue
Peptide SequenceAc-Tyr-Val-X -Gly-Ala-Glu-Arg-OH (where X is the UAA)
Theoretical m/z (MH+) of peptide with Phe824.39
Observed m/z (MH+) of peptide with this compound 968.46
Precursor Ion (m/z) for MS/MS968.46
Key Fragment Ions (b/y ions)Consistent with the peptide sequence containing this compound at the designated position.

Experimental Protocol: LC-MS/MS Validation of this compound Incorporation

This protocol outlines the key steps for validating the incorporation of this compound into a target protein using a bottom-up proteomics approach.

1. Protein Purification and Digestion:

  • Purify the protein of interest containing the incorporated this compound using standard chromatographic techniques to ensure high purity.

  • Denature the protein using 8 M urea or 6 M guanidine hydrochloride.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin. A typical enzyme-to-substrate ratio is 1:50 (w/w). Incubate overnight at 37°C.

  • Quench the digestion reaction by adding formic acid to a final concentration of 0.1%.

2. Liquid Chromatography (LC) Separation:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Inject the desalted peptides onto a reverse-phase HPLC column (e.g., C18, 75 µm ID x 15 cm).

  • Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% acetonitrile in 0.1% formic acid over 60 minutes) at a flow rate of approximately 300 nL/min.

3. Mass Spectrometry (MS) Analysis:

  • The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • MS1 Scan: Acquire full scan mass spectra to identify the precursor ions of the peptides. Look for the predicted m/z of the peptide containing this compound.

  • MS2 Scan (Tandem MS): Isolate the precursor ion of interest and subject it to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Acquire the MS/MS spectra of the fragment ions.

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to analyze the MS/MS data.

  • Search the spectra against the known sequence of the target protein, specifying a variable modification corresponding to the mass of this compound (+291.1419 Da) at the target incorporation site.

  • Manually inspect the MS/MS spectra to confirm the fragmentation pattern (b- and y-ions) is consistent with the peptide sequence containing the UAA.

  • Quantify the incorporation efficiency by comparing the peak areas of the peptide containing this compound with the corresponding peptide from a wild-type control or by using label-free quantification methods.

Visualizing the Workflow and Alternatives

To better understand the experimental process and the relationship between different validation methods, the following diagrams are provided.

experimental_workflow cluster_protein_production Protein Production cluster_ms_validation Mass Spectrometry Validation cluster_alternatives Alternative Validation Methods expression Protein Expression with This compound purification Protein Purification expression->purification digestion Proteolytic Digestion purification->digestion nmr NMR Spectroscopy purification->nmr western_blot Western Blot / Click Chemistry purification->western_blot lc_separation LC Separation digestion->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis result Validated Protein data_analysis->result Confirmation of Incorporation nmr->result western_blot->result comparison_logic cluster_questions start Need to Validate UAA Incorporation q1 Need site-specific and mass confirmation? start->q1 q2 Need structural information? q1->q2 No ms Mass Spectrometry q1->ms Yes q3 Need high-throughput screening? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes wb_click Western Blot / Click Chemistry q3->wb_click Yes

A Comparative Guide to Boc- and Fmoc-4-acetyl-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-canonical amino acids is a critical strategy for developing novel therapeutics, probes, and biomaterials. 4-acetyl-L-phenylalanine, with its ketone handle, is a valuable building block for site-specific modifications and bioconjugation. The choice of Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is paramount for the successful synthesis of peptides containing this residue. This guide provides an objective comparison of Boc-4-acetyl-L-phenylalanine and Fmoc-4-acetyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS), supported by established chemical principles and experimental considerations.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes.[1][2]

  • Boc-SPPS: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Each deprotection step is performed with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a very strong, hazardous acid, such as liquid hydrofluoric acid (HF), for their removal during the final cleavage step.[1][3]

  • Fmoc-SPPS: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved by a secondary amine, most commonly piperidine.[1][4] The permanent side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed concurrently with resin cleavage using a milder acid, TFA.[4][5] This true orthogonality is a key advantage of the Fmoc approach.[5]

Head-to-Head Comparison: Key Performance Parameters

The choice between Boc and Fmoc strategies for incorporating 4-acetyl-L-phenylalanine hinges on the chemical stability of the side-chain ketone, potential for side reactions, and overall process safety and compatibility.

ParameterThis compoundFmoc-4-acetyl-L-phenylalanineRationale & Considerations
Nα-Deprotection Condition 50% TFA in DCM[3]20% Piperidine in DMF[1]The acetyl group is stable to both conditions.
Final Cleavage Condition Anhydrous Hydrofluoric Acid (HF)[4][5]~95% Trifluoroacetic Acid (TFA)[4][5]This is the most critical differentiator.
Stability of 4-acetyl Group High Risk. Strong acids like HF can protonate carbonyls and promote side reactions.[1][6] While direct data is scarce, the harsh conditions pose a significant risk of modification or degradation of the ketone.High Stability. The acetyl group is stable to the milder TFA cleavage cocktail and the basic deprotection steps throughout the synthesis.The milder conditions of Fmoc-SPPS are broadly compatible with sensitive functional groups and post-translational modifications.[4][7]
Orthogonality & Compatibility Limited. The harsh HF cleavage restricts the use of many other functional groups and post-translational modifications.Excellent. The mild cleavage allows for the preservation of the acetyl group for subsequent, highly specific bioconjugation reactions.[5]Fmoc is the strategy of choice for complex peptides requiring site-specific modifications.
Safety & Equipment Requires specialized, HF-resistant apparatus due to the highly corrosive and toxic nature of liquid HF.[5][8]Uses standard laboratory glassware and fume hoods. TFA is corrosive but significantly less hazardous than HF.[4]The specialized equipment and safety protocols for HF are a significant barrier to the adoption of Boc-SPPS.[3][4]
Expected Purity of Crude Product Potentially lower due to aggressive cleavage conditions which can generate more side products.[1]Generally higher due to milder deprotection and cleavage steps that minimize side reactions.[1]Side reactions like alkylation from carbocations generated during cleavage are a concern in both, but more so with the harsher Boc method.[8][9]

Experimental Workflows and Protocols

The following diagrams and protocols outline a single amino acid coupling cycle for each strategy.

SPPS Cycle Workflows

SPPS_Comparison cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Start Peptide-Resin (Free Amine) Boc_Couple Couple Boc-AA-OH (e.g., DCC/HOBt) Boc_Start->Boc_Couple Boc_Wash1 Wash (DCM/DMF) Boc_Couple->Boc_Wash1 Boc_Protect Boc-Peptide-Resin Boc_Wash1->Boc_Protect Boc_Deprotect Deprotect (50% TFA/DCM) Boc_Protect->Boc_Deprotect Boc_Wash2 Wash (DCM) Boc_Deprotect->Boc_Wash2 Boc_Neut Neutralize (e.g., 10% DIEA/DCM) Boc_Wash2->Boc_Neut Boc_Wash3 Wash (DCM) Boc_Neut->Boc_Wash3 Boc_Wash3->Boc_Start Fmoc_Start Peptide-Resin (Free Amine) Fmoc_Couple Couple Fmoc-AA-OH (e.g., HBTU/DIEA) Fmoc_Start->Fmoc_Couple Fmoc_Wash1 Wash (DMF) Fmoc_Couple->Fmoc_Wash1 Fmoc_Protect Fmoc-Peptide-Resin Fmoc_Wash1->Fmoc_Protect Fmoc_Deprotect Deprotect (20% Piperidine/DMF) Fmoc_Protect->Fmoc_Deprotect Fmoc_Wash2 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Start

Caption: Comparative workflow for a single coupling cycle in Boc- and Fmoc-SPPS.

Protocol: Single Coupling Cycle with Fmoc-4-acetyl-L-phenylalanine
  • Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, swelled in N,N-Dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-acetyl-L-phenylalanine (3 eq.), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

  • Fmoc-Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.

  • Final Washing: Wash the peptide-resin thoroughly with DMF (5x) to ensure complete removal of piperidine and dibenzofulvene adducts. The resin is now ready for the next coupling cycle.

Protocol: Single Coupling Cycle with this compound
  • Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine (as a salt), swelled in Dichloromethane (DCM).

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Drain and repeat. Wash thoroughly with DCM (5x).[10]

  • Amino Acid Activation & Coupling: In a separate vessel, dissolve this compound (3 eq.) in a minimal amount of DMF/DCM. Add to the resin. In a separate vial, dissolve a coupling agent like DCC (3 eq.) in DCM and add it to the reaction vessel. Agitate for 2-4 hours at room temperature.[10]

  • Washing: Drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

  • Boc-Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 20-30 minutes.[10]

  • Final Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly with DCM (5x) to remove residual TFA. The resin now has a free amine (TFA salt) and is ready for the next neutralization and coupling cycle.

Protocol: Final Peptide Cleavage
  • Fmoc Strategy (TFA Cleavage):

    • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

    • Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)).

    • Add the cocktail to the resin and agitate at room temperature for 1.5-2 hours.

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Pellet the peptide via centrifugation, wash with cold ether, and dry.

  • Boc Strategy (HF Cleavage): WARNING: Anhydrous HF is extremely toxic and corrosive and must only be handled by trained personnel in a specialized, dedicated apparatus.

    • Dry the final peptide-resin completely. Remove the N-terminal Boc group with TFA first.

    • Place the resin in a HF-resistant reaction vessel (e.g., Kel-F) with a magnetic stir bar.

    • Add scavengers (e.g., p-cresol, anisole) to the vessel.[5][6]

    • Cool the vessel to -5 to 0°C. Using a dedicated HF apparatus, distill anhydrous liquid HF into the vessel.

    • Stir the reaction at 0°C for approximately 1 hour.[8]

    • Remove the HF by evaporation under vacuum.

    • Wash the resin with ether to remove scavengers. Extract the peptide with an appropriate solvent (e.g., dilute acetic acid) and lyophilize.

Decision Framework

The selection between Boc and Fmoc strategies when using 4-acetyl-L-phenylalanine should be guided by the specific requirements of the research.

Decision_Tree Start Start: Need to synthesize a peptide with 4-acetyl-L-phenylalanine Q1 Is the 4-acetyl group intended for post-synthesis modification/conjugation? Start->Q1 Q2 Are other acid-sensitive moieties (e.g., PTMs) present in the sequence? Q1->Q2 Yes Q1->Q2 No Q3 Is specialized HF cleavage equipment and expertise available? Q2->Q3 No Rec_Fmoc Recommended Strategy: Fmoc-4-acetyl-L-phenylalanine Q2->Rec_Fmoc Yes Rec_Boc Consider Strategy: This compound (High Risk to Acetyl Group) Q3->Rec_Boc Yes No_HF Boc-SPPS is not feasible. Q3->No_HF No No_HF->Rec_Fmoc Default to Fmoc

Caption: Decision tree for selecting a synthesis strategy for 4-acetyl-L-phenylalanine peptides.

Conclusion and Recommendation

While both Boc- and Fmoc-protected versions of 4-acetyl-L-phenylalanine are commercially available, the Fmoc strategy is strongly recommended for virtually all applications.

The primary driver for this recommendation is the chemical stability of the crucial 4-acetyl functional group. The harsh anhydrous HF cleavage required in the final step of Boc-SPPS presents a significant and often unacceptable risk of side reactions involving the ketone. In contrast, the Fmoc strategy, with its mild base deprotection cycles and final TFA cleavage, ensures the integrity of the acetyl group.[4][7]

For researchers intending to use the ketone as a chemical handle for bioconjugation, protein engineering, or material science, preserving its structure is non-negotiable. The superior orthogonality, safety profile, and broader compatibility with other sensitive moieties make Fmoc-4-acetyl-L-phenylalanine the scientifically robust and strategically sound choice for modern peptide synthesis.

References

A Comparative Guide to Keto-Containing Unnatural Amino Acids: Boc-4-acetyl-L-phenylalanine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, the ability to incorporate unnatural amino acids (UAAs) into proteins offers a powerful tool for probing and manipulating biological systems. Among the diverse repertoire of UAAs, those containing a ketone group have emerged as particularly versatile chemical handles for site-specific protein modification. This guide provides a comprehensive comparison of Boc-4-acetyl-L-phenylalanine and other prominent keto-containing UAAs, with a focus on their applications, performance, and the experimental protocols that underpin their use.

Introduction to Keto-Containing Unnatural Amino Acids

Keto-containing UAAs are valuable tools in protein engineering and drug development due to the unique reactivity of the ketone group. This functional group is bioorthogonal, meaning it does not react with the native functional groups found in proteins and other biomolecules within a cellular context[1][2]. This allows for highly specific chemical modifications of proteins in vitro and in living cells[1][2][3]. The ketone handle enables a variety of applications, including the attachment of biophysical probes, fluorescent labels, and polyethylene glycol (PEG) chains, as well as the formation of protein-protein crosslinks[4][5][6].

This compound is a commercially available, protected form of a key keto-containing UAA. The N-terminal α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which prevents unwanted reactions during peptide synthesis and allows for controlled, site-specific incorporation[7]. Once incorporated into a protein, the Boc group is typically removed, exposing the free amino group and leaving the 4-acetyl-L-phenylalanine (pAcF) residue ready for subsequent bioorthogonal reactions.

This guide will focus on the performance of the active, deprotected keto-containing amino acid residues in comparison to other commonly used keto and photo-activatable UAAs.

Performance Comparison of Keto-Containing and Photo-activatable UAAs

The choice of a UAA for a specific application depends on several factors, including its incorporation efficiency into the target protein, the kinetics and specificity of its bioorthogonal reaction, and the stability of the resulting linkage. The following tables provide a quantitative comparison of key performance metrics for p-acetyl-L-phenylalanine and other relevant UAAs.

Unnatural Amino AcidStructureKey Features & Applications
p-acetyl-L-phenylalanine (pAcF) Versatile keto handle for bioorthogonal oxime and hydrazone ligation. Used for attaching probes, protein labeling, and creating protein conjugates.[1][2][8]
p-benzoyl-L-phenylalanine (pBpa) Photo-activatable crosslinker that forms covalent bonds with interacting proteins upon UV exposure. Ideal for studying protein-protein interactions.[4][5][6][9][10]
2-Amino-8-oxononanoic acid Aliphatic keto-containing UAA that offers a different structural context compared to aromatic keto-UAAs. Can be incorporated into proteins for site-specific modification.[11][12]

Table 1: Overview of Key Keto-Containing and Photo-activatable Unnatural Amino Acids.

Unnatural Amino AcidIncorporation Efficiency/YieldBioorthogonal ReactionReaction Kinetics (k₂)Key Considerations
p-acetyl-L-phenylalanine (pAcF) 5-85% (in mammalian cells, can be optimized)[13]Oxime/Hydrazone Ligation~10⁻³ - 10⁻⁴ M⁻¹s⁻¹ (can be accelerated with catalysts)[14]Reaction kinetics can be slow but are highly specific. Aniline-based catalysts can enhance reaction rates.[2][8]
p-benzoyl-L-phenylalanine (pBpa) 50% to >50% crosslinking of protein subunits[4]Photo-crosslinkingN/A (light-activated)Highly efficient crosslinking upon UV irradiation. Can capture transient interactions.[4][9][10]
p-azidophenylalanine (pAzF) Can be more efficient than pAcF in some contexts[15]Copper-free Click Chemistry (with cyclooctynes)~1 M⁻¹s⁻¹Offers faster kinetics than oxime ligation and does not require a catalyst.[3]
Diazirine-based UAAs Can provide a 7-fold increase in efficiency for RNA-protein interactions compared to conventional UV crosslinking[4]Photo-crosslinkingN/A (light-activated)Activated by longer wavelength UV light, which can be less damaging to cells.[4]

Table 2: Quantitative Comparison of UAA Performance.

Experimental Protocols

The successful application of keto-containing UAAs relies on robust experimental protocols for their incorporation into proteins and subsequent bioorthogonal modification.

General Workflow for UAA Incorporation and Labeling

The overall process involves the genetic encoding of the UAA at a specific site in a target protein, followed by the chemical labeling of the incorporated keto group.

G purification purification reaction reaction purification->reaction

Detailed Protocol for Oxime Ligation of a p-acetyl-L-phenylalanine-containing Protein

This protocol outlines the steps for labeling a purified protein containing a pAcF residue with a hydroxylamine-functionalized probe.

Materials:

  • Purified protein containing pAcF

  • Hydroxylamine-functionalized probe (e.g., fluorescent dye, biotin)

  • Labeling buffer: 50 mM sodium phosphate, 25 mM NaCl, pH 4.0

  • (Optional) Aniline catalyst (freshly prepared 100 mM stock in labeling buffer)

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation: Dissolve the purified pAcF-containing protein in the labeling buffer to a final concentration of 50-100 µM.

  • Probe Preparation: Prepare a stock solution of the hydroxylamine-functionalized probe in a compatible solvent (e.g., DMSO or water).

  • Ligation Reaction:

    • Add a 10-fold molar excess of the hydroxylamine probe to the protein solution.

    • (Optional) For catalysis, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific protein and probe.

  • Removal of Excess Probe: After the reaction is complete, remove the unreacted probe using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: Confirm the successful labeling of the protein by methods such as SDS-PAGE (observing a shift in molecular weight or fluorescence), mass spectrometry, or functional assays.

Signaling Pathways and Logical Relationships

The incorporation of keto-containing UAAs is facilitated by an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered system functions independently of the host cell's translational machinery to specifically recognize the UAA and its corresponding codon.

G UAA Keto-UAA (e.g., pAcF) aaRS Orthogonal aaRS UAA->aaRS AMP_PPi AMP + PPi aaRS->AMP_PPi charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS ATP ATP ATP->aaRS ribosome Ribosome charged_tRNA->ribosome mRNA mRNA with TAG codon mRNA->ribosome protein Protein with incorporated UAA ribosome->protein

Conclusion

This compound, and its deprotected form p-acetyl-L-phenylalanine, represent a cornerstone in the field of unnatural amino acid mutagenesis. The ketone handle provides a robust and highly specific tool for a wide range of protein modifications. While other keto-containing and photo-activatable UAAs offer advantages in specific contexts, such as faster reaction kinetics or the ability to capture transient protein interactions, pAcF remains a versatile and widely used option. The choice of which UAA to employ will ultimately depend on the specific experimental goals, the nature of the biological system under investigation, and the desired type of chemical modification. As our ability to engineer the cellular translational machinery continues to advance, the toolkit of keto-containing and other functional UAAs will undoubtedly expand, opening up new frontiers in our ability to study and manipulate the proteome.

References

A Comparative Guide to Analytical Techniques for Confirming the Identity and Purity of Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to ensure the reliability and reproducibility of experimental results. Boc-4-acetyl-L-phenylalanine, a key building block in peptide synthesis and drug discovery, requires rigorous analytical characterization to confirm its identity and purity. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, complete with detailed experimental protocols and expected data.

Introduction to Analytical Characterization

The confirmation of the chemical identity and the assessment of the purity of this compound involve a multi-technique approach. Each method provides unique and complementary information regarding the molecular structure, composition, and presence of any impurities. The principal techniques discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Identity Confirmation

The structural identity of this compound is unequivocally confirmed by a combination of NMR and mass spectrometry. These techniques provide detailed information about the molecular framework and its mass, which together serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyloxycarbonyl (Boc) group, the acetyl group, the aromatic ring, and the amino acid backbone.

Expected ¹³C NMR Data: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the Boc, acetyl, and carboxylic acid groups, as well as the carbons of the aromatic ring and the aliphatic carbons of the amino acid.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation patterns.

Expected Mass Spectrometry Data: The mass spectrum should display a prominent peak corresponding to the molecular ion of this compound. Common adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed depending on the ionization method.

Purity Assessment

Purity assessment is critical to ensure that the sample is free from starting materials, by-products, and other contaminants that could interfere with subsequent reactions or biological assays. HPLC is the primary technique for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of this compound, a reversed-phase HPLC method is typically employed. A purity of ≥99% is often expected for high-quality material.[1]

Chiral HPLC: To determine the enantiomeric purity and ensure the compound is the desired L-enantiomer, chiral HPLC is necessary. This technique uses a chiral stationary phase to separate the L- and D-enantiomers.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Expected ¹H NMR Chemical Shifts (Referenced to a similar compound, N-Acetyl-L-phenylalanine methyl ester)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Acetyl (CH₃)~2.0Singlet
Boc ((CH₃)₃C)~1.4Singlet
β-CH₂~3.1Multiplet
α-CH~4.9Multiplet
Aromatic CH~7.1-7.3Multiplet
NH~6.0Doublet

Table 2: Expected ¹³C NMR Chemical Shifts (Referenced to a similar compound, N-Acetyl-L-phenylalanine methyl ester)

CarbonExpected Chemical Shift (ppm)
Acetyl (CH₃)~23.0
Boc (C(CH₃)₃)~28.0
β-CH₂~38.0
α-CH~53.0
Boc (C(CH₃)₃)~80.0
Aromatic CH~127.0-130.0
Aromatic C-C=O~136.0
Carboxyl (C=O)~172.0
Boc (C=O)~155.0
Acetyl (C=O)~170.0

Table 3: Mass Spectrometry Data

IonExpected m/z
[M+H]⁺308.15
[M+Na]⁺330.13

Table 4: HPLC Purity Analysis

ParameterSpecification
Purity (Reversed-Phase HPLC)≥ 99%
Enantiomeric Purity (Chiral HPLC)≥ 99% L-enantiomer

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard ¹H acquisition

  • Number of Scans: 16

  • Relaxation Delay: 1 s

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Standard proton-decoupled ¹³C acquisition

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Reversed-Phase HPLC for Purity Analysis:

  • Instrumentation: HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 220 nm

  • Injection Volume: 10 µL

Chiral HPLC for Enantiomeric Purity:

  • Instrumentation: HPLC system with a UV detector

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV absorbance at 254 nm

  • Injection Volume: 10 µL

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent for infusion or LC-MS analysis (e.g., methanol or acetonitrile with 0.1% formic acid).

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Instrumentation: Mass spectrometer equipped with an ESI source

  • Ionization Mode: Positive

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-30 V

Mandatory Visualization

experimental_workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (1H and 13C) Result_Identity Confirmed Identity NMR->Result_Identity MS Mass Spectrometry (ESI-MS) MS->Result_Identity RP_HPLC Reversed-Phase HPLC Result_Purity Confirmed Purity RP_HPLC->Result_Purity Chiral_HPLC Chiral HPLC Chiral_HPLC->Result_Purity Sample This compound Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Determination Sample->RP_HPLC Purity (%) Sample->Chiral_HPLC Enantiomeric Purity (%)

Caption: Workflow for the analytical characterization of this compound.

References

A Comparative Analysis of Coupling Reagents for Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a critical step in the synthesis of peptides and complex organic molecules. For the specialized amino acid, Boc-4-acetyl-L-phenylalanine, the choice of coupling reagent directly impacts reaction yield, product purity, reaction time, and the potential for epimerization. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental data from structurally similar amino acids to inform your selection process.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the minimization of side reactions. The following table summarizes the performance of three widely used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—based on data from the coupling of other Boc-protected amino acids. This data serves as a valuable proxy for the expected performance with this compound.

Coupling ReagentClassTypical Yield (%)Typical Reaction TimeRacemization RiskKey Advantages & Disadvantages
HATU Uronium/Aminium Salt>95%[1]30 minutes - 2 hours[2]Very Low[2]Advantages: High reactivity, effective for sterically hindered amino acids, low racemization rates.[2] Disadvantages: Higher cost compared to other reagents.
HBTU Uronium/Aminium Salt90-95%[1]1 - 4 hours[2]Low[2]Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Can be less effective for particularly difficult couplings compared to HATU.
EDC/HOBt Carbodiimide/Additive85-90%[1]12 - 24 hours[3]Moderate[1]Advantages: Cost-effective and widely used.[3] Disadvantages: Byproduct removal can be challenging, longer reaction times, and a higher risk of racemization without an additive like HOBt.[3][4]

Experimental Protocols

Detailed methodologies for the coupling of this compound with a generic amino acid ester (e.g., Glycine methyl ester) are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered couplings.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound and HATU in anhydrous DMF.

  • In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIPEA. Stir for 5-10 minutes at room temperature to generate the free amine.

  • Add the free amine solution to the solution of this compound and HATU.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solution-Phase Coupling using HBTU

This protocol offers a reliable and cost-effective method for routine couplings.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HBTU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • Follow the same procedure as for HATU (Protocol 1), substituting HBTU for HATU.

  • The reaction is typically complete within 1-4 hours.[2] Monitor the reaction progress by TLC.

  • The work-up and purification steps are identical to those in Protocol 1.

Protocol 3: Solution-Phase Coupling using EDC/HOBt

This classic protocol is a cost-effective option, with the inclusion of HOBt to suppress racemization.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the amino acid ester hydrochloride in anhydrous DCM and add DIPEA. Stir for 5 minutes at room temperature.

  • Add this compound and HOBt to the solution and stir until dissolved.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the cooled solution.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[3] Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.[3]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

To further clarify the experimental workflow and the comparative aspects of the coupling reagents, the following diagrams are provided.

G cluster_start Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve this compound and Coupling Reagent in Solvent C Combine Reactant Solutions and Stir at Room Temperature A->C B Prepare Free Amine: Dissolve Amino Acid Ester HCl and add Base (e.g., DIPEA) B->C D Monitor Reaction Progress (e.g., TLC) C->D E Dilute with Organic Solvent (e.g., Ethyl Acetate) D->E Reaction Complete F Aqueous Washes: 1 M HCl, sat. NaHCO3, Brine E->F G Dry (e.g., MgSO4), Filter, and Concentrate F->G H Purify by Flash Column Chromatography G->H I Pure Dipeptide Product H->I

Caption: General experimental workflow for the solution-phase coupling of this compound.

G cluster_performance Performance Metrics Reagents {Coupling Reagents|A Comparative Overview} HATU HATU High Reactivity Very Low Racemization Fast Reaction Time High Cost Reagents->HATU HBTU HBTU Good Reactivity Low Racemization Moderate Reaction Time Moderate Cost Reagents->HBTU EDC_HOBt EDC/HOBt Moderate Reactivity Moderate Racemization Slow Reaction Time Low Cost Reagents->EDC_HOBt p1 Reactivity p2 Racemization p3 Speed p4 Cost

Caption: Logical relationship diagram comparing key features of selected coupling reagents.

References

A Comparative Guide to Protein Labeling: The Efficacy of Boc-4-acetyl-L-phenylalanine versus Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern biological research. The ability to introduce probes, tags, or novel chemical functionalities with high precision allows for in-depth studies of protein structure, function, and interactions. The incorporation of unnatural amino acids (UAAs) into proteins via genetic code expansion has emerged as a powerful technique to achieve this. Among the repertoire of UAAs, Boc-4-acetyl-L-phenylalanine, which is utilized in its deprotected form, p-acetyl-L-phenylalanine (pAcF), offers a unique bioorthogonal handle—the keto group—for specific protein labeling.

This guide provides an objective comparison of protein labeling using pAcF with other prominent methods. We will delve into the experimental data, comparing incorporation efficiencies, reaction kinetics, and overall utility to provide a clear perspective for selecting the optimal labeling strategy.

Genetic Incorporation of p-acetyl-L-phenylalanine

The site-specific incorporation of pAcF into a target protein is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), within the gene of interest. An orthogonal aminoacyl-tRNA synthetase/tRNA pair, which is engineered to be specific for pAcF and does not cross-react with endogenous cellular components, is introduced into the expression system. When the ribosome encounters the UAG codon, the orthogonal tRNA charged with pAcF incorporates it into the growing polypeptide chain.

The workflow for this process, from genetic encoding to the final labeled protein, is a multi-step procedure that requires careful optimization.

G cluster_0 Genetic Encoding & Expression cluster_1 Bioorthogonal Labeling Site-directed Mutagenesis Site-directed Mutagenesis Co-transformation Co-transformation Site-directed Mutagenesis->Co-transformation Introduce TAG codon Protein Expression Protein Expression Co-transformation->Protein Expression Plasmids for target protein & orthogonal pair Purification Purification Protein Expression->Purification Culture in media with pAcF Oxime Ligation Oxime Ligation Purification->Oxime Ligation Purified protein with pAcF Final Labeled Protein Final Labeled Protein Oxime Ligation->Final Labeled Protein Add hydroxylamine probe & catalyst G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 activates SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

A Comparative Guide to Boc-Deprotection Protocols for Acetylated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex molecules, the selective and efficient removal of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step. This guide provides a comprehensive benchmark of common and alternative Boc-deprotection protocols specifically tailored for acetylated phenylalanine. The presence of the N-acetyl group introduces considerations for potential side reactions, such as hydrolysis or racemization, making the choice of deprotection method critical. This document offers a comparative analysis of various protocols, supported by experimental data from related substrates, to facilitate the selection of the most suitable method.

Comparison of Boc-Deprotection Methods

The selection of an optimal Boc-deprotection strategy is contingent on factors such as the sensitivity of the acetylated phenylalanine substrate, desired reaction kinetics, and scalability. The following table summarizes key quantitative parameters for the most prevalent methods. It is important to note that while the data is derived from studies on various Boc-protected amines and amino acids, it provides a strong comparative framework for acetylated phenylalanine.

MethodReagents/ConditionsReaction TimeTemperatureTypical YieldAdvantagesDisadvantages
Standard Acidic 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)30 min - 2 hoursRoom Temperature>95%Highly effective, volatile for easy removal.[1][2]Harsh acidity may affect other sensitive groups; TFA is corrosive and persistent.[3]
4M Hydrochloric Acid (HCl) in Dioxane30 min - 2 hoursRoom Temperature>95%Yields hydrochloride salt directly, which is often crystalline.[1][4]Dioxane is a suspected carcinogen; potential for side reactions with ethers.[5]
Greener Alternative p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic SolventMinutes to hoursRoom TemperatureHighEco-friendly, avoids harmful solvents.[6]May require specific solvent extraction for workup.[6]
Thermal Deprotection Refluxing in a suitable solvent (e.g., water, TFE, MeOH)10 min - 1 hour100-240°CVariableAvoids the use of strong acids.[7][8]High temperatures may not be suitable for all substrates.[8]
Water-Mediated Refluxing Water~10 - 15 minutes100°CHighEnvironmentally benign, catalyst-free.[9][10]Limited to substrates stable in hot water.[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for successful synthesis. The following sections provide step-by-step procedures for the key Boc-deprotection methods discussed.

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc removal.

Materials:

  • Boc-N-acetyl-L-phenylalanine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected acetylated phenylalanine in anhydrous DCM.[1]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[2]

  • Monitor the reaction completion using a suitable method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.[1]

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected product.

Protocol 2: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method directly yields the hydrochloride salt of the deprotected amine, which can often be easily purified by crystallization.

Materials:

  • Boc-N-acetyl-L-phenylalanine

  • 4M HCl in Dioxane

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Boc-protected acetylated phenylalanine in a minimal amount of a suitable co-solvent if necessary.

  • Add the 4M HCl in dioxane solution.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum.

Protocol 3: Boc-Deprotection using p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (DES)

This protocol offers a more environmentally friendly approach to Boc deprotection.[6]

Materials:

  • Boc-N-acetyl-L-phenylalanine

  • Choline chloride

  • p-Toluenesulfonic acid (pTSA)

  • Ethyl acetate

  • 5% Aqueous sodium bicarbonate solution

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid.

  • Add the Boc-protected acetylated phenylalanine to the DES and stir at room temperature.[6]

  • Monitor the reaction by TLC.

  • Upon completion, add a 5% aqueous solution of sodium bicarbonate.[6]

  • Extract the product with ethyl acetate.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.

Protocol 4: Thermal Boc-Deprotection in Water

This method avoids the use of any acid or base catalysts and is environmentally benign.

Materials:

  • Boc-N-acetyl-L-phenylalanine

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Suspend the Boc-protected acetylated phenylalanine in deionized water.

  • Heat the mixture to reflux (100°C) with vigorous stirring.[12]

  • Monitor the reaction by TLC; completion is often observed within 12-15 minutes.[13]

  • Cool the reaction to room temperature.[12]

  • Add DCM and separate the layers to extract the product.[12]

  • Dry the organic layer and concentrate to yield the deprotected amine.[12]

Key Considerations for Acetylated Phenylalanine

  • Hydrolysis of the Acetyl Group: The strongly acidic conditions of the TFA and HCl protocols could potentially lead to the hydrolysis of the N-acetyl group, especially with prolonged reaction times or elevated temperatures. Shorter reaction times and careful monitoring are recommended.

  • Racemization: While Boc-deprotection under acidic conditions generally has a low to moderate propensity for racemization, the specific case of N-acetyl-phenylalanine warrants caution.[14] Studies on the amidation of N-acetyl-l-phenylalanine have shown a tendency for racemization, particularly in the presence of a base.[15][16] Although the deprotection conditions are acidic, the stability of the chiral center should be verified, especially if downstream applications are sensitive to enantiomeric purity.

  • Side Reactions of the tert-Butyl Cation: The acid-catalyzed deprotection generates a tert-butyl cation, which can lead to alkylation of nucleophilic residues.[1] While the acetylated phenylalanine itself is not highly nucleophilic, other sensitive functional groups in a larger molecule could be at risk.

Visualizing the Workflows

To better illustrate the processes involved, the following diagrams outline the general workflow for Boc-deprotection and the mechanism of acid-catalyzed deprotection.

Boc_Deprotection_Workflow start Boc-N-acetyl-phenylalanine deprotection Deprotection Protocol (Acidic, Thermal, etc.) start->deprotection workup Reaction Workup (Neutralization, Extraction) deprotection->workup purification Purification (Crystallization, Chromatography) workup->purification product N-acetyl-phenylalanine purification->product

General experimental workflow for Boc-deprotection.

Acidic_Deprotection_Mechanism cluster_0 Mechanism Steps Protonation Protonation of Carbonyl Oxygen Cleavage Cleavage of tert-Butyl-Oxygen Bond Protonation->Cleavage Formation Formation of Carbamic Acid and tert-Butyl Cation Cleavage->Formation Decarboxylation Decarboxylation Formation->Decarboxylation Product Free Amine + CO2 + Isobutylene Decarboxylation->Product

Mechanism of acid-catalyzed Boc-deprotection.

References

Orthogonality of Boc-4-acetyl-L-phenylalanine in Complex Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides and proteins has revolutionized the fields of chemical biology and drug development. These unique building blocks provide chemical handles for precise modification, enabling the synthesis of complex biomolecules with tailored properties. Among these, 4-acetyl-L-phenylalanine, protected with a tert-butyloxycarbonyl (Boc) group, stands out as a versatile tool for bioorthogonal conjugation. This guide provides an objective comparison of Boc-4-acetyl-L-phenylalanine with alternative methods for complex peptide synthesis, supported by quantitative data and detailed experimental protocols.

The Principle of Orthogonality

In complex peptide synthesis, orthogonality is paramount. It refers to the use of protecting groups and ligation chemistries that are mutually exclusive, allowing for the selective modification of one part of a molecule without affecting others. The combination of the acid-labile Boc protecting group for the N-terminus and the ketone handle on the phenylalanine side chain for bioorthogonal ligation exemplifies this principle. The ketone group remains inert during the standard acidic conditions used for Boc deprotection, ensuring its availability for subsequent chemoselective reactions.

Core Strategy: Boc-SPPS and Oxime Ligation

The primary strategy involving this compound is its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection scheme. Following peptide assembly and purification, the unique ketone handle on the phenylalanine residue is then available for a highly selective bioorthogonal reaction, most commonly oxime ligation.

cluster_SPPS Boc Solid-Phase Peptide Synthesis (SPPS) cluster_Ligation Bioorthogonal Ligation Resin Solid Support (e.g., Merrifield Resin) AA1 Attach C-terminal Boc-Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (TFA in DCM) AA1->Deprotect1 Couple_pAcF Couple Boc-4-acetyl- L-phenylalanine Deprotect1->Couple_pAcF Deprotect2 Boc Deprotection (TFA in DCM) Couple_pAcF->Deprotect2 Elongate Continue Peptide Elongation Deprotect2->Elongate Cleave Cleavage from Resin (e.g., HF) Elongate->Cleave Peptide Purified Peptide with 4-acetylphenylalanine Cleave->Peptide Purification (RP-HPLC) Ligation Oxime Ligation (Aminooxy-Probe, pH 4-5) Peptide->Ligation Conjugate Modified Peptide Conjugate Ligation->Conjugate

Figure 1. Workflow for peptide synthesis and modification.

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The choice of bioorthogonal reaction is critical and depends on factors such as reaction kinetics, biocompatibility, and the stability of the resulting linkage. Oxime ligation, while robust and highly selective for ketones, is notably slower than other common bioorthogonal reactions.

Reaction Reactants **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Key Features
Oxime Ligation Ketone + Aminooxy~10⁻³ - 1 (catalyzed)[1]Highly selective for ketones/aldehydes; stable linkage; often requires aniline-based catalysts for reasonable rates.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO)~10⁻¹ - 1[1]Copper-free "click" chemistry; excellent biocompatibility; widely used in living systems.[3][4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne~10² - 10³[1]Very fast and high-yielding; copper catalyst can be cytotoxic, limiting in vivo applications.[1]
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., TCO)~10³ - 10⁶[5]Extremely fast kinetics; excellent for in vivo applications due to low required concentrations.[6][7]

Comparison of Peptide Synthesis Strategies

The choice between Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies for incorporating 4-acetyl-L-phenylalanine depends on the overall synthetic plan, including the nature of other amino acids in the sequence and the desired final modifications.

Parameter This compound Strategy Fmoc-p-acetyl-L-phenylalanine Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., 25-50% TFA in DCM)[8]Mild Base (e.g., 20% piperidine in DMF)[8]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Harsh Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Compatibility Good for base-sensitive groups.Good for acid-sensitive groups (e.g., Trp, Met).[8]
Purity & Yield Generally high, though harsh cleavage can lead to side reactions.High purity and yield are achievable with modern protocols.[9][10]
Commercial Availability Readily available.[11]Readily available.[12][13]

Experimental Protocols

Protocol 1: Peptide Synthesis with this compound (Manual SPPS)

This protocol describes the manual solid-phase synthesis of a model peptide incorporating this compound on a Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

  • Attach the C-terminal Boc-protected amino acid (e.g., Boc-Gly-OH) to the resin using the cesium salt method.

2. Peptide Chain Elongation (One Cycle):

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 15 mL).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and DCM again (3 x 15 mL).

  • Neutralization:

    • Wash the resin with N,N-dimethylformamide (DMF, 3 x 15 mL).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DMF (15 mL) and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5 x 15 mL).

  • Coupling (this compound):

    • In a separate vial, dissolve this compound (3 mmol) and HOBt (3 mmol) in DMF (10 mL).

    • Add DCC (3 mmol) in DCM (10 mL) and pre-activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the reaction with a Kaiser test.

3. Final Cleavage:

  • After the final elongation cycle and Boc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

  • Transfer the dried resin to an HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

4. Purification:

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Oxime Ligation of a 4-acetylphenylalanine-containing Peptide

This protocol outlines the conjugation of an aminooxy-functionalized molecule to the purified peptide.

1. Peptide and Reagent Preparation:

  • Dissolve the purified peptide containing 4-acetylphenylalanine in an appropriate buffer (e.g., 100 mM sodium acetate, pH 4.5) to a final concentration of 1-5 mg/mL.[1]

  • Prepare a stock solution of the aminooxy-containing molecule (e.g., aminooxy-biotin) in a compatible solvent like DMF or water.

2. Ligation Reaction:

  • Add the aminooxy-containing molecule to the peptide solution in a 1.2 to 2-fold molar excess.[1]

  • For catalyzed reactions, add aniline to a final concentration of 10-100 mM.[2]

  • Allow the reaction to proceed at room temperature for 1-24 hours, monitoring the progress by RP-HPLC and mass spectrometry.[1]

3. Purification:

  • Purify the resulting peptide conjugate by RP-HPLC using the same conditions as for the initial peptide purification to remove excess reagents.

cluster_Peptide_Prep Peptide Preparation cluster_Reagent_Prep Reagent Preparation cluster_Ligation_Reaction Ligation Reaction cluster_Purification Purification Start Purified Peptide with 4-acetylphenylalanine Dissolve_Peptide Dissolve in NaOAc Buffer (pH 4.5) Start->Dissolve_Peptide Mix Mix Peptide and Probe (1.2-2x excess of probe) Dissolve_Peptide->Mix Probe Aminooxy-Probe Dissolve_Probe Prepare Stock Solution (e.g., in DMF) Probe->Dissolve_Probe Dissolve_Probe->Mix Add_Catalyst Add Aniline Catalyst (optional, 10-100 mM) Mix->Add_Catalyst Incubate Incubate at RT (1-24 hours) Add_Catalyst->Incubate Monitor Monitor by RP-HPLC and Mass Spec Incubate->Monitor Purify Purify Conjugate by RP-HPLC Monitor->Purify Final_Product Final Peptide Conjugate Purify->Final_Product

Figure 2. Experimental workflow for oxime ligation.

Comparison with Alternative Non-Canonical Amino Acids

While 4-acetyl-L-phenylalanine is a workhorse for introducing a ketone handle, several other non-canonical amino acids offer alternative functionalities for bioorthogonal ligation.

Amino Acid Functional Group Ligation Chemistry Key Advantages
Azidohomoalanine (Aha) AzideCuAAC, SPAACSmall, minimally perturbing; versatile for "click" chemistry.
Homopropargylglycine (Hpg) AlkyneCuAAC, SPAACComplements azide-containing probes for "click" chemistry.
p-Azido-L-phenylalanine (AzF)AzideCuAAC, SPAACAromatic azide for diverse "click" chemistry applications.
p-Boronophenylalanine (Bpa)Boronic AcidSuzuki CouplingEnables carbon-carbon bond formation on peptides.
O-propargyl-L-tyrosineAlkyneCuAAC, SPAACIntroduces an alkyne handle via a natural amino acid scaffold.

Conclusion

This compound offers a robust and orthogonal strategy for the synthesis of complex, modified peptides. Its key advantage lies in the stability of the acetyl group to the acidic conditions required for Boc deprotection, allowing for a clean and efficient workflow. While the kinetics of the subsequent oxime ligation are slower compared to other bioorthogonal reactions like tetrazine ligation, the high chemoselectivity and stability of the resulting oxime bond make it a valuable tool for many applications. The choice between Boc- and Fmoc-based strategies for incorporating 4-acetyl-L-phenylalanine will depend on the specific requirements of the target peptide. For researchers requiring a reliable method for introducing a ketone handle for subsequent, highly selective conjugation, the use of this compound remains a powerful and well-established approach.

References

A Comparative Guide to Protein Characterization Using Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe and manipulate biological systems. Among these, Boc-4-acetyl-L-phenylalanine stands out as a versatile amino acid analog. Its ketone group serves as a bioorthogonal handle, allowing for the specific chemical modification of proteins for a variety of applications, including the study of protein-protein interactions, enzymatic mechanisms, and the development of novel bioconjugates.

This guide provides a comprehensive comparison of this compound with other commonly used photo-crosslinking ncAAs, namely p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (Azi). It includes a summary of their performance characteristics, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

Performance Comparison of Photo-Crosslinking Non-Canonical Amino Acids

The choice of a non-canonical amino acid for protein characterization depends on several factors, including its incorporation efficiency, crosslinking efficiency, and the specific application. While direct quantitative comparisons in a single study are limited, the following table summarizes the known characteristics of this compound, Bpa, and Azi based on available literature.

FeatureThis compoundp-benzoyl-L-phenylalanine (Bpa)p-azido-L-phenylalanine (Azi)
Photo-activation Wavelength ~350 nm~350-360 nm~254-280 nm
Reactive Intermediate Triplet n-π* stateTriplet n-π* state (ketyl radical)Nitrene
Crosslinking Chemistry C-H bond insertionC-H bond insertionC-H and N-H bond insertion, addition to double bonds
Incorporation Efficiency Generally moderate to high, dependent on the orthogonal tRNA/synthetase pair and expression system.Generally high, well-established orthogonal tRNA/synthetase pairs are available.Can be lower than Bpa due to potential toxicity of the azide group.
Crosslinking Yield Moderate. The ketone group is primarily used for bioorthogonal ligation rather than direct high-yield photo-crosslinking.Reported to be high, with some studies showing over 50% crosslinking of protein subunits. Halogenated analogs can increase yields up to 49-fold.Variable, can be efficient but the reactive nitrene can also be quenched by solvent.
Specificity The ketone handle allows for highly specific bioorthogonal reactions (e.g., oxime or hydrazone ligation).Relatively non-specific C-H insertion, which can be advantageous for capturing interactions without prior structural knowledge.The nitrene intermediate is highly reactive and can insert into a wider range of bonds, potentially leading to less specific crosslinking.
Key Advantages Bioorthogonal reactivity for specific labeling and conjugation. The Boc protecting group facilitates synthesis and handling.High crosslinking efficiency and reversible photoactivation, allowing for repeated irradiation to capture transient interactions.Smaller size compared to Bpa, which may be less disruptive to protein structure and function.
Key Disadvantages Lower direct photo-crosslinking efficiency compared to Bpa. The primary utility is in subsequent chemical reactions.Bulkier than Azi, which could potentially perturb protein interactions.Irreversible photoactivation. The azide group can be reduced to an amine in the cellular environment.

Experimental Protocols

Site-Specific Incorporation of this compound in E. coli

This protocol describes the incorporation of this compound into a target protein at a specific site using the amber stop codon (TAG) suppression method.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-acetyl-L-phenylalanine.

  • This compound

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.

  • Culture Initiation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing antibiotics with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification: Confirm the incorporation of this compound by mass spectrometry. The mass of the protein will be increased by the mass of the acetyl-phenylalanine residue minus the mass of water.

Photo-Crosslinking and Analysis of Proteins Containing 4-acetyl-L-phenylalanine

This protocol outlines the general procedure for photo-crosslinking a protein containing 4-acetyl-L-phenylalanine to its interaction partners and subsequent analysis.

Materials:

  • Purified protein containing 4-acetyl-L-phenylalanine.

  • Interaction partner(s) or cell lysate.

  • UV lamp with an emission maximum around 350 nm.

  • SDS-PAGE reagents.

  • Western blot reagents and antibodies against the protein of interest and potential interaction partners.

  • Mass spectrometer for identification of crosslinked partners.

Procedure:

  • Sample Preparation: Mix the purified protein containing 4-acetyl-L-phenylalanine with its potential interaction partner(s) in a suitable buffer. For in-cell crosslinking, irradiate the cells expressing the modified protein.

  • UV Irradiation: Expose the sample to UV light (e.g., 350 nm) on ice for a predetermined amount of time (typically 15-60 minutes). The optimal irradiation time should be determined empirically.

  • SDS-PAGE Analysis: Analyze the irradiated sample by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be visible.

  • Western Blot Analysis: Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane. Probe the membrane with antibodies against the bait protein and suspected prey proteins to confirm the identity of the crosslinked complex.

  • Mass Spectrometry Analysis: To identify unknown interaction partners, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry (MS). The resulting peptide fragments can be used to identify both the bait and the crosslinked prey protein(s).

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis poi_plasmid Plasmid with Gene of Interest (TAG codon) transformation Co-transformation into E. coli poi_plasmid->transformation pevol_plasmid pEVOL Plasmid (Synthetase/tRNA) pevol_plasmid->transformation culture Cell Culture transformation->culture induction Induction with IPTG, Arabinose & Boc-4-Ac-Phe culture->induction expression Protein Expression induction->expression purification Protein Purification expression->purification crosslinking UV Photo-Crosslinking purification->crosslinking sds_page SDS-PAGE crosslinking->sds_page western_blot Western Blot sds_page->western_blot mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Experimental workflow for protein characterization using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (with Boc-4-Ac-Phe) adaptor Adaptor Protein receptor->adaptor ligand Ligand ligand->receptor Binding & Crosslinking kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Caption: A generic signaling pathway that can be studied using photo-crosslinking ncAAs.

A Comparative Guide to Purity Analysis of Synthetic Peptides with Boc-4-acetyl-L-phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic safety. The incorporation of unnatural amino acids, such as Boc-4-acetyl-L-phenylalanine, introduces unique challenges to peptide synthesis and subsequent purity assessment. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with other common analytical techniques for the purity analysis of these modified peptides, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques for Peptide Purity

The choice of analytical method is crucial for accurately determining the purity of synthetic peptides containing modified residues. While RP-HPLC is the gold standard, complementary techniques can provide orthogonal information to build a comprehensive purity profile.[1]

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedTypical Purity Determination (%)AdvantagesLimitations
RP-HPLC with UV Detection Separation based on hydrophobicity.[2]Retention time, peak area percentage.95.8High resolution, robust, and widely available.[3]May not resolve all co-eluting impurities; purity is relative to UV-absorbing components.
LC-Mass Spectrometry (LC-MS) Separation by hydrophobicity coupled with mass-to-charge ratio detection.[4]Molecular weight confirmation of the main peak and impurities.[5]Confirms identity of 95.8% peakHigh sensitivity and specificity; allows for impurity identification.[6]Ionization suppression can affect quantification; requires more complex instrumentation.[7]
Amino Acid Analysis (AAA) Hydrolysis of the peptide into constituent amino acids followed by quantification.[8]Amino acid composition and ratio.94.5 (Net Peptide Content)Provides an absolute measure of peptide content.[9]Destructive to the sample; does not detect sequence- or modification-related impurities.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.[1]Electropherogram with peak area percentage.96.2High efficiency and resolution; orthogonal to HPLC.[1]Lower loading capacity; can be sensitive to sample matrix.

Experimental Protocols

Purity Analysis by RP-HPLC

This protocol outlines the analysis of a synthetic peptide containing this compound using RP-HPLC with UV detection.

a. Sample Preparation:

  • Dissolve the lyophilized peptide in HPLC-grade water with 0.1% trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.[10]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.[12]

  • Column Temperature: 25°C.

c. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.

Impurity Identification by LC-MS

This protocol is for the identification of impurities detected during the RP-HPLC analysis.

a. Sample Preparation:

  • The same sample prepared for RP-HPLC analysis can be used.

b. LC-MS Conditions:

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.[13]

  • Scan Mode: Positive ion mode, scanning a mass range appropriate for the expected peptide and potential impurities.

c. Data Analysis:

  • Extract the mass spectra for the main peak and any impurity peaks.

  • Compare the observed molecular weights with the theoretical masses of the target peptide and potential synthesis-related side-products (e.g., deletion sequences, protecting group-related adducts).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_results Results synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage and Deprotection synthesis->cleavage crude Crude Peptide cleavage->crude hplc RP-HPLC Analysis crude->hplc Primary Method lcms LC-MS Analysis crude->lcms aaa Amino Acid Analysis crude->aaa ce Capillary Electrophoresis crude->ce purity_data Purity Data (%) hplc->purity_data impurity_id Impurity Identification lcms->impurity_id composition Amino Acid Composition aaa->composition orthogonal_data Orthogonal Purity Data ce->orthogonal_data impurity_id->purity_data Correlate

Caption: Workflow for the purity analysis of synthetic peptides.

signaling_pathway_placeholder cluster_hplc_protocol RP-HPLC Protocol cluster_lcms_protocol LC-MS Protocol prep Sample Preparation (1 mg/mL in 0.1% TFA) inject Injection onto C18 Column prep->inject separate Gradient Elution (ACN/Water with 0.1% TFA) inject->separate detect UV Detection at 214 nm separate->detect analyze Data Analysis (% Peak Area) detect->analyze analyze_ms Mass Analysis (MS) analyze->analyze_ms Confirm Identity of Peaks prep_ms Sample Preparation (Dilution in 0.1% Formic Acid) inject_ms Injection onto C18 Column prep_ms->inject_ms separate_ms Gradient Elution (ACN/Water with 0.1% Formic Acid) inject_ms->separate_ms ionize Electrospray Ionization (ESI) separate_ms->ionize ionize->analyze_ms

Caption: Detailed experimental protocols for HPLC and LC-MS analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-4-acetyl-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

  • Protective Clothing: A laboratory coat should be worn to protect street clothes.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the substance to avoid inhalation of dust particles.

Spill Management: In the event of a spill:

  • Restrict access to the affected area.

  • For a solid spill, carefully sweep the material to avoid generating dust.

  • Collect the spilled material and place it into a clearly labeled, sealed container for disposal.

  • Clean the spill area with a damp cloth. All cleaning materials should also be placed in the designated waste container.

Quantitative Data Summary

The following table summarizes key information for Boc-L-phenylalanine, a closely related compound. This data is provided for context, as specific quantitative information for Boc-4-acetyl-L-phenylalanine is not available.

PropertyValueReference Analogy
CAS Number 13734-34-4Boc-L-Phenylalanine
Molecular Formula C₁₄H₁₉NO₄Boc-L-Phenylalanine
Appearance White to off-white powder or solidBoc-L-Phenylalanine
Hazard Classification Not classified as a hazardous substanceGeneral for Boc-amino acids
Environmental Hazards Not classified as hazardous to the environmentGeneral for Boc-amino acids

Detailed Disposal Protocols

The proper disposal of this compound and associated materials requires a systematic approach to waste segregation, collection, and documentation. Under no circumstances should this chemical be poured down the drain.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a new, clearly labeled, and sealed waste container.

    • Contaminated disposables, such as weigh boats, gloves, and wipes, should be collected in a separate, sealed plastic bag and placed within the designated solid chemical waste container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a designated liquid chemical waste container.

    • Ensure the container is compatible with the solvent used.

    • Do not mix this waste stream with other incompatible chemical wastes. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific instructions on managing solvent-based waste.

Step 2: Waste Container Management
  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any solvents present.

  • Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Storage: Store all waste containers in a designated and well-ventilated chemical waste accumulation area. This area should be clearly marked and away from general laboratory traffic. Use secondary containment to mitigate the risk of spills.

Step 3: Final Disposal
  • Professional Disposal: The final disposal of this compound waste must be conducted through a licensed and reputable chemical waste disposal company.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a pickup of chemical waste by the EHS department or their designated contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Disposal start Start: This compound Waste ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store Sealed Container in Designated Waste Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling Boc-4-acetyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Safety Guide for Handling Boc-4-acetyl-L-phenylalanine

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount for both personal protection and experimental integrity. This guide provides essential safety and logistical information for the handling and disposal of this compound. While specific toxicological data for this compound is not extensively available, this document outlines best practices based on safety information for structurally similar compounds, such as Boc-L-phenylalanine and other derivatives. A cautious approach is recommended, treating the substance as a potential irritant to the eyes, skin, and respiratory system.[1]

Recommended Personal Protective Equipment (PPE)

A comprehensive suite of PPE is critical to minimize exposure and ensure a safe laboratory environment. The following equipment is recommended when handling this compound, particularly in its solid, powdered form.

Protection TypeSpecificationPurpose & Rationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against airborne particles and accidental splashes of the compound or solvents.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1]
Skin & Body Protection A fully fastened laboratory coat and closed-toe shoes.Minimizes the risk of skin exposure to spills or dust.[2][3]
Respiratory Protection NIOSH-approved air-purifying respirator (e.g., N95 or P1) for particulates.Recommended when handling the powder outside of a certified chemical fume hood or when dust generation is likely.[1][3]
Quantitative Data Summary

The following table summarizes key physical and chemical properties for Boc-4-acetyl-D-phenylalanine, the D-enantiomer of the target compound, which serves as the closest available analogue.

PropertyValue
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-acetylphenyl)propanoic acid
Synonyms Boc-D-Phe(4-Ac)-OH
CAS Number 1212921-46-4[4]
Molecular Formula C₁₆H₂₁NO₅[4]
Molecular Weight 307.34 g/mol [4]
Appearance Pale yellow solid[4]
Storage Temperature 2 - 8 °C[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for the safe handling of this compound from preparation to disposal.

Preparation
  • Engineering Controls : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation risk.[3]

  • Workspace Setup : Ensure the work area is clean and uncluttered. Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware, solvents) before beginning.

  • Safety Equipment : Verify that a safety shower and eyewash station are unobstructed and readily accessible.[1]

Handling the Solid Compound
  • Donning PPE : Put on all required PPE as specified in the table above.

  • Weighing : Use a clean spatula to carefully transfer the desired amount of the compound from its storage container to a tared weigh boat or paper on an analytical balance. Avoid pouring directly from the storage container to prevent spills and dust generation.

  • Transfer : Promptly close the main storage container. To transfer the weighed powder to a reaction vessel, gently tap the weigh boat or use a powder funnel for narrow-mouthed containers.

  • Dissolution : If preparing a solution, add the solvent to the solid slowly to prevent splashing.

Post-Handling & Cleanup
  • Decontamination : Clean all non-disposable equipment that came into contact with the chemical according to standard laboratory procedures.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene : Wash hands thoroughly with soap and water after all handling procedures are complete.[1]

Emergency Procedures: First Aid

In case of accidental exposure, follow these first-aid measures based on protocols for similar compounds:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[1]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Wash the area with soap and water. Seek medical attention if irritation develops.[1]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect unused solid this compound and any materials heavily contaminated with it (e.g., weigh boats, paper, gloves) in a clearly labeled, sealed container designated for chemical waste.[2]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, appropriately labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.

  • Disposal Method : All waste must be disposed of through a licensed environmental waste disposal contractor, in accordance with federal, state, and local regulations.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G start Start risk_assessment Risk Assessment (Review SDS of Analogues) start->risk_assessment prepare_workspace Prepare Workspace (In Fume Hood) risk_assessment->prepare_workspace don_ppe Don PPE (Gloves, Goggles, Lab Coat) prepare_workspace->don_ppe handle_compound Handle Compound (Weighing & Transfer) don_ppe->handle_compound post_handling Post-Handling Cleanup (Decontaminate) handle_compound->post_handling doff_ppe Doff PPE (Proper Sequence) post_handling->doff_ppe waste_disposal Segregate & Dispose Waste (Labeled Containers) doff_ppe->waste_disposal end_node End waste_disposal->end_node

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.